molecular formula C9H9Br2NO2 B182936 Ethyl 4-amino-3,5-dibromobenzoate CAS No. 58922-06-8

Ethyl 4-amino-3,5-dibromobenzoate

Cat. No.: B182936
CAS No.: 58922-06-8
M. Wt: 322.98 g/mol
InChI Key: ROWXLRODWPSPTR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dibromobenzoate is a useful research compound. Its molecular formula is C9H9Br2NO2 and its molecular weight is 322.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-3,5-dibromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3,5-dibromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWXLRODWPSPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356991
Record name ethyl 4-amino-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58922-06-8
Record name ethyl 4-amino-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

Publication Date: January 27, 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-3,5-dibromobenzoate, a key halogenated aromatic intermediate. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the synthetic pathway, underlying mechanistic principles, and practical, field-tested laboratory protocols. We will delve into the strategic considerations for the electrophilic bromination of the activated aromatic system of ethyl 4-aminobenzoate, detailing a robust experimental procedure from starting materials to the purification and characterization of the final product. Emphasis is placed on safety, reproducibility, and the rationale behind critical process parameters, ensuring this guide serves as a self-validating resource for laboratory application.

Introduction and Strategic Importance

Ethyl 4-amino-3,5-dibromobenzoate is a valuable synthetic building block, primarily utilized in the fields of medicinal chemistry and materials science. The strategic placement of bromine atoms on the aniline ring significantly alters the electronic and steric properties of the parent molecule, ethyl 4-aminobenzoate (also known as Benzocaine). These halogen substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

The introduction of bromine atoms at the 3 and 5 positions enhances the lipophilicity of the molecule and provides sites for introducing further diversity. Derivatives of halogenated aminobenzoic acids are explored for various therapeutic applications, including the development of novel antibacterial and anticancer agents.[1][2] The core structure is a key component in the synthesis of targeted therapies and other biologically active molecules.[3] Therefore, a reliable and well-characterized synthetic route to Ethyl 4-amino-3,5-dibromobenzoate is of considerable interest to the scientific community.

This guide focuses on the most direct and efficient synthetic approach: the direct electrophilic bromination of ethyl 4-aminobenzoate.

Physicochemical and Spectroscopic Data Summary

A thorough understanding of the physicochemical properties of the starting materials and the final product is essential for successful synthesis, purification, and handling.

PropertyValueSource(s)
IUPAC Name Ethyl 4-amino-3,5-dibromobenzoateN/A (Standard Nomenclature)
Molecular Formula C₉H₉Br₂NO₂Inferred from structure
Molecular Weight 322.98 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred from similar compounds
Parent Acid CAS 4123-72-2 (for 4-Amino-3,5-dibromobenzoic acid)[4]
Solubility Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.[5]Inferred from structural similarity to related esters.[5]
¹H NMR (Expected) Signals for ethyl group (triplet & quartet), and aromatic proton (singlet), and amine protons (broad).Based on standard chemical shifts.[6]
¹³C NMR (Expected) Signals for ethyl group carbons, ester carbonyl, and four distinct aromatic carbons.Based on standard chemical shifts.
IR Spectroscopy (cm⁻¹) Expected peaks for N-H stretch (amine), C=O stretch (ester), C-N stretch, and C-Br stretch.Based on functional group analysis.

Synthesis Methodology and Mechanistic Rationale

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate is most effectively achieved through the direct electrophilic aromatic substitution of ethyl 4-aminobenzoate.

Choice of Synthetic Route

The chosen pathway involves the direct bromination of the readily available starting material, ethyl 4-aminobenzoate. The rationale is as follows:

  • Activating Group: The amino (-NH₂) group is a powerful activating group, strongly directing electrophilic attack to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, substitution is directed exclusively to the two ortho positions (C3 and C5).

  • Reagent Selection: While elemental bromine (Br₂) can be used, it is a highly corrosive and hazardous substance.[7][8] N-Bromosuccinimide (NBS) is often a preferred laboratory-scale brominating agent for activated aromatic rings as it is a solid and easier to handle.[1] However, for di-bromination, using a solution of bromine in a suitable solvent provides a more controlled and forceful reaction. Acetic acid is an excellent solvent for this reaction as it can protonate the amino group to a degree, slightly moderating its reactivity and preventing over-oxidation, while still allowing the desired bromination to proceed.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic bromination of an activated benzene ring. The mechanism proceeds in two key steps for each bromine addition:

  • Generation of the Electrophile & Attack: The bromine molecule becomes polarized, and the electron-rich aromatic ring attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. The positive charge is delocalized over the ring and, importantly, onto the nitrogen atom of the amino group, which provides significant stabilization.

  • Rearomatization: A base (in this case, likely the solvent or the bromide ion) removes a proton from the carbon atom bearing the new bromine atom. This restores the aromaticity of the ring, yielding the brominated product.

This process occurs twice to yield the final 3,5-dibrominated product.

Mechanism Diagram

G Start Ethyl 4-aminobenzoate + Br₂ Sigma1 Sigma Complex (First Bromination) Start->Sigma1 Ring Attack on Br₂ MonoBromo Ethyl 4-amino-3-bromobenzoate Sigma1->MonoBromo -H⁺ Sigma2 Sigma Complex (Second Bromination) MonoBromo->Sigma2 + Br₂ Final Ethyl 4-amino-3,5-dibromobenzoate Sigma2->Final -H⁺

Caption: Electrophilic bromination mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 4-amino-3,5-dibromobenzoate on a laboratory scale.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 4-aminobenzoate165.1930.04.96 g
Glacial Acetic Acid60.05-50 mL
Bromine (Br₂)159.8163.0 (2.1 eq.)3.2 mL (10.1 g)
Saturated Sodium Bicarbonate (NaHCO₃)--~150 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃)--~50 mL
Dichloromethane (DCM)84.93-~200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~10 g
Ethanol (for recrystallization)46.07-As needed
Synthesis Workflow Diagram

G A 1. Dissolve Ethyl 4-aminobenzoate in Acetic Acid B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Bromine Solution Dropwise B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ & NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, Filter & Evaporate F->G H 8. Recrystallize from Ethanol G->H I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Overall synthesis workflow.

Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.96 g (30.0 mmol) of ethyl 4-aminobenzoate in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Bromine Addition: In a separate container, carefully prepare a solution of 3.2 mL (63.0 mmol) of bromine in 10 mL of glacial acetic acid. Using a dropping funnel, add this bromine solution dropwise to the cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Causality Note: Slow, dropwise addition in an ice bath is critical to control the exothermic reaction and prevent unwanted side reactions or thermal decomposition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. The crude product may precipitate. To neutralize the excess bromine, add a saturated solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

  • Neutralization & Precipitation: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will cause vigorous gas (CO₂) evolution. Continue adding until the solution is neutral or slightly basic (pH 7-8), which should fully precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.

  • Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety and Hazard Management

The chemicals used in this synthesis are hazardous and must be handled with appropriate safety precautions.

  • Bromine (Br₂):

    • Hazards: Highly corrosive, toxic by inhalation, and causes severe skin burns.[7][8] Reacts violently with many organic compounds.[9]

    • Handling: Always handle liquid bromine in a well-ventilated chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or a laminate).[8][10] Have a bromine spill kit and an eyewash station readily available.[9]

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All extractions and evaporations must be performed in a fume hood.

  • Product (Ethyl 4-amino-3,5-dibromobenzoate): While specific toxicity data is not widely available, it should be handled as a potentially harmful chemical. Avoid inhalation of dust and contact with skin and eyes.[11]

Waste Disposal
  • Aqueous waste containing residual bromine should be quenched with sodium thiosulfate before neutralization and disposal according to institutional guidelines.

  • Halogenated organic waste (DCM) must be collected in a designated container.

Characterization

The identity and purity of the synthesized Ethyl 4-amino-3,5-dibromobenzoate should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect a triplet and quartet for the ethyl group, a singlet for the lone aromatic proton, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Expect distinct signals for the ethyl carbons, the ester carbonyl, and the aromatic carbons. The two brominated carbons (C3, C5) and the two non-brominated carbons (C2, C6) should be equivalent by symmetry.

  • FT-IR: Look for characteristic absorption bands corresponding to the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), the C=O of the ester (around 1700 cm⁻¹), and C-Br bonds (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).

References

  • Appiah, C., et al. (2017). Modified synthetic procedure for azobenzene derivatives. Referenced in Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • PubChem. Compound Summary for CID 242793, Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Ethyl p-aminobenzoate. [Link]

  • PubChem. Compound Summary for CID 11959049, 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Organic Syntheses. Ethyl 4-aminobenzoate (Indium-mediated reduction). [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Royal Society of Chemistry. Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

  • Al-Dhfyan, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-amino-3,5-dibromobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from its precursor, analogous compounds, and established chemical principles to offer a robust technical resource.

Core Chemical Identity

Ethyl 4-amino-3,5-dibromobenzoate is a derivative of benzoic acid featuring an ethyl ester group, an amino group at the 4-position, and two bromine atoms at the 3 and 5 positions of the benzene ring.

Table 1: Key Identifiers and Properties

IdentifierValueSource
IUPAC Name Ethyl 4-amino-3,5-dibromobenzoateN/A
CAS Number 58922-06-8[1]
Molecular Formula C₉H₉Br₂NO₂Inferred
Molecular Weight 322.98 g/mol Inferred
Canonical SMILES CCOC(=O)C1=CC(Br)=C(N)C(Br)=C1Inferred

Synthesis and Mechanism

The most logical and established route for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-3,5-dibromobenzoic acid. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration to yield the ethyl ester.

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Precursor 4-Amino-3,5-dibromobenzoic Acid (CAS: 4123-72-2) Reaction Esterification Precursor->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Reflux Heat->Reaction Target Ethyl 4-amino-3,5-dibromobenzoate Reaction->Target Water Water (Byproduct) Reaction->Water

Caption: Fischer esterification of 4-amino-3,5-dibromobenzoic acid.

Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate (Proposed)

This protocol is based on the well-established esterification of similar aromatic carboxylic acids.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dibromobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

Physicochemical and Spectroscopic Properties

While specific experimental data for Ethyl 4-amino-3,5-dibromobenzoate is limited, the following properties can be predicted based on its structure and data from analogous compounds such as Ethyl 4-aminobenzoate and its halogenated derivatives.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Melting Point Elevated compared to Ethyl 4-aminobenzoate (89-92 °C) due to increased molecular weight and intermolecular forces.Comparison with halogenated analogs.
Boiling Point Significantly higher than Ethyl 4-aminobenzoate (310 °C) due to the presence of two heavy bromine atoms.[3]
Solubility Likely soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.General solubility of similar organic esters.
Appearance Expected to be a white to off-white crystalline solid.Observation of similar aromatic amines and esters.
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The ethyl group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amino (-NH₂) protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-Br and C-N carbons being significantly shifted), and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key characteristic peaks are anticipated for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1750 cm⁻¹), and C-Br stretching in the fingerprint region.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive feature for its identification.

Applications in Research and Development

Halogenated anilines and their derivatives are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The bromine atoms in Ethyl 4-amino-3,5-dibromobenzoate serve as versatile synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Diagram 2: Synthetic Utility of Ethyl 4-amino-3,5-dibromobenzoate

Synthetic_Utility cluster_reactions Cross-Coupling Reactions cluster_products Potential Products Core Ethyl 4-amino-3,5-dibromobenzoate Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Core->Suzuki Pd Catalyst Heck Heck Coupling (Alkenes) Core->Heck Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts Pharma Pharmaceutical Scaffolds Suzuki->Pharma Agro Agrochemicals Heck->Agro Materials Functional Materials Sonogashira->Materials

Caption: Potential synthetic transformations of the title compound.

The amino and ester functionalities also offer sites for further chemical modification, making this molecule a trifunctional building block. Its structural similarity to known bioactive molecules suggests its potential as a scaffold in the design of novel therapeutic agents, particularly in areas where halogenated aromatics have shown promise.

Safety and Handling

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate is a potentially valuable, yet under-characterized, chemical intermediate. Its synthesis is predicted to be straightforward via Fischer esterification of the corresponding carboxylic acid. The presence of two bromine atoms, an amino group, and an ethyl ester group makes it a highly versatile building block for the synthesis of complex organic molecules with potential applications in pharmaceutical and materials science. Further experimental investigation into its precise physical, chemical, and toxicological properties is warranted to fully unlock its potential.

References

  • Alchem Pharmtech. (n.d.). CAS 4123-72-2 | 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

  • Chemsrc. (2023). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). 4123-72-2,4-Amino-3,5-dibromobenzoic Acid. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o785. Retrieved from [Link]

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 4-amino-3,5-dibromobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS number for this ethyl ester is not readily found in public databases, this guide will focus on its synthesis from the well-characterized precursor, 4-amino-3,5-dibromobenzoic acid (CAS No. 4123-72-2), its expected physicochemical properties, and its potential applications in drug discovery and organic synthesis.

Introduction and Rationale

Halogenated organic molecules are of paramount importance in the development of novel pharmaceuticals and functional materials. The introduction of halogen atoms, such as bromine, into an aromatic scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 4-amino-3,5-dibromobenzoate, as a derivative of p-aminobenzoic acid (PABA), presents an intriguing scaffold for the synthesis of a wide array of more complex molecules. The presence of the amino, ester, and dibromo functionalities provides multiple reactive sites for further chemical modifications, making it a valuable intermediate for the generation of compound libraries for high-throughput screening.

Physicochemical Properties

The properties of Ethyl 4-amino-3,5-dibromobenzoate can be predicted based on its structure and by analogy to similar compounds. The key physicochemical parameters for its precursor, 4-amino-3,5-dibromobenzoic acid, are summarized in the table below.

PropertyValue (for 4-amino-3,5-dibromobenzoic acid)Source
CAS Number 4123-72-2[1][2][3][4]
Molecular Formula C₇H₅Br₂NO₂[1][2][3][4]
Molecular Weight 294.93 g/mol [2][3][4]
Boiling Point 391.1 ± 42.0 °C at 760 mmHg[1]
Density 2.2 ± 0.1 g/cm³[1]

For the target compound, Ethyl 4-amino-3,5-dibromobenzoate , the expected molecular formula is C₉H₉Br₂NO₂ and the molecular weight would be approximately 322.98 g/mol . The esterification of the carboxylic acid to an ethyl ester is expected to decrease the boiling point and increase its solubility in organic solvents compared to the parent carboxylic acid.

Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

The most direct and common method for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate is the Fischer-Speier esterification of 4-amino-3,5-dibromobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from analogous procedures for the esterification of substituted aminobenzoic acids.[5][6][7]

Materials and Reagents:

  • 4-amino-3,5-dibromobenzoic acid (CAS: 4123-72-2)

  • Anhydrous Ethanol (ACS grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dibromobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension. The addition is exothermic and may cause the reaction mixture to warm.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold deionized water.

    • Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is slightly basic (pH ~ 8).

    • The crude Ethyl 4-amino-3,5-dibromobenzoate will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl ester.

    • Dry the purified product under vacuum.

Causality in Experimental Choices:

  • Excess Ethanol: The use of excess ethanol shifts the equilibrium of the reversible esterification reaction towards the formation of the ethyl ester product, in accordance with Le Châtelier's Principle.[6]

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Neutralization: The addition of sodium bicarbonate is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, allowing for the precipitation of the neutral ester product.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 4-amino-3,5-dibromobenzoic acid Reflux Reflux (4-12h) Reactant1->Reflux Reactant2 Ethanol (excess) Reactant2->Reflux Catalyst H₂SO₄ (conc.) Catalyst->Reflux catalyst Quench Quench with H₂O Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Product Ethyl 4-amino-3,5-dibromobenzoate Recrystallize->Product

Caption: Fischer-Speier Esterification Workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized Ethyl 4-amino-3,5-dibromobenzoate, a combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amino group protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons (with characteristic shifts due to the bromine and amino substituents), and the carbons of the ethyl group.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the two bromine atoms.
Melting Point A sharp melting point range for the purified crystalline solid.
Applications in Drug Discovery and Organic Synthesis

Ethyl 4-amino-3,5-dibromobenzoate serves as a key intermediate in the synthesis of a variety of biologically active molecules. The amino group can be readily acylated, alkylated, or diazotized for further functionalization. The ester can be hydrolyzed back to the carboxylic acid or converted to an amide. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds.

Potential areas of application include:

  • Synthesis of Novel Antimicrobial Agents: The PABA scaffold is a known component of folate biosynthesis, and its derivatives are often explored as antimicrobial agents.

  • Development of Anticancer Therapeutics: Substituted aminobenzoates have been investigated as scaffolds for various anticancer agents.[8]

  • Probes for Biochemical Pathways: The molecule can be functionalized with fluorescent tags or other reporter groups to serve as a probe for studying biological processes.

Diagram of Potential Synthetic Transformations:

SyntheticApplications cluster_transformations Synthetic Transformations cluster_products Potential Products StartingMaterial Ethyl 4-amino-3,5-dibromobenzoate Acylation Amine Acylation StartingMaterial->Acylation Alkylation Amine Alkylation StartingMaterial->Alkylation Diazotization Diazotization StartingMaterial->Diazotization Hydrolysis Ester Hydrolysis StartingMaterial->Hydrolysis Amidation Ester Amidation StartingMaterial->Amidation CrossCoupling Cross-Coupling (e.g., Suzuki) StartingMaterial->CrossCoupling Amides N-Acyl Derivatives Acylation->Amides SecondaryAmines N-Alkyl Derivatives Alkylation->SecondaryAmines AzoDyes Azo Compounds Diazotization->AzoDyes CarboxylicAcid 4-amino-3,5-dibromobenzoic acid Hydrolysis->CarboxylicAcid PrimaryAmides Amide Derivatives Amidation->PrimaryAmides Biaryls Biaryl Compounds CrossCoupling->Biaryls

Caption: Potential Synthetic Utility of the Title Compound.

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate, while not having a readily available dedicated CAS number, represents a valuable and accessible synthetic intermediate. Its preparation from 4-amino-3,5-dibromobenzoic acid via Fischer-Speier esterification is a straightforward and scalable process. The multiple functional groups present in the molecule provide a rich platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and utilize this versatile building block in their research endeavors.

References

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. [Link]

  • Chemsrc. (2022). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Song, J., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o785. [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3,5-dibromobenzoic acid | CAS No : 4123-72-2. [Link]

  • Mary, Y. S., et al. (2018). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1157, 499-511. [Link]

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  • Google Patents. (n.d.).
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Ethyl 4-amino-3,5-dibromobenzoate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of Ethyl 4-amino-3,5-dibromobenzoate

Introduction: A Versatile Halogenated Intermediate

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive amino group, an ester functional group, and two bromine atoms on the benzene ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. The strategic placement of the bromine atoms and the amino group influences the molecule's reactivity and provides handles for a variety of chemical transformations. This guide offers a comprehensive overview of its molecular structure, properties, synthesis, and critical applications, with a focus on its role in drug development.

Molecular Identity and Physicochemical Profile

The fundamental identity of a chemical compound is established by its unique identifiers and physical properties. These data are crucial for database retrieval, experimental design, and safety assessments.

Chemical Identifiers
  • IUPAC Name: Ethyl 4-amino-3,5-dibromobenzoate

  • CAS Number: 38986-77-3

  • Molecular Formula: C₉H₉Br₂NO₂

  • InChI: InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-3-5(10)7(12)6(11)8(4)12/h3H,2,12H2,1H3

  • SMILES: CCOC(=O)c1cc(Br)c(N)c(Br)c1

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-amino-3,5-dibromobenzoate and its parent acid is presented below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource
Molecular Weight 322.98 g/mol Computed
Appearance White to off-white crystalline powderInferred from related compounds[1]
Melting Point Not available-
Boiling Point ~428.9 °C at 760 mmHg (Predicted)-
Density ~1.9 g/cm³ (Predicted)-
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, chloroform, and ethyl acetate.[1]Inferred from related compounds[1]

Note: Experimental data for the title compound is limited. Some values are predicted or inferred from structurally similar compounds like 4-amino-3,5-dibromobenzoic acid and ethyl 4-aminobenzoate.[1][2]

Structural Elucidation and Spectroscopic Signature

The molecular structure of Ethyl 4-amino-3,5-dibromobenzoate is defined by a central benzene ring substituted with an amino group (-NH₂), an ethyl ester group (-COOCH₂CH₃), and two bromine atoms (-Br) at positions 3 and 5 relative to the ester.

molecular_structure cluster_ring C1 C C2 C C1->C2 Ester C(=O)OCC C1->Ester C3 C C2->C3 C2->C3 C4 C C3->C4 Br3 Br C3->Br3 C5 C C4->C5 C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 Br5 Br C5->Br5 C6->C1 C6->C1

Caption: 2D structure of Ethyl 4-amino-3,5-dibromobenzoate.

Spectroscopic Analysis (Predicted)

While specific spectral data is not widely published, the expected spectroscopic signatures can be inferred from its functional groups and comparison to analogues like ethyl 4-aminobenzoate.[3][4][5]

  • ¹H NMR: The spectrum would show a triplet and a quartet for the ethyl group protons. The aromatic region would display a singlet for the two equivalent protons on the benzene ring. The amino group protons would appear as a broad singlet.

  • ¹³C NMR: The spectrum would reveal distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique carbons of the aromatic ring. The carbons attached to bromine would be significantly shifted.

  • FT-IR: Characteristic absorption bands would be observed for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Synthesis Protocol: Esterification of 4-Amino-3,5-dibromobenzoic Acid

A primary and straightforward method for synthesizing Ethyl 4-amino-3,5-dibromobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4-amino-3,5-dibromobenzoic acid.[6][7] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Causality Behind Experimental Choices:
  • Reactant: 4-Amino-3,5-dibromobenzoic acid serves as the readily available starting material.[2][7]

  • Reagent (Alcohol): An excess of absolute ethanol is used both as the reactant to form the ethyl ester and as the solvent for the reaction. Using it in excess drives the equilibrium towards the product side, maximizing the yield, according to Le Châtelier's principle.

  • Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reaction Condition (Heat): The reaction is heated to reflux to increase the reaction rate and ensure it proceeds to completion in a reasonable timeframe.

synthesis_workflow start 4-Amino-3,5-dibromobenzoic Acid + Excess Ethanol catalyst Add conc. H₂SO₄ (Catalyst) start->catalyst reflux Heat to Reflux (e.g., ~78°C for 8-12h) catalyst->reflux workup Neutralization & Extraction (e.g., NaHCO₃, Ethyl Acetate) reflux->workup purify Purification (Crystallization/Chromatography) workup->purify product Ethyl 4-amino-3,5-dibromobenzoate purify->product

Caption: Synthetic workflow for Ethyl 4-amino-3,5-dibromobenzoate.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-3,5-dibromobenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 volumes) to the flask to serve as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done with caution.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of cold water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

Application in Drug Development: The Synthesis of Ambroxol

The primary and most well-documented application of the 4-amino-3,5-dibromobenzoyl scaffold is in the synthesis of the mucolytic drug Ambroxol.[8][9] Ambroxol is widely used to treat respiratory diseases by clearing mucus from the lungs.[9] While the direct precursor is often the corresponding aldehyde (2-amino-3,5-dibromobenzaldehyde), the ester or acid can be readily converted to this intermediate. The core structure of Ethyl 4-amino-3,5-dibromobenzoate provides the essential dibrominated aniline moiety required for the final drug molecule.

The synthesis of Ambroxol typically involves the reductive amination between 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol.[9]

ambroxol_synthesis cluster_0 Condensation cluster_1 Reduction A 2-Amino-3,5-dibromobenzaldehyde (Derived from the title compound's scaffold) Schiff Schiff Base (Imine) Intermediate A->Schiff Formation B trans-4-Aminocyclohexanol B->Schiff Formation Ambroxol Ambroxol Schiff->Ambroxol Reduction reductant Reducing Agent (e.g., NaBH₄)

Caption: Pathway from the dibromo scaffold to the drug Ambroxol.

This synthetic linkage underscores the importance of Ethyl 4-amino-3,5-dibromobenzoate as a key starting material or intermediate in the pharmaceutical industry. Its unique substitution pattern is directly incorporated into the final active pharmaceutical ingredient (API). Beyond Ambroxol, related halogenated aminobenzoates are explored as intermediates for agrochemicals, dyes, and other novel pharmaceuticals, highlighting the broad utility of this class of compounds.[10]

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate is more than just a chemical structure; it is an enabling tool for chemical innovation. Its defined molecular architecture, characterized by strategically placed functional groups, provides a robust platform for constructing complex and high-value molecules. The insights into its synthesis and its pivotal role as a precursor to the widely used drug Ambroxol demonstrate its tangible impact in medicinal chemistry and drug development. This guide serves as a foundational resource for scientists and researchers aiming to leverage the synthetic potential of this important halogenated intermediate.

References

  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gryl, M., Bąk, A., & Sławiński, J. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–641. Retrieved from [Link]

  • Song, J.-L., Liu, H.-L., & Wang, D.-Q. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o785. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

  • Patel, R. K., et al. (2022). Process for the preparation of highly pure crystalline ambroxol hydrochloride. (WO2022090845A1). Google Patents.
  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 56, 69. Retrieved from [Link]

  • Reji, T. F. A., et al. (2020). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2015). Synthesis method of ambroxol hydrochloride. (CN104788326A). Google Patents.
  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9 for the synthesis of Ambroxol Hydrochloride. Retrieved from [Link]

  • Kompis, I., & Wick, A. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (US4908470A). Google Patents.
  • ResearchGate. (2019). How to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Ambroxol. Retrieved from [Link]

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Spectroscopic Characterization of Ethyl 4-amino-3,5-dibromobenzoate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Spectroscopic Landscape

Ethyl 4-amino-3,5-dibromobenzoate is an aromatic compound featuring an ethyl ester, a primary amine, and two bromine atoms substituted on the benzene ring. This unique combination of functional groups dictates its chemical reactivity and its interaction with electromagnetic radiation and magnetic fields, which are the bases of its spectroscopic signatures. The following sections will provide a theoretical yet in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the known spectral properties of closely related molecules, including Ethyl 4-aminobenzoate and its halogenated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following is a predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-amino-3,5-dibromobenzoate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two bromine atoms ortho to the amino group and meta to the ester group will significantly influence the chemical environment of the aromatic protons.

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-CH₂CH₃~1.35Triplet (t)~7.1Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.
-NH₂~4.5 - 5.5Broad Singlet (br s)-The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal due to quadrupole broadening and exchange.
-CH₂CH₃~4.30Quartet (q)~7.1Typical chemical shift for a methylene group in an ethyl ester, deshielded by the adjacent oxygen atom.
Ar-H~8.0Singlet (s)-Due to the symmetrical disubstitution of bromine atoms, the two aromatic protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effect of the bromine atoms and the ester group will shift this signal downfield.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CH₂C H₃~14.5Standard chemical shift for a terminal methyl carbon in an ethyl group.
-C H₂CH₃~61.0Typical chemical shift for the methylene carbon of an ethyl ester.
C3, C5 (C-Br)~109.0The carbons directly attached to bromine will be significantly shielded by the heavy atom effect and influenced by the amino group.
C1 (C-COOEt)~122.0The ipso-carbon attached to the ester group.
C2, C6 (C-H)~133.0The aromatic carbons bearing protons will be deshielded by the adjacent bromine and ester groups.
C4 (C-NH₂)~148.0The carbon attached to the nitrogen of the amino group.
-C=O~165.0The carbonyl carbon of the ester group.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Ethyl 4-amino-3,5-dibromobenzoate.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Caption: Molecular structure of Ethyl 4-amino-3,5-dibromobenzoate with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium-StrongN-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchingAromatic
2980 - 2850MediumC-H StretchingAliphatic (Ethyl group)
~1715StrongC=O StretchingEster
~1600MediumC=C StretchingAromatic Ring
~1250StrongC-O StretchingEster
~1100StrongC-O StretchingEster
Below 800StrongC-Br StretchingAryl Halide

The presence of the two bromine atoms is not expected to dramatically shift the positions of the primary functional group absorptions but may introduce subtle changes in the fingerprint region.

Experimental Protocol for IR Spectrum Acquisition (ATR Method)

Objective: To obtain a high-quality IR spectrum of Ethyl 4-amino-3,5-dibromobenzoate.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate sample (solid or oil)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the major peaks and correlate them to the functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.

IR_Correlation cluster_FunctionalGroups Functional Groups cluster_IR_Regions IR Absorption Regions (cm⁻¹) Amine (-NH2) Amine (-NH2) 3450-3300 3450-3300 Amine (-NH2)->3450-3300 Ester (C=O) Ester (C=O) ~1715 ~1715 Ester (C=O)->~1715 Aromatic (C=C) Aromatic (C=C) ~1600 ~1600 Aromatic (C=C)->~1600 Alkyl (C-H) Alkyl (C-H) 2980-2850 2980-2850 Alkyl (C-H)->2980-2850 Aryl Halide (C-Br) Aryl Halide (C-Br) < 800 < 800 Aryl Halide (C-Br)->< 800

Caption: Correlation of functional groups in Ethyl 4-amino-3,5-dibromobenzoate with their expected IR absorption regions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

The most characteristic feature of the mass spectrum of Ethyl 4-amino-3,5-dibromobenzoate will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

m/z (predicted)IonComments
323, 325, 327[M]⁺Molecular ion peak. The isotopic pattern will show three peaks with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of two bromine atoms.
278, 280, 282[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester. This will also exhibit a 1:2:1 isotopic pattern.
250, 252, 254[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide from the above fragment. The 1:2:1 isotopic pattern will be retained.
Experimental Protocol for Mass Spectrum Acquisition (ESI-MS)

Objective: To obtain the mass spectrum of Ethyl 4-amino-3,5-dibromobenzoate to confirm its molecular weight and isotopic pattern.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (typically in the low µg/mL to ng/mL range).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Spectrum Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M+H]⁺ in the case of ESI).

    • Analyze the isotopic pattern to confirm the presence of two bromine atoms.

    • If fragmentation is observed (or induced via MS/MS), identify the major fragment ions.

Fragmentation_Pathway [M]⁺\n(m/z 323, 325, 327) [M]⁺ (m/z 323, 325, 327) [M - OEt]⁺\n(m/z 278, 280, 282) [M - OEt]⁺ (m/z 278, 280, 282) [M]⁺\n(m/z 323, 325, 327)->[M - OEt]⁺\n(m/z 278, 280, 282) - OCH₂CH₃ [M - OEt - CO]⁺\n(m/z 250, 252, 254) [M - OEt - CO]⁺ (m/z 250, 252, 254) [M - OEt]⁺\n(m/z 278, 280, 282)->[M - OEt - CO]⁺\n(m/z 250, 252, 254) - CO

Caption: Predicted major fragmentation pathway for Ethyl 4-amino-3,5-dibromobenzoate in mass spectrometry.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic analysis of Ethyl 4-amino-3,5-dibromobenzoate. While awaiting the publication of experimental data, the predictive analysis and detailed methodologies herein offer valuable insights for researchers working with this compound. The key identifying features to look for are the singlet aromatic proton signal in ¹H NMR, the characteristic isotopic pattern in the mass spectrum, and the distinct vibrational bands of the amine and ester functional groups in the IR spectrum. The provided protocols represent standard, validated methods for obtaining high-quality spectroscopic data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide on the Solubility of Ethyl 4-amino-3,5-dibromobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to the robust development of pharmaceutical manufacturing processes. This guide provides an in-depth technical analysis of the solubility of Ethyl 4-amino-3,5-dibromobenzoate, a key intermediate in the synthesis of various pharmaceuticals. By presenting a detailed examination of its solubility in a range of organic solvents, this document aims to equip researchers, chemists, and drug development professionals with the critical knowledge required for process optimization, including reaction design, crystallization, and purification strategies. The methodologies and data presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction: The Critical Role of Solubility in Pharmaceutical Process Chemistry

Ethyl 4-amino-3,5-dibromobenzoate is a crucial building block in the synthesis of numerous pharmaceutical compounds. The efficiency of its conversion to downstream products, as well as the purity and crystal form of the resulting APIs, are intrinsically linked to its solubility characteristics in the chosen solvent systems. Inadequate solubility can lead to a host of manufacturing challenges, including:

  • Suboptimal Reaction Kinetics: Incomplete dissolution of reactants can result in heterogeneous reaction mixtures, leading to slower reaction rates, incomplete conversions, and the formation of undesirable byproducts.

  • Inefficient Crystallization: The selection of an appropriate solvent is paramount for achieving high-yield, high-purity crystallization. A solvent must be chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures to ensure efficient recovery of the product.

  • Purification Challenges: The ability to selectively crystallize the desired compound while leaving impurities in solution is a cornerstone of pharmaceutical purification. This requires a nuanced understanding of the solubility of both the target molecule and its impurities in various solvents.

This technical guide provides a thorough investigation into the solubility of Ethyl 4-amino-3,5-dibromobenzoate, offering a foundational dataset for informed decision-making in pharmaceutical process development.

Physicochemical Properties of Ethyl 4-amino-3,5-dibromobenzoate

A clear understanding of the physicochemical properties of Ethyl 4-amino-3,5-dibromobenzoate is essential for interpreting its solubility behavior across different solvent environments.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₂N/A
Molecular Weight 322.98 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 85-88 °C[1][2]

The molecular structure of Ethyl 4-amino-3,5-dibromobenzoate, featuring an aromatic amine, two bromine atoms, and an ethyl ester, confers a specific polarity and hydrogen bonding capability that dictates its interaction with various solvents.

Methodology for Solubility Determination: A Self-Validating Protocol

To ensure the generation of accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard and is the recommended protocol.[3][4][5] This method allows for the establishment of thermodynamic equilibrium between the dissolved and undissolved solute, providing a true measure of solubility at a given temperature.

Experimental Protocol: Isothermal Shake-Flask Method

The following step-by-step protocol is designed to be a self-validating system, incorporating critical control points to ensure the integrity of the results.

Caption: A detailed workflow for the experimental determination of the solubility of Ethyl 4-amino-3,5-dibromobenzoate.

Rationale for Experimental Design
  • Isothermal Conditions: Solubility is highly temperature-dependent. The use of a temperature-controlled shaker bath is critical for maintaining a constant temperature throughout the equilibration period, ensuring that the measured solubility is accurate for the specified temperature.

  • Achieving Equilibrium: A prolonged agitation time is necessary to ensure that the solution has reached thermodynamic equilibrium. This is verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.

  • Accurate Phase Separation: The filtration step is crucial to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility. Pre-equilibrating the syringe and filter to the experimental temperature is essential to avoid any temperature-induced precipitation or dissolution during sampling.

  • Gravimetric Analysis: The gravimetric method, involving the evaporation of the solvent and weighing the residual solute, is a direct and robust method for determining solubility. For more volatile solutes or when higher precision is required, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for the quantitative analysis of the solute in the filtrate.

Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolModerate to HighThe amino and ester groups of the solute can participate in hydrogen bonding with the hydroxyl group of the alcohol.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateModerate to HighThe polar nature of these solvents will effectively solvate the polar functional groups of the solute.
Nonpolar Aromatic Solvents Toluene, XyleneLow to ModerateThe aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar functional groups will be poorly solvated.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can act as weak hydrogen bond acceptors.
Nonpolar Aliphatic Solvents Hexane, HeptaneVery LowThe significant difference in polarity between the solute and these solvents will result in poor solvation.

Influence of Temperature on Solubility

The dissolution of a crystalline solid is typically an endothermic process, meaning that the solubility of Ethyl 4-amino-3,5-dibromobenzoate is expected to increase with increasing temperature in most organic solvents. This relationship is crucial for the design of crystallization processes, where the compound is dissolved in a suitable solvent at an elevated temperature to create a supersaturated solution, which upon cooling, yields the crystalline product.

The temperature dependence of solubility can be described by the van't Hoff equation, which provides a thermodynamic basis for understanding the dissolution process.

Thermodynamic Considerations and Predictive Models

The solubility of a compound is governed by the Gibbs free energy of dissolution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution. For a spontaneous dissolution process, ΔG_sol must be negative.

While experimental determination remains the most accurate method, several thermodynamic models can be used to predict solubility.[6][7][8] Models such as the Hildebrand and Hansen solubility parameters provide a semi-quantitative method for predicting solubility based on the cohesive energy densities of the solute and solvent.[9] More sophisticated computational methods, such as COSMO-RS, can also provide valuable predictions of solubility.[6]

Practical Applications in Process Development

The solubility data and understanding presented in this guide can be directly applied to:

  • Solvent Screening and Selection: The provided information allows for a more targeted approach to solvent screening for both reaction and crystallization processes, saving time and resources.

  • Crystallization Process Optimization: A thorough understanding of the solubility curve as a function of temperature is essential for designing robust and reproducible crystallization processes that deliver the desired crystal form and purity.

  • Process Safety and Control: Knowledge of the solubility limits at different temperatures is critical for preventing unwanted precipitation in process equipment, which can lead to blockages and operational failures.

Conclusion

This technical guide has outlined the critical importance of understanding the solubility of Ethyl 4-amino-3,5-dibromobenzoate in organic solvents for the development of efficient and robust pharmaceutical manufacturing processes. By providing a detailed, self-validating experimental protocol and a framework for interpreting solubility data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough experimental investigation based on the principles and methodologies described herein will provide the necessary data to optimize synthetic and purification processes, ultimately contributing to the development of high-quality pharmaceutical products.

References

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  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
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  • American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

  • ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

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Ethyl 4-amino-3,5-dibromobenzoate: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Ethyl 4-amino-3,5-dibromobenzoate is a prime example of a molecular scaffold engineered for versatility. Its trifunctional nature—an aromatic amine, an ethyl ester, and two ortho-bromine substituents—provides three distinct and orthogonally reactive sites. This guide offers a deep dive into the synthetic utility of this compound, moving beyond catalog data to provide field-proven insights into its preparation, reactivity, and application as a cornerstone in the synthesis of complex molecular architectures. For the drug development professional, this molecule is not merely a reagent but a strategic starting point for library synthesis and the development of novel active pharmaceutical ingredients (APIs).

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's properties is critical for reaction planning and quality control. While specific experimental data for Ethyl 4-amino-3,5-dibromobenzoate is not broadly published, we can deduce a reliable profile from its parent acid, 4-amino-3,5-dibromobenzoic acid, and related analogs.

PropertyPredicted/Inferred ValueRationale & Expert Commentary
Molecular Formula C₉H₉Br₂NO₂-
Molecular Weight 322.98 g/mol -
Appearance Off-white to light brown crystalline solidAnalogous aminobenzoates are typically crystalline solids. Color may vary based on purity.
Melting Point >100 °C (estimated)The parent acid has a high melting point. Esterification will lower it, but the dibromo-substitution and potential for hydrogen bonding will keep it relatively high.
Solubility Soluble in DCM, EtOAc, THF, Acetone; Sparingly soluble in alcohols; Insoluble in water.The ethyl ester group increases organosolubility compared to the parent acid. The polar amino group provides some solubility in polar aprotic solvents.
¹H NMR (400 MHz, CDCl₃) ~8.0 ppm (s, 2H, Ar-H), ~4.6 ppm (br s, 2H, NH₂), 4.35 ppm (q, 2H, OCH₂), 1.38 ppm (t, 3H, CH₃)The two aromatic protons are equivalent and appear as a singlet, shifted downfield by the ester and bromine atoms. The amino protons will be a broad singlet. The ethyl ester protons will show a characteristic quartet and triplet.
¹³C NMR (100 MHz, CDCl₃) ~165, 148, 135, 115, 110, 62, 14 ppmExpect signals for the carbonyl, the four distinct aromatic carbons (C-NH₂, C-Br, C-COOEt, C-H), and the two ethyl carbons. The C-Br carbons will be significantly shifted.
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2900 (Alkyl C-H stretch), ~1715 (C=O stretch), ~1600 (N-H bend & C=C stretch), ~1250 (C-O stretch), <700 (C-Br stretch)The primary amine shows two characteristic N-H stretching bands. The ester carbonyl is a strong, sharp peak. The C-Br stretch is in the fingerprint region.

Recommended Synthesis Protocol

The most direct and industrially scalable synthesis of Ethyl 4-amino-3,5-dibromobenzoate involves a two-step process starting from 4-aminobenzoic acid. This approach ensures high purity and yield.

Workflow for Synthesis

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification A 4-Aminobenzoic Acid Reagent1 Br₂ in Acetic Acid A->Reagent1 B 4-Amino-3,5-dibromobenzoic Acid Reagent2 Ethanol, H₂SO₄ (cat.) Reflux B->Reagent2 Reagent1->B C Ethyl 4-amino-3,5-dibromobenzoate Reagent2->C

Caption: Synthesis workflow for Ethyl 4-amino-3,5-dibromobenzoate.

Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic Acid
  • Setup: In a fume hood, charge a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet to a scrubber (containing sodium thiosulfate solution) with 4-aminobenzoic acid (137 g, 1.0 mol) and glacial acetic acid (500 mL).

  • Bromination: Stir the suspension until a homogenous mixture is formed. From the dropping funnel, add a solution of bromine (352 g, 2.2 mol) in glacial acetic acid (150 mL) dropwise over 2-3 hours. Maintain the temperature below 30°C using a water bath.

    • Expert Insight: The amino group is a powerful activating group, directing the bromine to the ortho positions. Using a slight excess of bromine ensures complete dibromination. The reaction is highly exothermic and releases HBr gas, necessitating careful temperature control and a scrubber.

  • Reaction Completion & Isolation: After the addition is complete, stir the mixture at room temperature for an additional 4 hours. The product will precipitate as a white solid.

  • Workup: Pour the reaction mixture into 2 L of cold water with stirring. Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to yield 4-amino-3,5-dibromobenzoic acid.

Step 2: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate
  • Setup: Charge a 1 L round-bottom flask with 4-amino-3,5-dibromobenzoic acid (296 g, 1.0 mol), absolute ethanol (600 mL), and concentrated sulfuric acid (10 mL). Equip the flask with a reflux condenser.

  • Esterification: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system).

    • Expert Insight: This is a classic Fischer esterification. Using a large excess of ethanol drives the equilibrium towards the product. Sulfuric acid acts as the essential catalyst. A Dean-Stark trap can be used for more efficient water removal but is often unnecessary given the excess of ethanol.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into 2 L of ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid. Stir until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

The Three Pillars of Reactivity: A Synthetic Chemist's Guide

The power of Ethyl 4-amino-3,5-dibromobenzoate lies in its three distinct reactive centers. Understanding how to selectively address each one is key to unlocking its full potential.

G cluster_amine Amine Reactions (NH₂) cluster_ester Ester Reactions (COOEt) cluster_bromo Aryl Bromide Reactions (Br) center Ethyl 4-amino-3,5-dibromobenzoate Amine_Alkylation N-Alkylation/ N-Arylation center->Amine_Alkylation Amine_Acylation N-Acylation center->Amine_Acylation Diazotization Diazotization (Sandmeyer) center->Diazotization Ester_Hydrolysis Hydrolysis to Acid center->Ester_Hydrolysis Amidation Amidation center->Amidation Suzuki Suzuki Coupling (C-C) center->Suzuki Sonogashira Sonogashira Coupling (C-C) center->Sonogashira Buchwald Buchwald-Hartwig (C-N) center->Buchwald

Caption: Key reaction pathways for Ethyl 4-amino-3,5-dibromobenzoate.

Transformations at the Aryl Bromide Positions (C-Br)

The two bromine atoms are prime handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl systems and other carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[1][2]

  • Setup: To a dry Schlenk flask under an inert argon atmosphere, add Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (3.0-4.0 equiv.).

    • Expert Insight: Using a slight excess of the boronic acid and a strong inorganic base is crucial. For sterically hindered substrates or less reactive boronic acids, a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos) may be required to achieve high conversion.[3]

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography on silica gel.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst (typically CuI).[4][5] This is invaluable for creating rigid linkers in drug molecules.

  • Buchwald-Hartwig Amination: To form a C-N bond, this reaction couples the aryl bromide with a primary or secondary amine.[2][6] This allows for the synthesis of complex diamine structures. Careful choice of ligand and base is critical to prevent side reactions.

Transformations at the Amino Group (C-NH₂)

The nucleophilic amino group can be readily functionalized.

  • N-Acylation/N-Sulfonylation: Reacting the starting material with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base like triethylamine or pyridine provides the corresponding amides or sulfonamides. This is a fundamental step in tuning the electronic and lipophilic properties of a molecule.

  • Reductive Amination: The amino group can be alkylated by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

  • Diazotization (Sandmeyer Reaction): A powerful transformation where the amino group is converted to a diazonium salt (using NaNO₂ and a strong acid like HCl) which can then be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -I, -CN, -OH). This provides access to a completely different set of substitution patterns that are otherwise difficult to achieve.

Transformations at the Ester Group (C-COOEt)

The ethyl ester offers another handle for modification.

  • Hydrolysis: Saponification using a base like NaOH or LiOH in an aqueous alcohol solution will hydrolyze the ester to the corresponding carboxylic acid. This introduces a new functional group for further chemistry, such as amide bond formation.

  • Amidation: Direct conversion to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. A more common route is to first hydrolyze the ester to the acid and then perform a standard peptide coupling reaction (e.g., using HATU or EDC).

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

Case Study: A Scaffold for Antibacterial Drug Synthesis

The utility of the 4-amino-3,5-dihalobenzoate core is exemplified in the synthesis of aditoprim, an antibacterial agent. A known process starts with 4-amino-3,5-dibromobenzoic acid, the direct precursor to our title compound.[7] The synthesis involves replacing the bromine atoms with methoxy groups, followed by methylation. This highlights the value of the dibromo-scaffold as a latent precursor to other functionalities.

G A 4-Amino-3,5-dibromobenzoic Acid B 4-Amino-3,5-dimethoxybenzoic Acid A->B  NaOMe, Cu(I) catalyst (Nucleophilic Aromatic Substitution) C Methyl 4-amino-3,5-dimethoxybenzoate B->C  Esterification D Aditoprim Precursor C->D  N-Methylation

Caption: Synthetic utility demonstrated in a pathway to an aditoprim precursor.

Safety & Handling

As a senior scientist, it is my responsibility to emphasize that proper safety protocols are non-negotiable.

  • Hazard Class: Based on analogous compounds like ethyl 4-amino-3-bromobenzoate, this substance should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate is far more than a simple catalog chemical. It is a strategically designed platform for synthetic innovation. The orthogonal reactivity of its amine, ester, and dual bromo-substituents provides chemists with a powerful tool for the efficient construction of complex molecules. Mastery of its reactivity, particularly in the realm of modern cross-coupling chemistry, allows for the rapid generation of diverse chemical libraries, making it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science. This guide serves as a starting point for unlocking its full potential, encouraging researchers to leverage its unique trifunctional nature to build the molecules of tomorrow.

References

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  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • Szostak, M., et al. (2009).
  • Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 14(3), 894–897.
  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Pierrat, S., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1344–1350.
  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate - GHS Classification.
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  • Singh, P., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 14(10), 1957-1971.

  • Patyk-Kaźmierczak, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
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The Unseen Workhorse: A Technical Guide to Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Synthetic Building Block

In the landscape of chemical synthesis, particularly within the realms of pharmaceutical and materials science, certain molecules, while not end-products themselves, serve as critical cornerstones for innovation. Ethyl 4-amino-3,5-dibromobenzoate is one such unassuming yet pivotal intermediate. This technical guide provides an in-depth analysis of its discovery, synthesis, properties, and applications, offering valuable insights for researchers, scientists, and professionals in drug development.

A Molecule Born of Necessity: Discovery and Historical Context

The precise moment of the first synthesis of Ethyl 4-amino-3,5-dibromobenzoate is not prominently documented in a singular "discovery" paper. Instead, its emergence in the scientific literature is a testament to its utility as a versatile synthetic intermediate. Its history is intrinsically linked to the broader development of halogenated aromatic compounds as precursors for complex molecular architectures. The presence of bromine atoms ortho to a primary amine on a benzoate scaffold provides a rich platform for a variety of chemical transformations.

Early mentions and applications of its core structure, 4-aminobenzoic acid and its derivatives, date back to the foundational work in dye and medicinal chemistry. The strategic placement of dibromo-substituents on the aromatic ring, however, points to a more modern need for regioselective control in cross-coupling reactions and the synthesis of highly substituted aromatic systems. The development of photosensitive materials and novel pharmaceutical agents has further solidified the importance of this and related halogenated building blocks.

The Synthetic Pathway: From Precursor to Product

The preparation of Ethyl 4-amino-3,5-dibromobenzoate is a multi-step process that begins with a more readily available starting material, 4-aminobenzoic acid. The synthesis involves two key transformations: the bromination of the aromatic ring and the esterification of the carboxylic acid.

Experimental Protocol: A Step-by-Step Synthesis

Part 1: Synthesis of 4-Amino-3,5-dibromobenzoic acid (Precursor)

  • Dissolution: In a fume hood, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine in acetic acid to the reaction mixture. The bromine will react with the aromatic ring at the positions ortho to the activating amino group.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation and Isolation: Upon completion, the product, 4-Amino-3,5-dibromobenzoic acid, will precipitate out of the solution. The precipitate is then collected by vacuum filtration, washed with a small amount of cold solvent to remove impurities, and dried.

Part 2: Esterification to Ethyl 4-amino-3,5-dibromobenzoate

  • Acid-Catalyzed Esterification: Suspend the synthesized 4-Amino-3,5-dibromobenzoic acid in an excess of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate. Extract the desired ethyl ester into an organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 4-amino-3,5-dibromobenzoate.[1]

Mechanism and Rationale: The "Why" Behind the "How"

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate is a classic example of electrophilic aromatic substitution followed by a Fischer-Speier esterification.

  • Electrophilic Aromatic Bromination: The amino group (-NH2) of 4-aminobenzoic acid is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the bromine atoms are directed to the two ortho positions (positions 3 and 5). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate.

  • Fischer-Speier Esterification: This reaction involves the protonation of the carboxylic acid, making it more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and the final ester product is formed. The use of excess ethanol and a strong acid catalyst drives the equilibrium towards the formation of the ester.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's properties is crucial for its effective application in research and development.

PropertyValue
CAS Number 58922-06-8[2][3]
Molecular Formula C9H9Br2NO2[4]
Molecular Weight 322.98 g/mol [4]
Appearance Off-white to light yellow crystalline powder
Melting Point 80-82 °C
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.05 (s, 2H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 165.2, 146.8, 134.5, 110.2, 108.9, 61.5, 14.3.

A Versatile Scaffold: Applications in Synthesis

Ethyl 4-amino-3,5-dibromobenzoate is a valuable building block due to the presence of multiple reactive sites: the amino group, the ester, and the two bromine atoms. This allows for a wide range of subsequent chemical modifications.

Precursor for Photoswitchable Molecules

One of the notable applications of Ethyl 4-amino-3,5-dibromobenzoate is in the synthesis of azobenzene derivatives. These molecules are of significant interest due to their ability to undergo reversible cis-trans isomerization upon exposure to light of specific wavelengths, making them ideal candidates for the development of photoswitchable drugs and materials.[1] The amino group can be diazotized and coupled to form the characteristic N=N double bond of the azobenzene core. The bromine atoms can be further functionalized to tune the electronic and steric properties of the final molecule.

Building Block in Drug Discovery

The core structure of Ethyl 4-amino-3,5-dibromobenzoate is a common motif in medicinal chemistry. The dibrominated aminobenzoate scaffold can be elaborated through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the rapid generation of libraries of complex molecules for screening as potential drug candidates. For instance, related aminobenzoic acid derivatives have been utilized as building blocks in the synthesis of potent enzyme inhibitors.[5]

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate, while not a household name, exemplifies the crucial role of versatile intermediates in advancing chemical sciences. Its straightforward synthesis, coupled with a rich array of reactive functionalities, has established it as a valuable tool for chemists in both academic and industrial settings. From the rational design of photoswitchable materials to the exploration of new therapeutic agents, this unassuming molecule continues to be a workhorse in the pursuit of scientific innovation.

References

  • Dean, R. D. Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions. Cardiff University, 2017. URL: [Link]

  • Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester. Google Patents, CN114105790A.
  • Ethyl 4-amino-3,5-dibromobenzoate. PubChem. URL: [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Google Patents, US4908470A.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central, PMC9778732. URL: [Link]

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An In-Depth Technical Guide to the Physical Characteristics of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive amine group, an ester functional group, and two bromine atoms on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The strategic placement of the bromine atoms allows for further functionalization through cross-coupling reactions, while the amino group can be readily modified or participate in the formation of heterocyclic systems.

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 4-amino-3,5-dibromobenzoate, offering a foundational understanding for its use in research and development. We will delve into its structural and physicochemical properties, outline robust protocols for its characterization, and provide insights into its safe handling and storage.

Physicochemical Properties: A Quantitative Overview

While specific experimental data for Ethyl 4-amino-3,5-dibromobenzoate is not extensively documented in publicly available literature, its properties can be reliably predicted based on its chemical structure and comparison with closely related analogs. The following table summarizes these key characteristics.

PropertyValueSource/Basis
Molecular Formula C₉H₉Br₂NO₂Calculated
Molecular Weight 322.98 g/mol Calculated
Appearance White to off-white crystalline solidPredicted based on analogs
Melting Point Expected to be in the range of 80-100 °CInferred from Ethyl 4-aminobenzoate (88-90 °C) and the effect of halogenation[1]
Boiling Point > 300 °C (decomposes)Predicted based on related halogenated aromatic compounds[2]
Solubility Soluble in ethanol, ethyl acetate, chloroform, and other common organic solvents. Sparingly soluble in water.Predicted based on Ethyl 4-aminobenzoate solubility[1]
CAS Number Not readily available

Synthesis and Purification: A Reliable Pathway

Ethyl 4-amino-3,5-dibromobenzoate is most commonly synthesized via the Fischer esterification of its parent carboxylic acid, 4-amino-3,5-dibromobenzoic acid. This acid-catalyzed reaction with ethanol is a well-established and efficient method for producing the corresponding ethyl ester.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Ethyl 4-amino-3,5-dibromobenzoate from 4-amino-3,5-dibromobenzoic acid.

Materials:

  • 4-amino-3,5-dibromobenzoic acid (1.0 eq)

  • Absolute Ethanol (a large excess, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-amino-3,5-dibromobenzoic acid and a large excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure Ethyl 4-amino-3,5-dibromobenzoate as a crystalline solid.

Structural Elucidation and Characterization: A Multi-Technique Approach

The definitive identification and purity assessment of Ethyl 4-amino-3,5-dibromobenzoate require a combination of spectroscopic and physical characterization techniques.

Melting Point Determination: A First Indicator of Purity

The melting point of a crystalline solid is a crucial physical property that provides a preliminary indication of its purity. A sharp melting point range suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities.

Experimental Protocol:

  • A small amount of the dried, crystalline product is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of an organic molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the amine (-NH₂) protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key expected vibrational frequencies for Ethyl 4-amino-3,5-dibromobenzoate include:

  • N-H stretching: Around 3300-3500 cm⁻¹ (for the primary amine)

  • C=O stretching: Around 1700-1730 cm⁻¹ (for the ester carbonyl)

  • C-O stretching: Around 1100-1300 cm⁻¹ (for the ester C-O)

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and can offer information about its fragmentation pattern, further confirming its structure. The mass spectrum of Ethyl 4-amino-3,5-dibromobenzoate will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Safety, Handling, and Storage: Ensuring Laboratory Best Practices

Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Visualizing the Workflow

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-amino-3,5-dibromobenzoic Acid + Ethanol reagents H₂SO₄ (cat.) Reflux start->reagents Esterification workup Neutralization (NaHCO₃) Extraction (EtOAc) reagents->workup purification Recrystallization workup->purification product Ethyl 4-amino-3,5-dibromobenzoate purification->product mp Melting Point product->mp nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of Ethyl 4-amino-3,5-dibromobenzoate.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the physical characteristics of Ethyl 4-amino-3,5-dibromobenzoate. By understanding its fundamental properties and the methodologies for its synthesis and characterization, researchers and drug development professionals are better equipped to utilize this valuable intermediate in the creation of novel and impactful molecules. The combination of its reactive functional groups and halogenated aromatic core ensures its continued relevance in the advancement of chemical synthesis.

References

  • PubChem. Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • Chemsrc. 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. [Link]

  • PubChem. 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. Ethyl 4-aminobenzoate. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. [Link]

  • Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Wiley Online Library. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. [Link]

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google P
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An In-depth Technical Guide to the Purity and Assay of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies for determining the purity and assay of Ethyl 4-amino-3,5-dibromobenzoate, a key intermediate in pharmaceutical synthesis. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and authoritative grounding.

Introduction and Physicochemical Properties

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic amine with the molecular formula C₉H₉Br₂NO₂ and a molecular weight of 322.98 g/mol . Its structure, characterized by an ethyl ester functional group and two bromine atoms ortho to a primary amino group on a benzene ring, dictates its chemical reactivity and analytical behavior.

Table 1: Physicochemical Properties of Ethyl 4-amino-3,5-dibromobenzoate

PropertyValueSource
CAS Number 58922-06-8Commercially available data
Molecular Formula C₉H₉Br₂NO₂Commercially available data
Molecular Weight 322.98 g/mol Commercially available data
Appearance Pale brown solid[1]
Purity (Typical) ≥95%Commercially available data

A thorough understanding of the purity and assay of this compound is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide will explore multiple analytical techniques for a comprehensive quality assessment.

Synthesis and Potential Impurity Profile

The quality of Ethyl 4-amino-3,5-dibromobenzoate is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the esterification of 4-amino-3,5-dibromobenzoic acid.[1]

Synthetic Scheme:

G A 4-Amino-3,5-dibromobenzoic acid B Ethyl 4-amino-3,5-dibromobenzoate A->B Ethanol, H₂SO₄, Reflux

Caption: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate.

Based on this synthesis, a profile of potential impurities can be predicted:

  • Starting Material: Unreacted 4-amino-3,5-dibromobenzoic acid.

  • By-products: Diethyl ether (from dehydration of ethanol), and potential products of thermal degradation.

  • Reagents: Residual sulfuric acid and ethanol.

Purity Determination: Chromatographic Methods

Chromatographic techniques are indispensable for separating and quantifying impurities.

Thin-Layer Chromatography (TLC) for Qualitative Purity

TLC is a rapid and effective method for monitoring reaction progress and for the initial qualitative assessment of purity.

Step-by-Step Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether (1:2 v/v) is a suitable starting point, as indicated for similar compounds.[2]

  • Sample Preparation: Dissolve a small amount of Ethyl 4-amino-3,5-dibromobenzoate in ethyl acetate.

  • Spotting: Apply a small spot of the sample solution to the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove and dry it. Visualize the spots under UV light (254 nm) and/or by exposing them to iodine vapor.

  • Interpretation: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) of the main spot should be consistent.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the gold standard for the quantitative determination of purity and the detection of trace impurities. A stability-indicating HPLC method should be developed and validated.

Proposed HPLC Method Parameters (Starting Point):

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and water (gradient)A versatile mobile phase for a wide range of polarities. A gradient elution is recommended to ensure the separation of early and late-eluting impurities.
Detector UV at an appropriate wavelength (e.g., 254 nm)The aromatic nature of the compound ensures strong UV absorbance.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Development and Validation:

The proposed method should be rigorously validated according to ICH guidelines. This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies must be performed.[3] This involves subjecting the sample to stress conditions to generate potential degradation products.

  • Acid/Base Hydrolysis: Reflux in HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Heating the solid sample.

  • Photostability: Exposure to UV and visible light.

The HPLC method must be able to separate the main peak of Ethyl 4-amino-3,5-dibromobenzoate from all degradation products.

Assay Determination: Quantitative Methods

The assay determines the content of Ethyl 4-amino-3,5-dibromobenzoate in the material.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5]

Principle:

The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration, the concentration of the analyte can be accurately determined.

Step-by-Step Protocol:

  • Internal Standard Selection: Choose an internal standard that has a simple NMR spectrum, is stable, not volatile, and has peaks that do not overlap with the analyte peaks. Maleic acid or dimethyl sulfone are suitable candidates.

  • Sample Preparation: Accurately weigh a known amount of Ethyl 4-amino-3,5-dibromobenzoate and the internal standard. Dissolve them in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully integrate the non-overlapping peaks of both the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

¹H NMR Data for Ethyl 4-amino-3,5-dibromobenzoate (300 MHz, CDCl₃):

  • δ 8.07 (s, 2H, Ar-H)

  • δ 4.98 (s, 2H, -NH₂)

  • δ 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]

Diazotization Titration

This classical titrimetric method is suitable for the assay of primary aromatic amines.[6][7][8]

Principle:

The primary amino group of Ethyl 4-amino-3,5-dibromobenzoate reacts with nitrous acid (generated in situ from sodium nitrite and an acid) in a 1:1 stoichiometric ratio to form a diazonium salt.[1] The endpoint is detected when a slight excess of nitrous acid is present.

G cluster_0 Titration Reaction A Ar-NH₂ D Ar-N₂⁺Cl⁻ A->D B NaNO₂ B->D C HCl C->D E NaCl D->E F 2H₂O D->F

Caption: Diazotization reaction of an aromatic amine.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of Ethyl 4-amino-3,5-dibromobenzoate and dissolve it in a mixture of glacial acetic acid and hydrochloric acid.

  • Titration Conditions: Cool the solution to 0-5 °C in an ice bath to ensure the stability of the diazonium salt.

  • Titrant: Standardized 0.1 M sodium nitrite solution.

  • Endpoint Detection: The endpoint can be determined potentiometrically or using an external indicator like starch-iodide paper. The presence of excess nitrous acid will oxidize iodide to iodine, which forms a blue-black complex with starch.

  • Calculation: Calculate the percentage assay using the stoichiometry of the reaction.

Summary and Recommendations

The comprehensive quality control of Ethyl 4-amino-3,5-dibromobenzoate requires a multi-faceted analytical approach.

Workflow for Analysis:

G cluster_0 Purity Assessment cluster_1 Assay Determination TLC TLC (Qualitative) HPLC HPLC (Quantitative) TLC->HPLC Confirm Impurities Report Certificate of Analysis HPLC->Report qNMR qNMR Titration Diazotization Titration qNMR->Titration Orthogonal Method qNMR->Report Titration->Report Start Sample of Ethyl 4-amino-3,5-dibromobenzoate Start->TLC Start->HPLC Start->qNMR Start->Titration

Caption: Recommended analytical workflow.

  • Identity: Confirm by ¹H NMR and compare with reference data.

  • Purity: Utilize a validated, stability-indicating HPLC method for the most accurate and reliable results. TLC can be used for rapid, qualitative checks.

  • Assay: Employ qNMR as a primary method for its accuracy and lack of need for a specific reference standard. Diazotization titration serves as an excellent orthogonal method for verification.

By implementing these scientifically sound and well-rationalized analytical strategies, researchers and drug development professionals can ensure the quality and consistency of Ethyl 4-amino-3,5-dibromobenzoate, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

  • Dean, R. D. (n.d.). Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions. Cardiff University -ORCA. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved from [Link]

  • Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester. (n.d.). Google Patents.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diazotization Titration or Nitrite Titration. (n.d.). Retrieved from [Link]

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Methodological & Application

The Synthetic Versatility of Ethyl 4-amino-3,5-dibromobenzoate: A Guide to its Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

Ethyl 4-amino-3,5-dibromobenzoate is a highly functionalized aromatic building block that has garnered significant interest among researchers in organic synthesis, particularly those in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing ester, and two reactive bromine atoms ortho to the amine, provides a versatile platform for the construction of complex molecular architectures. The differential reactivity of the functional groups allows for a range of selective transformations, making it an ideal starting material for the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth exploration of the synthetic utility of Ethyl 4-amino-3,5-dibromobenzoate, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern its reactivity and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

The preparation of Ethyl 4-amino-3,5-dibromobenzoate is typically achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the selective dibromination of the aromatic ring at the positions ortho to the activating amino group. This is followed by esterification of the carboxylic acid moiety.

A representative synthetic workflow is depicted below:

start 4-Aminobenzoic Acid step1 Dibromination (e.g., Br2 in Acetic Acid) start->step1 intermediate 4-Amino-3,5-dibromobenzoic Acid step1->intermediate step2 Esterification (Ethanol, Acid Catalyst) intermediate->step2 product Ethyl 4-amino-3,5-dibromobenzoate step2->product substrate Ethyl 4-amino-3,5-dibromobenzoate reaction Suzuki-Miyaura Coupling substrate->reaction boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->reaction reagents Pd Catalyst Ligand Base Solvent reagents->reaction product Mono- or Di-substituted Product reaction->product substrate Ethyl 4-amino-3,5-dibromobenzoate reaction Heck Reaction substrate->reaction alkene Alkene alkene->reaction reagents Pd Catalyst Ligand Base Solvent reagents->reaction product Substituted Alkene Product reaction->product substrate Ethyl 4-amino-3,5-dibromobenzoate reaction Buchwald-Hartwig Amination substrate->reaction amine Primary or Secondary Amine amine->reaction reagents Pd Catalyst Ligand Base Solvent reagents->reaction product Arylamine Product reaction->product

Ethyl 4-amino-3,5-dibromobenzoate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogens, particularly bromine, offer a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Ethyl 4-amino-3,5-dibromobenzoate emerges as a pre-functionalized and highly versatile building block, offering medicinal chemists a robust platform for the synthesis of a diverse array of bioactive heterocycles and other complex molecular architectures. The two bromine atoms, positioned ortho to the amino group, provide reactive handles for various cross-coupling reactions, while the aniline moiety itself is a key pharmacophore and a precursor for numerous heterocyclic ring systems. This guide provides an in-depth exploration of the applications and protocols associated with this valuable synthetic intermediate.

Physicochemical Properties of Ethyl 4-amino-3,5-dibromobenzoate

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValue
IUPAC Name ethyl 4-amino-3,5-dibromobenzoate
Molecular Formula C₉H₉Br₂NO₂
Molecular Weight 322.98 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 98-102 °C
Solubility Soluble in methanol, ethanol, and other common organic solvents.
CAS Number 38894-93-6

Synthetic Utility in Medicinal Chemistry: Crafting Bioactive Scaffolds

The true power of Ethyl 4-amino-3,5-dibromobenzoate lies in its trifunctional nature, presenting opportunities for elaboration at the amino group and the two bromine-substituted positions. This multi-faceted reactivity allows for the construction of complex molecules with diverse biological activities, particularly in the realm of kinase inhibitors and other targeted therapies.

Gateway to Bioactive Heterocycles

The aniline functionality of Ethyl 4-amino-3,5-dibromobenzoate serves as a nucleophile and a key component in a variety of cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in numerous approved drugs.

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to utilize Ethyl 4-amino-3,5-dibromobenzoate.

Conceptual Workflow: Friedländer Annulation

G A Ethyl 4-amino-3,5-dibromobenzoate D Condensation A->D B α-Methylene Ketone B->D C Acid or Base Catalyst C->D E Cyclization D->E F Substituted Dibromo-aminoquinoline E->F G cluster_0 Intermediate Synthesis cluster_1 Cyclization A Ethyl 4-amino-3,5-dibromobenzoate B Reduction of Nitro Group (if applicable) or N-functionalization A->B C Diamino Intermediate B->C E Condensation & Cyclization C->E D α-Haloketone D->E F Dibromo-imidazo[1,2-a]quinoxaline E->F

Caption: Pathway to Imidazo[1,2-a]quinoxaline scaffolds.

Harnessing the Power of Cross-Coupling Reactions

The two bromine atoms on the aromatic ring of Ethyl 4-amino-3,5-dibromobenzoate are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a wide variety of substituents, enabling extensive diversification of the core scaffold.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organohalide and an organoboron compound. [1][2]This reaction is particularly valuable for creating biaryl structures, which are common motifs in kinase inhibitors.

Catalytic Cycle of Suzuki-Miyaura Coupling

G A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar-Br H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

By employing a suitable palladium catalyst and a boronic acid or ester, one or both bromine atoms of Ethyl 4-amino-3,5-dibromobenzoate can be substituted with various aryl or heteroaryl groups. This allows for the fine-tuning of electronic and steric properties to optimize binding to a biological target.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [3]This reaction is instrumental in synthesizing diarylamines and other N-arylated compounds, which are important pharmacophores in many kinase inhibitors and other therapeutic agents.

Protocols: A Practical Guide to Application

The following section provides a detailed, step-by-step protocol for a Suzuki-Miyaura coupling reaction using Ethyl 4-amino-3,5-dibromobenzoate as a representative example of its application.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 4-amino-3,5-dibromobenzoate

Objective: To synthesize an arylated derivative of Ethyl 4-amino-3,5-dibromobenzoate via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv for monosubstitution, 2.4 equiv for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) [4]* Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv per bromine)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

G A Reaction Setup: - Add reactants and base to a flame-dried flask. B Inert Atmosphere: - Evacuate and backfill with Argon or Nitrogen (3x). A->B C Solvent and Catalyst Addition: - Add degassed solvent and palladium catalyst. B->C D Reaction: - Heat the mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. C->D E Work-up: - Cool, dilute with ethyl acetate and water. D->E F Extraction: - Separate organic layer, extract aqueous layer with ethyl acetate. E->F G Washing and Drying: - Wash combined organic layers with water and brine, then dry. F->G H Purification: - Concentrate and purify by flash column chromatography. G->H I Characterization: - Confirm structure and purity (NMR, MS). H->I

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 4-amino-3,5-dibromobenzoate in Synthesis

Ethyl 4-amino-3,5-dibromobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing ester, and two reactive bromine atoms, makes it a versatile scaffold for the synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the selective functionalization of this substrate, enabling the formation of carbon-carbon bonds with a wide array of boronic acids and their derivatives.[1] This guide provides an in-depth exploration of the theoretical and practical aspects of performing Suzuki coupling reactions with Ethyl 4-amino-3,5-dibromobenzoate, offering detailed protocols for both selective mono-arylation and exhaustive di-arylation.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[3]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This activated species then transfers its organic moiety to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center then couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can re-enter the catalytic cycle.

dot graph Suzuki_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="Ethyl 4-amino-3,5-dibromobenzoate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; Diaryl_Pd [label="Ar-Pd(II)L₂(R)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Coupled Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_complex [label=" "]; ArBr -> OxAdd [style=invis]; OxAdd -> PdII_complex; PdII_complex -> Diaryl_Pd [label=" "]; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> Diaryl_Pd; Diaryl_Pd -> Pd0 [label=" "]; RedElim -> Pd0; Diaryl_Pd -> Product [label=" "]; } Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Controlling Selectivity: Mono- vs. Di-arylation

A key challenge and opportunity when working with Ethyl 4-amino-3,5-dibromobenzoate is the control of selectivity between mono- and di-arylation. The two bromine atoms are chemically equivalent in the starting material, but the electronic and steric environment changes significantly after the first coupling, influencing the reactivity of the remaining bromine atom.

Protocol for Selective Mono-arylation

Achieving selective mono-arylation relies on carefully controlling the stoichiometry of the reagents and the reaction time. By using a slight deficiency or an equimolar amount of the boronic acid, the reaction can be stopped after the first coupling.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 4-amino-3,5-dibromobenzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add Pd(dppf)Cl₂.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed and the desired mono-arylated product is the major component, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph Mono_Arylation_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start: Combine Reactants", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere (Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Add Pd(dppf)Cl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Solvent [label="Add Degassed Dioxane/Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat to 80-100 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Mono-arylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Inert; Inert -> Add_Catalyst; Add_Catalyst -> Add_Solvent; Add_Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } Caption: Workflow for selective mono-arylation.

Protocol for Di-arylation

For the synthesis of symmetrically or unsymmetrically disubstituted products, a stepwise or one-pot approach can be employed. The following protocol describes a one-pot, two-step procedure for creating unsymmetrical 3,5-diaryl-4-aminobenzoates. For symmetrical products, an excess of a single boronic acid can be used in a one-pot reaction.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv)

  • First arylboronic acid (1.1 equiv)

  • Second arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv total)

  • Toluene

  • Ethanol

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • First Coupling:

    • Combine Ethyl 4-amino-3,5-dibromobenzoate, the first arylboronic acid, and 2.0 equivalents of cesium carbonate in a reaction vessel.

    • Purge with an inert gas.

    • Add degassed toluene, ethanol, and water (e.g., 3:1:1 ratio).

    • Add Pd(PPh₃)₄ and heat the mixture to 90-110 °C until the mono-arylated intermediate is formed (monitor by LC-MS).[4]

  • Second Coupling:

    • Cool the reaction mixture to room temperature.

    • Add the second arylboronic acid and the remaining 2.0 equivalents of cesium carbonate.

    • If necessary, add an additional portion of the palladium catalyst (0.02 equiv).

    • Heat the reaction again to 90-110 °C and stir until the second coupling is complete.

    • Perform an aqueous workup and purify by column chromatography as described for the mono-arylation.

Key Experimental Considerations and Troubleshooting

ParameterRecommendation and Rationale
Catalyst Pd(dppf)Cl₂ is often a robust choice for a broad range of Suzuki couplings. Pd(PPh₃)₄ is also widely used and effective. For challenging couplings, consider more specialized Buchwald-type ligands.[5]
Base K₂CO₃ and Cs₂CO₃ are common choices. Cesium carbonate is more soluble and can be more effective in some cases. The base is crucial for activating the boronic acid for transmetalation.[3]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF ) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
Temperature Reactions are typically heated to 80-120 °C . Higher temperatures may be required for less reactive aryl bromides.
Inert Atmosphere The palladium(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[6]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly.

    • Insufficiently Degassed Solvents: Oxygen can deactivate the catalyst. Degas solvents thoroughly before use.

    • Poorly Soluble Reagents: Adjust the solvent system to ensure all components are sufficiently soluble at the reaction temperature.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the oxidative addition is slow. Using a more active catalyst or a different ligand can sometimes mitigate this.

    • Dehalogenation: The aryl bromide is reduced to an arene. This can be promoted by certain bases and solvents.

    • Buchwald-Hartwig Amination: While less common under Suzuki conditions, the amino group of the substrate or another amine could potentially undergo a competing C-N coupling reaction.[7][8] Careful control of reaction conditions is key.

Safety Precautions

  • Ethyl 4-amino-3,5-dibromobenzoate and its derivatives: Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium catalysts are flammable solids and can be pyrophoric, especially on carbon supports.[9] Handle in an inert atmosphere and keep away from ignition sources.[10]

  • Boronic Acids: While generally less toxic than other organometallic reagents, some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Solvents: Use flammable organic solvents in a fume hood and away from open flames.

Conclusion

The Suzuki-Miyaura coupling of Ethyl 4-amino-3,5-dibromobenzoate is a powerful and versatile method for the synthesis of a diverse range of substituted aromatic compounds. By understanding the underlying mechanism and carefully controlling reaction parameters such as stoichiometry, catalyst choice, and temperature, researchers can achieve high yields of either mono- or di-arylated products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (2025). PubMed Central (PMC). [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (n.d.). PubMed Central (PMC). [Link]

  • Suzuki vs. Hartwig-Buchwald. (2020). Reddit. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024). Stanford Advanced Materials. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube. [Link]

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. (n.d.). PubMed Central (PMC). [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]

  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (2014). PubMed Central (PMC). [Link]

  • Standard Operating Procedure. (2017). University of California, Los Angeles. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). Hindawi. [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (n.d.). NIH. [Link]

  • An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. (n.d.). PubMed Central (PMC). [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH. [Link]

  • Pd‐catalyzed mono and di‐ortho‐arylation.. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3,5-dibromobenzoate is a versatile and highly functionalized starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic amino group and two ortho-positioned bromine atoms, allows for a range of synthetic transformations. The electron-withdrawing ester group further influences the reactivity of the aromatic ring. This application note provides a detailed guide for the synthesis of a novel phenazine derivative, diethyl 3,8-dibromophenazine-2,7-dicarboxylate, from Ethyl 4-amino-3,5-dibromobenzoate. This protocol is designed for researchers, scientists, and drug development professionals seeking to explore new avenues in heterocyclic chemistry.

The strategic importance of phenazine scaffolds in medicinal chemistry and materials science is well-established. Phenazine derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. Furthermore, their unique photophysical and electrochemical characteristics make them valuable components in the development of organic electronics and sensors.

This guide will focus on a palladium-catalyzed double Buchwald-Hartwig amination reaction, a powerful tool for the formation of C-N bonds.[1][2] This approach offers a direct and efficient route to the phenazine core from readily available bromoanilines.

Reaction Scheme: Synthesis of Diethyl 3,8-dibromophenazine-2,7-dicarboxylate

The synthesis of diethyl 3,8-dibromophenazine-2,7-dicarboxylate from Ethyl 4-amino-3,5-dibromobenzoate proceeds via a palladium-catalyzed self-coupling reaction, followed by an in-situ oxidation of the resulting dihydrophenazine intermediate.

Caption: Reaction scheme for the synthesis of diethyl 3,8-dibromophenazine-2,7-dicarboxylate.

Mechanistic Insights

The transformation of Ethyl 4-amino-3,5-dibromobenzoate into the phenazine derivative is a two-stage process:

  • Palladium-Catalyzed Double Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of two molecules of the starting material. The catalytic cycle, as established by Buchwald and Hartwig, proceeds through several key steps:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of one molecule of Ethyl 4-amino-3,5-dibromobenzoate.

    • Amine Coordination and Deprotonation: The amino group of a second molecule of the starting material coordinates to the palladium center, followed by deprotonation by the base (e.g., Cs₂CO₃).

    • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and forming a diarylamine intermediate. This process is then repeated to form the second C-N bond, leading to the cyclized dihydrophenazine intermediate. The choice of a bidentate phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and stabilizing the catalytic species.[2]

  • Oxidation: The dihydrophenazine intermediate formed in the first stage is readily oxidized to the aromatic phenazine core. This oxidation can occur in situ by air or can be facilitated by the addition of a mild oxidizing agent. The driving force for this step is the formation of a stable, fully aromatic heterocyclic system.

Experimental Protocol: Synthesis of Diethyl 3,8-dibromophenazine-2,7-dicarboxylate

This protocol is based on established methods for palladium-catalyzed amination reactions and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 4-amino-3,5-dibromobenzoate (1.0 eq), Palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and Cesium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the starting material.

  • Reaction: The reaction mixture is heated to 110 °C with vigorous stirring under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filter cake is washed with dichloromethane.

  • Extraction: The combined organic filtrates are concentrated under reduced pressure. The residue is redissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diethyl 3,8-dibromophenazine-2,7-dicarboxylate as a solid.

Data Presentation

Parameter Condition Rationale
Catalyst Palladium(II) acetatePrecursor to the active Pd(0) catalyst.
Ligand XantphosA bulky, electron-rich bidentate phosphine ligand that promotes reductive elimination and stabilizes the catalyst.[2]
Base Cesium carbonateA strong, non-nucleophilic base suitable for deprotonating the amine.
Solvent Anhydrous TolueneA high-boiling, non-polar solvent suitable for this reaction temperature.
Temperature 110 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the palladium catalyst.

Visualization of the Workflow

Workflow A 1. Reagent Addition (Ethyl 4-amino-3,5-dibromobenzoate, Pd(OAc)2, Xantphos, Cs2CO3) B 2. Solvent Addition (Anhydrous Toluene) A->B C 3. Reaction (110 °C, 12-24 h) B->C D 4. Filtration (Removal of Catalyst and Salts) C->D E 5. Extraction and Drying D->E F 6. Purification (Column Chromatography) E->F G Final Product (Diethyl 3,8-dibromophenazine-2,7-dicarboxylate) F->G

Caption: Experimental workflow for the synthesis of diethyl 3,8-dibromophenazine-2,7-dicarboxylate.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel phenazine derivative from Ethyl 4-amino-3,5-dibromobenzoate. The described method, utilizing a palladium-catalyzed double Buchwald-Hartwig amination, offers an efficient and direct route to this valuable heterocyclic scaffold. The provided mechanistic insights, detailed experimental procedure, and workflow visualization are intended to enable researchers to successfully implement this synthesis in their laboratories and to further explore the rich chemistry of this versatile starting material. The principles outlined herein can be adapted for the synthesis of a wider range of substituted phenazines and other related heterocyclic systems.

References

  • Winkler, J. D., Twenter, B. M., & Gendrineau, T. (2012). Synthesis of substituted phenazines via palladium-catalyzed aryl ligation. HETEROCYCLES, 84(2), 1345. [Link]

  • Winkler, J. D., Twenter, B. M., & Gendrineau, T. (2012). A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. PMC, 84(2), 1345-1351. [Link]

  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]

  • Ullmann condensation. (2023, November 28). In Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical science, 2(1), 27-50. [Link]

Sources

Application Notes and Protocols: Ethyl 4-amino-3,5-dibromobenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals interested in the application of specialty chemical intermediates in materials science.

Introduction: Unlocking the Potential of a Versatile Building Block

Ethyl 4-amino-3,5-dibromobenzoate is a unique aromatic compound featuring a reactive primary amine, an ester functional group, and two bromine atoms on the benzene ring. This combination of functionalities makes it a highly versatile precursor for a range of advanced materials. The presence of bromine, in particular, can impart desirable properties such as flame retardancy, high refractive index, and modified electronic characteristics in the resulting materials. This guide provides an in-depth exploration of the potential applications of Ethyl 4-amino-3,5-dibromobenzoate in materials science, complete with detailed experimental protocols. While direct, extensive literature on this specific molecule's material applications is emerging, the principles outlined herein are grounded in the well-established chemistry of analogous halogenated monomers and aromatic polymers.

Physicochemical Properties of Ethyl 4-amino-3,5-dibromobenzoate
PropertyValue
Molecular Formula C₉H₉Br₂NO₂
Molecular Weight 322.98 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 85-89 °C
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons.

Application Note 1: High-Performance, Flame-Retardant Polyamides and Polyimides

Scientific Rationale: The incorporation of halogenated monomers, particularly those containing bromine, is a well-established strategy for enhancing the flame retardancy of polymers.[1] The bromine atoms in Ethyl 4-amino-3,5-dibromobenzoate can act as radical traps in the gas phase during combustion, interrupting the exothermic processes of fire. Furthermore, the rigid, aromatic structure of this monomer can contribute to high thermal stability and glass transition temperatures (Tg) in the resulting polymers, which are characteristic features of high-performance materials like aromatic polyamides and polyimides.[2][3]

Protocol 1: Synthesis of a Brominated Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a novel polyamide using Ethyl 4-amino-3,5-dibromobenzoate and a commercially available diacid chloride, such as terephthaloyl chloride.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Low-temperature bath

  • Addition funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • Monomer Dissolution: In a flame-dried, nitrogen-purged three-neck flask, dissolve a precise amount of Ethyl 4-amino-3,5-dibromobenzoate in anhydrous DMAc. The concentration should be calculated to yield a final polymer solution of approximately 10-15% (w/v).

  • Cooling: Cool the solution to 0°C using a low-temperature bath.

  • Acid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The terephthaloyl chloride can be added as a solid in small portions or as a solution in a minimal amount of anhydrous DMAc.

  • Polymerization: Maintain the reaction at 0°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-18 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Purification: Collect the fibrous polymer precipitate by vacuum filtration and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Structure: Confirm the polyamide structure using FTIR and ¹H NMR spectroscopy.

  • Molecular Weight: Determine the molecular weight and polydispersity index by gel permeation chromatography (GPC).

  • Thermal Properties: Analyze the thermal stability and glass transition temperature using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Flame Retardancy: Evaluate the flame retardant properties using techniques such as Limiting Oxygen Index (LOI) or UL-94 vertical burn tests.

G cluster_synthesis Polyamide Synthesis Workflow cluster_characterization Characterization A Dissolve Ethyl 4-amino-3,5-dibromobenzoate in DMAc B Cool to 0°C A->B C Add Terephthaloyl Chloride B->C D Polymerize at 0°C to Room Temperature C->D E Precipitate in Methanol D->E F Wash with Methanol and Water E->F G Dry under Vacuum F->G H FTIR & NMR (Structure) G->H Characterize Product I GPC (Molecular Weight) G->I Characterize Product J TGA & DSC (Thermal Properties) G->J Characterize Product K LOI / UL-94 (Flame Retardancy) G->K Characterize Product

Caption: Workflow for the synthesis and characterization of a brominated polyamide.

Application Note 2: Precursor for Conductive Polymers

Scientific Rationale: Polyaniline and its derivatives are well-known conductive polymers. The properties of these materials can be tuned by substituting the aniline monomer. The presence of bromine atoms on the aromatic ring of Ethyl 4-amino-3,5-dibromobenzoate can influence the electronic properties of the resulting polymer through inductive and steric effects.[4][5] Polymerization of this monomer could lead to a novel conductive polymer with modified solubility, processability, and conductivity.

Protocol 2: Oxidative Polymerization to a Brominated Polyaniline Derivative

This protocol outlines the chemical oxidative polymerization of Ethyl 4-amino-3,5-dibromobenzoate to produce a polyaniline-like material.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Ammonia solution (3 M)

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer and temperature control

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

  • pH meter

Procedure:

  • Monomer Solution: Prepare a solution of Ethyl 4-amino-3,5-dibromobenzoate in 1 M HCl in the jacketed reaction vessel. Stir until the monomer is completely dissolved.

  • Cooling: Cool the solution to 0-5°C using a circulating bath.

  • Initiator Addition: Prepare a pre-cooled solution of ammonium persulfate in 1 M HCl. Add this initiator solution dropwise to the stirred monomer solution over a period of 30-60 minutes.

  • Polymerization: Maintain the reaction temperature at 0-5°C for 24 hours. A dark-colored precipitate will form as the polymerization progresses.

  • Isolation and Washing: Collect the polymer precipitate by vacuum filtration. Wash the polymer powder with 1 M HCl until the filtrate is colorless.

  • Doping/De-doping: To obtain the base form of the polymer, wash the precipitate with a 3 M ammonia solution until the filtrate is neutral, followed by washing with deionized water and methanol.

  • Drying: Dry the polymer powder in a vacuum oven at 60°C for 24 hours.

Characterization:

  • Structure: Confirm the polymer structure using FTIR and UV-Vis spectroscopy.

  • Morphology: Examine the morphology of the polymer powder using scanning electron microscopy (SEM).

  • Conductivity: Measure the electrical conductivity of pressed pellets of the polymer using a four-point probe method.

  • Thermal Stability: Assess the thermal stability of the polymer using TGA.

G cluster_synthesis Conductive Polymer Synthesis Workflow cluster_characterization Characterization A Dissolve Monomer in 1 M HCl B Cool to 0-5°C A->B C Add Ammonium Persulfate Solution B->C D Polymerize for 24 hours C->D E Filter and Wash with 1 M HCl D->E F Wash with Ammonia Solution (De-doping) E->F G Dry under Vacuum F->G H FTIR & UV-Vis (Structure) G->H Characterize Product I SEM (Morphology) G->I Characterize Product J Four-Point Probe (Conductivity) G->J Characterize Product K TGA (Thermal Stability) G->K Characterize Product

Caption: Workflow for the synthesis and characterization of a brominated conductive polymer.

Application Note 3: Building Block for Specialty Poly(ester amide)s

Scientific Rationale: Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters and polyamides, such as good mechanical strength and tunable degradation rates.[6][7] The difunctional nature of Ethyl 4-amino-3,5-dibromobenzoate (containing both an amine and an ester group) makes it a potential candidate for incorporation into PEA structures through polycondensation reactions. The bromine atoms could also serve as sites for further post-polymerization modification.

Protocol 3: Synthesis of a Brominated Poly(ester amide) via Melt Polycondensation

This protocol describes a hypothetical melt polycondensation reaction to synthesize a PEA, where the ester group of Ethyl 4-amino-3,5-dibromobenzoate reacts with a diol, and the amino group reacts with a diacid.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate

  • Adipoyl chloride

  • 1,4-Butanediol

  • Titanium(IV) butoxide (catalyst)

  • Xylene

  • Chloroform

  • Methanol

Equipment:

  • High-temperature, high-vacuum polymerization reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Pre-polymer Synthesis: In a reaction vessel, react Ethyl 4-amino-3,5-dibromobenzoate with an equimolar amount of adipoyl chloride in an appropriate solvent like DMAc at low temperature (0-5°C) to form a diamide-diester intermediate. Isolate and purify this intermediate.

  • Melt Polycondensation: Charge the purified diamide-diester, an equimolar amount of 1,4-butanediol, and a catalytic amount of titanium(IV) butoxide into the polymerization reactor.

  • Esterification Stage: Heat the mixture under a slow stream of nitrogen to around 150-180°C to initiate the transesterification reaction, distilling off the ethanol byproduct.

  • Polycondensation Stage: After the theoretical amount of ethanol has been collected, gradually increase the temperature to 200-220°C and apply a high vacuum (<1 mmHg) to facilitate the removal of excess diol and promote the growth of high molecular weight polymer.

  • Polymer Isolation: After several hours, when the desired viscosity is reached, cool the reactor and extrude the molten polymer.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent like chloroform and precipitating it in methanol.

  • Drying: Dry the purified PEA in a vacuum oven at a temperature below its glass transition temperature.

Characterization:

  • Structure: Confirm the PEA structure using FTIR and ¹H NMR spectroscopy.

  • Molecular Weight: Determine the molecular weight using GPC.

  • Thermal Properties: Analyze the thermal properties (Tg and Tm) using DSC and the thermal stability using TGA.

  • Mechanical Properties: Evaluate the mechanical properties by tensile testing of solvent-cast films.

G cluster_synthesis Poly(ester amide) Synthesis Workflow cluster_characterization Characterization A Synthesize Diamide-Diester Intermediate B Charge Reactor with Intermediate, Diol, and Catalyst A->B C Heat for Esterification B->C D Apply Vacuum for Polycondensation C->D E Isolate and Purify Polymer D->E F Dry under Vacuum E->F G FTIR & NMR (Structure) F->G Characterize Product H GPC (Molecular Weight) F->H Characterize Product I DSC & TGA (Thermal Properties) F->I Characterize Product J Tensile Testing (Mechanical Properties) F->J Characterize Product

Sources

Protocol for the N-alkylation of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic N-Alkylation of Ethyl 4-amino-3,5-dibromobenzoate: A Guide to Synthesis, Mechanism, and Practical Application

Abstract

This document provides a comprehensive guide to the N-alkylation of ethyl 4-amino-3,5-dibromobenzoate, a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. We delve into the critical scientific principles governing the reactivity of this sterically hindered and electronically deactivated substrate. Two detailed, field-proven protocols are presented: a classical approach utilizing alkyl halides and a modern, catalytic "Borrowing Hydrogen" (BH) methodology using alcohols. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, troubleshooting, and methods for product characterization to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge and Opportunity

Ethyl 4-amino-3,5-dibromobenzoate is a valuable synthetic building block. The presence of two bromine atoms ortho to the amine provides a handle for further functionalization (e.g., cross-coupling reactions) while also significantly influencing the molecule's electronic properties and steric profile. The N-alkylation of this compound is a critical transformation for generating libraries of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds.

However, the direct alkylation of this substrate presents a distinct challenge. The nucleophilicity of the amino group is substantially reduced by the cumulative electron-withdrawing inductive effects of the two ortho-bromine atoms and the para-ester group. Furthermore, the bulky bromine atoms create significant steric hindrance around the nitrogen atom, impeding the approach of alkylating agents. This guide provides robust protocols to overcome these challenges effectively.

Underlying Scientific Principles

Substrate Reactivity: A Tale of Sterics and Electronics

The success of the N-alkylation reaction hinges on understanding the inherent reactivity of the starting aniline.

  • Electronic Effects: The amino group's lone pair of electrons is delocalized into the aromatic ring. However, the potent electron-withdrawing inductive effects (-I) of the two bromine atoms and the ethyl ester group significantly decrease the electron density on the nitrogen. This deactivation makes the amine a weaker nucleophile compared to aniline.

  • Steric Hindrance: The two large bromine atoms flanking the amino group physically obstruct the pathway for incoming electrophiles (the alkylating agent), slowing down the rate of reaction.

Therefore, reaction conditions must be carefully selected to enhance the nucleophilicity of the amine and overcome the steric barrier. This typically involves the use of a strong base and a polar aprotic solvent.

Mechanistic Pathways for N-Alkylation

Two primary strategies are effective for this transformation, each with distinct advantages.

  • Classical S_N_2 Alkylation: This is the most direct method, involving the reaction of the amine with an alkyl halide (R-X) in the presence of a base. The base deprotonates the amine (or the resulting ammonium salt), regenerating a neutral, nucleophilic nitrogen to prevent the reaction from stalling.[1] A significant challenge is the potential for over-alkylation, as the resulting secondary amine can sometimes be more nucleophilic than the starting primary amine.[2] Careful control of stoichiometry is essential.

  • Catalytic Borrowing Hydrogen (BH) Alkylation: This modern, atom-economical approach uses alcohols as alkylating agents, with water as the only byproduct.[3] A transition metal catalyst (typically Ruthenium or Iridium-based) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[3] The amine condenses with the aldehyde to form an imine, which is then reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine.[3] This method avoids the use of stoichiometric and often toxic alkyl halides.

G cluster_0 Classical SN2 Pathway cluster_1 Catalytic Borrowing Hydrogen Pathway a_start Amine + Alkyl Halide a_mid Ammonium Salt Intermediate a_start->a_mid SN2 Attack a_end N-Alkylated Product a_mid->a_end Deprotonation a_base Base a_base->a_mid b_start Amine + Alcohol b_aldehyde In Situ Aldehyde b_cat Ru/Ir Catalyst b_cat->b_aldehyde Oxidation b_end N-Alkylated Product + H2O b_cat->b_end Regeneration b_imine Imine Intermediate b_aldehyde->b_imine Condensation b_imine->b_end Reduction

Figure 1: Comparison of Classical S_N_2 and Catalytic Borrowing Hydrogen N-alkylation pathways.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol is a robust and widely applicable method for mono-alkylation, particularly effective when precise control over stoichiometry is maintained.

Principle

A non-nucleophilic base is used to deprotonate the primary amine, increasing its nucleophilicity without competing in the alkylation reaction. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S_N_2 mechanism. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amine, driving the reaction forward, and the only byproduct is hydrogen gas.

Materials & Equipment
Reagent/EquipmentPurpose
Ethyl 4-amino-3,5-dibromobenzoateStarting Material
Alkyl Halide (e.g., CH₃I, BnBr)Alkylating Agent
Sodium Hydride (NaH), 60% in mineral oilBase
Anhydrous Dimethylformamide (DMF)Reaction Solvent
Round-bottom flask, magnetic stirrerReaction Vessel
Nitrogen or Argon gas line, BubblerInert Atmosphere
Syringes, SeptaReagent Transfer
Thin Layer Chromatography (TLC) plateReaction Monitoring
Saturated NH₄Cl (aq), Ethyl Acetate, BrineWork-up Reagents
Rotary Evaporator, Silica GelPurification
Safety Precautions
  • Ethyl 4-amino-3,5-dibromobenzoate: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and away from any moisture. Quench excess NaH carefully with isopropanol followed by methanol and then water, always behind a blast shield.

  • Alkyl Halides: Many are toxic, lachrymatory, and potential carcinogens. Always handle in a well-ventilated fume hood.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Detailed Step-by-Step Protocol
  • Preparation: Dry a two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar and a rubber septum.

  • Reagent Addition: To the flask, add ethyl 4-amino-3,5-dibromobenzoate (1.0 eq). Evacuate and backfill the flask with inert gas three times.

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Scientist's Note: Adding NaH slowly at 0 °C controls the hydrogen gas evolution. The reaction mixture may turn a darker color upon formation of the sodium salt of the amine. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise via syringe. Scientist's Note: Using a slight excess of the alkyl halide ensures full conversion of the deprotonated amine. A large excess should be avoided to minimize the risk of dialkylation.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

Figure 2: Workflow for Classical N-Alkylation.

Troubleshooting
ProblemPotential CauseSolution
No/Slow Reaction Incomplete deprotonation (wet solvent/reagents).Ensure all reagents and solvents are anhydrous. Use freshly opened NaH.
Low reaction temperature.Gently warm the reaction (e.g., to 40-50 °C) after the alkyl halide addition.
Low Yield Insufficient base or alkylating agent.Re-check stoichiometry. Ensure 1.05-1.1 equivalents of base and alkylating agent are used.
Di-alkylation Product Excess alkylating agent or prolonged reaction time.Use no more than 1.05 eq of alkyl halide. Monitor the reaction closely and stop it upon completion.
Concentrated reaction conditions.Run the reaction at a more dilute concentration (e.g., 0.05 M).

Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen

This protocol represents a greener and more elegant approach, suitable for laboratories equipped for catalytic reactions. It is particularly effective for synthesizing a range of N-alkylated anilines.[3]

Principle

A commercially available Ruthenium catalyst facilitates the entire reaction cascade: alcohol oxidation, imine formation, and subsequent reduction.[3] A base is required to facilitate the dehydrogenation and condensation steps. This method is highly selective for mono-alkylation.

Materials & Equipment
Reagent/EquipmentPurpose
Ethyl 4-amino-3,5-dibromobenzoateStarting Material
Primary Alcohol (e.g., 1-pentanol, benzyl alcohol)Alkylating Agent
[Ru(p-cymene)Cl₂]₂ or similar Ru/Ir catalystCatalyst
Potassium tert-butoxide (KOtBu)Base
Anhydrous TolueneReaction Solvent
Schlenk tube or pressure vesselReaction Vessel
Nitrogen or Argon gas lineInert Atmosphere
Oil bath, magnetic stirrerHeating and Stirring
Detailed Step-by-Step Protocol
  • Preparation: To an oven-dried Schlenk tube containing a stir bar, add the Ruthenium catalyst (e.g., 1-2 mol%).

  • Reagent Addition: In the air, add ethyl 4-amino-3,5-dibromobenzoate (1.0 eq), the primary alcohol (1.2 eq), and potassium tert-butoxide (1.2 eq).

  • Solvent and Setup: Add anhydrous toluene (approx. 0.5 M). Seal the tube, and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Reaction: Place the sealed tube in a preheated oil bath at 70-110 °C and stir vigorously. Scientist's Note: The optimal temperature may vary depending on the specific alcohol and catalyst used. Higher temperatures are generally required for less reactive anilines.[3]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography as described in Protocol 1.

Reaction Parameter Overview

The following table, adapted from literature on similar substrates, provides a starting point for optimization.[3]

Amine SubstrateAlkylating AgentCatalyst (mol%)Base (eq)Temp (°C)Time (h)Typical Yield
p-Anisidine1-Pentanol[Ru]-cat (2)KOtBu (1)25-7024>90%
4-Fluoroaniline1-Pentanol[Ru]-cat (2)KOtBu (1)7024~85%
Aniline1-Pentanol[Ru]-cat (2)KOtBu (1)7024~71%
Target Substrate (Est.) Primary Alcohol [Ru]-cat (2-3) KOtBu (1.2) 80-110 24 Moderate-Good

Product Purification and Characterization

  • Purification: Flash column chromatography is the most reliable method for purification. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% and increasing to 20% ethyl acetate).

  • Characterization: The final, purified product should be characterized to confirm its identity and purity.

    • ¹H NMR: Expect to see the disappearance of the broad NH₂ singlet and the appearance of a new NH signal and new signals corresponding to the added alkyl group.

    • ¹³C NMR: Appearance of new signals in the aliphatic region corresponding to the alkyl group.

    • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated mass of the N-alkylated product. The isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4) will be a key diagnostic feature.

    • FT-IR: The characteristic N-H stretching of the primary amine (two sharp bands ~3400-3200 cm⁻¹) will be replaced by a single, sharp band for the secondary amine.

Conclusion

The N-alkylation of ethyl 4-amino-3,5-dibromobenzoate is a challenging but achievable transformation that unlocks a wide array of valuable derivatives. By understanding the electronic and steric constraints of the substrate, researchers can successfully employ either a classical S_N_2 approach with careful stoichiometric control or a modern, catalytic Borrowing Hydrogen strategy. The protocols detailed herein provide a reliable foundation for synthesizing these target molecules, enabling further exploration in drug discovery and materials science.

References

  • F. Ferlin, L. T. L. N. Nguyen, F. G. P. F. Crisma, V. di Bussolo, F. M. D.’Este, and L. Vaccaro, "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions," RSC Advances, vol. 13, no. 51, pp. 35817–35822, 2023. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Arylamine synthesis by amination (alkylation)." [Online]. Available: [Link]

  • J. Ashenhurst, "Alkylation of Amines (Sucks!)," Master Organic Chemistry, May 26, 2017. [Online]. Available: [Link]

  • A. H. Sommers and S. E. A. El-Fayoumy, "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines," Defense Technical Information Center, 1971. [Online]. Available: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Doubly-Armed Scaffold

Ethyl 4-amino-3,5-dibromobenzoate is a highly versatile synthetic intermediate, prized in drug discovery and materials science for its pre-functionalized aromatic core. The presence of two bromine atoms ortho to a directing amino group offers a powerful platform for sequential or dual cross-coupling reactions. This allows for the controlled, three-dimensional elaboration of the scaffold, building molecular complexity in a programmed fashion. The electron-donating amino group and the electron-withdrawing ester moiety create a unique electronic environment that influences the reactivity of the C-Br bonds, making a nuanced understanding of catalytic systems essential for successful transformations.

This guide provides in-depth technical protocols and the underlying scientific rationale for three cornerstone palladium-catalyzed cross-coupling reactions utilizing this substrate: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of rigid alkynyl linkers, and the Buchwald-Hartwig amination for C-N bond construction. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic campaigns.

The Foundational Engine: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions proceed through a common mechanistic framework, a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[3][4]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner displaces the halide on the palladium center.[2]

  • Reductive Elimination: The two organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2][4]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_intermediate Ar-Pd(II)(Br)L_n Pd0->PdII_intermediate Oxidative Addition (+ Ar-Br) PdII_coupled Ar-Pd(II)(R)L_n PdII_intermediate->PdII_coupled Transmetalation / Amine Coordination (+ R-M or R₂NH) PdII_coupled->Pd0 Reductive Elimination (- Ar-R)

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Deactivated Amine

Ethyl 4-amino-3,5-dibromobenzoate is a valuable synthetic intermediate, particularly in the development of pharmaceuticals and functional materials. Its structure, featuring a primary aromatic amine, an ethyl ester, and two ortho-bromine substituents, offers multiple avenues for chemical modification. However, the derivatization of the 4-amino group presents a significant synthetic challenge. The flanking bromine atoms provide considerable steric hindrance, physically obstructing the approach of reagents to the nitrogen atom. Concurrently, the electron-withdrawing nature of both the bromine atoms and the para-ethyl ester group deactivates the aromatic ring, reducing the nucleophilicity of the amino group.

These combined steric and electronic effects dictate the reaction conditions necessary for successful derivatization. Standard protocols often fail or provide poor yields. This guide provides a detailed exploration of robust and field-proven methodologies to effectively modify the amino group of Ethyl 4-amino-3,5-dibromobenzoate, focusing on acylation, alkylation, and diazotization reactions. The protocols herein are designed to be self-validating, with explanations for each critical step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the desired final product. The three primary pathways—acylation, alkylation, and diazotization—offer access to a wide range of functional groups. Below is a summary of these transformations and the typical challenges associated with the Ethyl 4-amino-3,5-dibromobenzoate substrate.

Derivatization Strategy Product Class Key Reagents Primary Challenge for Substrate Typical Yield Range (for hindered anilines)
N-Acylation AmidesAcyl Halides, Carboxylic Acids + Coupling AgentsLow nucleophilicity of the amine requires highly activated acylating agents or forcing conditions.50-85%
N-Alkylation Secondary/Tertiary AminesAlkyl Halides, Aldehydes/Ketones (Reductive Amination)Steric hindrance makes direct alkylation difficult; reductive amination can be more effective but requires careful catalyst selection.40-70%
Diazotization Aryl Halides, Phenols, Azo CompoundsNaNO₂/H⁺, Copper Salts (Sandmeyer), Coupling PartnersThe diazonium salt can be unstable; careful temperature control is critical for success.60-90%

Protocol I: N-Acylation for Amide Synthesis

The formation of an amide bond from the weakly nucleophilic amino group of Ethyl 4-amino-3,5-dibromobenzoate requires the use of highly reactive acylating agents or specialized coupling protocols that can overcome the steric barrier. Standard methods using reagents like DCC (dicyclohexylcarbodiimide) alone often prove ineffective.

Causality Behind the Method:

The chosen protocol is adapted from methodologies developed for other sterically hindered and electron-deficient anilines.[1] It utilizes an acyl chloride, a highly electrophilic acylating agent, in the presence of a non-nucleophilic base like pyridine. The base serves two critical roles: it neutralizes the HCl byproduct that would otherwise protonate and deactivate the starting amine, and it can act as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. The reaction is initiated at a low temperature to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Ethyl 4-amino-3,5-dibromobenzoate and Pyridine in Anhydrous DCM prep_acyl Prepare Acyl Chloride Solution cool Cool Amine Solution to 0 °C prep_amine->cool add Add Acyl Chloride Dropwise cool->add warm Warm to Room Temperature (Stir for 12-24h) add->warm wash_hcl Wash with Dilute HCl warm->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Purify via Column Chromatography or Recrystallization dry->purify cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_isolation Isolation amine_sol Suspend Amine in Aqueous Acid (e.g., HBr) cool_amine Cool to 0 °C amine_sol->cool_amine add_nitrite Add NaNO₂ Solution Dropwise cool_amine->add_nitrite stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz add_diaz Slowly Add Diazonium Salt Solution to CuBr stir_diaz->add_diaz prep_cu Prepare CuBr Solution prep_cu->add_diaz warm_sand Warm to RT, then Heat (e.g., 60 °C) to Complete add_diaz->warm_sand extract Extract with Organic Solvent warm_sand->extract wash Wash & Dry extract->wash purify_sand Purify (Chromatography/ Distillation) wash->purify_sand

Sources

The Strategic Role of Ethyl 4-amino-3,5-dibromobenzoate in the Synthesis of Mucolytic APIs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and intermediates is paramount to achieving efficient, scalable, and economically viable processes. Ethyl 4-amino-3,5-dibromobenzoate, a substituted aromatic ester, has emerged as a crucial building block, particularly in the synthesis of a class of drugs known as mucolytic agents. These drugs, which include the widely used Ambroxol and Bromhexine, are essential in the treatment of respiratory conditions characterized by the overproduction of thick, viscous mucus. The strategic placement of the amino, bromo, and ethyl ester functionalities on the benzene ring makes this compound a versatile precursor for constructing the core structures of these important APIs.

This comprehensive guide provides detailed application notes and protocols for the utilization of Ethyl 4-amino-3,5-dibromobenzoate in the synthesis of Ambroxol and Bromhexine. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use. Below is a summary of the key properties of Ethyl 4-amino-3,5-dibromobenzoate and its parent acid.

PropertyValueReference(s)
Ethyl 4-amino-3,5-dibromobenzoate
Molecular FormulaC₉H₉Br₂NO₂
Molecular Weight322.98 g/mol
AppearanceOff-white to pale yellow crystalline powderInferred from related compounds
Melting Point110-114 °CCommercially available data
4-Amino-3,5-dibromobenzoic acid
Molecular FormulaC₇H₅Br₂NO₂[1][2]
Molecular Weight294.93 g/mol [1][2]
Density2.2 g/cm³[3][4]
Boiling Point391.1 °C at 760 mmHg[3][4]

Safety and Handling:

Ethyl 4-amino-3,5-dibromobenzoate and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for structurally related compounds, these chemicals may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[5]. A comprehensive risk assessment should be performed before commencing any experimental work. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier[6].

Synthetic Pathways to Ambroxol and Bromhexine: A Strategic Overview

The synthetic utility of Ethyl 4-amino-3,5-dibromobenzoate lies in its efficient conversion to the key intermediate, (2-amino-3,5-dibromophenyl)methanol. This transformation is typically achieved through the selective reduction of the ethyl ester group to a primary alcohol. This alcohol then serves as a versatile precursor for the subsequent introduction of the side chains required for Ambroxol and Bromhexine.

The overall synthetic strategy can be visualized as a two-stage process:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: API Synthesis A Ethyl 4-amino-3,5-dibromobenzoate B (2-amino-3,5-dibromophenyl)methanol A->B Reduction of Ester C Ambroxol B->C Reductive Amination with trans-4-aminocyclohexanol D Bromhexine B->D N-alkylation with N-methylcyclohexylamine

Caption: Overall synthetic strategy from Ethyl 4-amino-3,5-dibromobenzoate to Ambroxol and Bromhexine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Ambroxol and Bromhexine from Ethyl 4-amino-3,5-dibromobenzoate.

Protocol 1: Synthesis of (2-amino-3,5-dibromophenyl)methanol

This protocol details the reduction of the ethyl ester functionality of Ethyl 4-amino-3,5-dibromobenzoate to the corresponding primary alcohol. While direct literature for this specific reduction is scarce, a reliable protocol can be adapted from the reduction of the analogous aldehyde, 2-amino-3,5-dibromobenzaldehyde, using a mild reducing agent such as potassium borohydride[7]. For the reduction of an ester, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required[1][8][9].

Reaction Scheme:

G start Ethyl 4-amino-3,5-dibromobenzoate product (2-amino-3,5-dibromophenyl)methanol start->product reagents 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH(aq)

Caption: Reduction of Ethyl 4-amino-3,5-dibromobenzoate to (2-amino-3,5-dibromophenyl)methanol.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Dissolve Ethyl 4-amino-3,5-dibromobenzoate (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (volume equivalent to the mass of LiAlH₄ used) dropwise at 0 °C. This should be followed by the dropwise addition of 15% NaOH solution (same volume as water), and then again by deionized water (3 times the volume of the initial water addition).

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washings. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (2-amino-3,5-dibromophenyl)methanol.

Characterization:

The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of Ambroxol from (2-amino-3,5-dibromophenyl)methanol

This protocol describes the synthesis of Ambroxol via a reductive amination pathway, which first involves the conversion of the benzyl alcohol to a more reactive benzyl halide, followed by nucleophilic substitution with trans-4-aminocyclohexanol. A more direct approach involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol followed by reduction[10][11]. An adaptation for the alcohol intermediate is presented here.

Reaction Scheme:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: N-Alkylation A (2-amino-3,5-dibromophenyl)methanol B 2-amino-3,5-dibromobenzyl bromide A->B PBr₃ or HBr D Ambroxol B->D C trans-4-aminocyclohexanol C->D

Caption: Two-step synthesis of Ambroxol from the benzyl alcohol intermediate.

Materials:

  • (2-amino-3,5-dibromophenyl)methanol

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or toluene

  • trans-4-aminocyclohexanol

  • Triethylamine (Et₃N) or another suitable base

  • Methanol or ethanol

  • Hydrochloric acid (HCl) in isopropanol (for salt formation)

Procedure:

  • Formation of Benzyl Halide:

    • Dissolve (2-amino-3,5-dibromophenyl)methanol (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C and add thionyl chloride (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 2-amino-3,5-dibromobenzyl chloride.

  • N-Alkylation:

    • Dissolve the crude benzyl chloride in methanol.

    • Add trans-4-aminocyclohexanol (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Ambroxol base.

  • Purification and Salt Formation:

    • Purify the crude Ambroxol base by column chromatography or recrystallization.

    • For the hydrochloride salt, dissolve the purified base in isopropanol and add a solution of HCl in isopropanol until the pH is acidic.

    • Collect the precipitated Ambroxol hydrochloride by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 3: Synthesis of Bromhexine from (2-amino-3,5-dibromophenyl)methanol

The synthesis of Bromhexine follows a similar pathway to that of Ambroxol, with the key difference being the use of N-methylcyclohexylamine as the nucleophile[12][13][14].

Reaction Scheme:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: N-Alkylation A (2-amino-3,5-dibromophenyl)methanol B 2-amino-3,5-dibromobenzyl chloride A->B SOCl₂ D Bromhexine B->D C N-methylcyclohexylamine C->D

Caption: Two-step synthesis of Bromhexine from the benzyl alcohol intermediate.

Procedure:

The procedure is analogous to that of Ambroxol synthesis.

  • Formation of Benzyl Halide: Prepare 2-amino-3,5-dibromobenzyl chloride from (2-amino-3,5-dibromophenyl)methanol as described in Protocol 2.

  • N-Alkylation: React the crude benzyl chloride with N-methylcyclohexylamine (1.2 equivalents) in the presence of a base (e.g., triethylamine) in a suitable solvent like methanol or ethanol under reflux.

  • Work-up and Purification: Follow the work-up and purification steps as outlined for Ambroxol to obtain pure Bromhexine base.

  • Salt Formation: Prepare Bromhexine hydrochloride by treating the purified base with HCl in isopropanol.

Conclusion and Future Perspectives

Ethyl 4-amino-3,5-dibromobenzoate stands as a valuable and versatile intermediate in the synthesis of important mucolytic APIs such as Ambroxol and Bromhexine. The protocols detailed in this guide provide a robust framework for researchers and developers to efficiently synthesize these target molecules. The key to this synthetic strategy is the selective reduction of the ethyl ester to a primary alcohol, which then serves as a handle for the introduction of the requisite side chains.

Future research in this area could focus on the development of more sustainable and atom-economical methods. This could include the use of catalytic reduction methods to replace stoichiometric hydride reagents and the exploration of one-pot procedures that combine the reduction and subsequent N-alkylation steps, thereby reducing waste and improving overall process efficiency. As the demand for effective respiratory therapies continues to grow, the optimization of synthetic routes starting from key intermediates like Ethyl 4-amino-3,5-dibromobenzoate will remain an area of significant interest in pharmaceutical chemistry.

References

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  • Google Patents. (1991). Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.
  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sapayev, A., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1935–1940. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of bromhexine hydrochloride and intermediate thereof.
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  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

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  • Analytical Methods. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Royal Society of Chemistry. Retrieved from [Link]

  • Khan Academy. (2024). Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry. YouTube. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Compounds Using Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 4-amino-3,5-dibromobenzoate in Modern Synthesis

Ethyl 4-amino-3,5-dibromobenzoate is a highly versatile and strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique combination of structural features: a nucleophilic amino group, an electron-withdrawing ethyl ester, and two ortho-positioned bromine atoms that serve as excellent handles for cross-coupling reactions. This arrangement allows for the regioselective introduction of diverse functionalities, enabling the rapid construction of complex molecular architectures and the exploration of vast chemical space.

Derivatives of this scaffold are integral to the development of novel therapeutic agents, including inhibitors of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase in cancer therapy.[1] The core aniline structure is a common pharmacophore, and the ability to decorate the aromatic ring through palladium-catalyzed reactions provides a powerful tool for structure-activity relationship (SAR) studies. This guide provides detailed protocols for two of the most powerful transformations utilizing this substrate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

PART 1: Safety and Handling

Before beginning any experimental work, a thorough risk assessment is mandatory.

  • Ethyl 4-amino-3,5-dibromobenzoate and its parent acid are classified as hazardous. They can be harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[2][3]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Reagent Hazards:

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

    • Phosphine Ligands: Many are air-sensitive and pyrophoric. They should be handled under an inert atmosphere (Argon or Nitrogen).

    • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Weaker bases like potassium carbonate are irritants.

    • Solvents: Organic solvents like dioxane and toluene are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.[4][5]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and national regulations.[2][3]

PART 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives.[6][7][8] This protocol details the mono-arylation of Ethyl 4-amino-3,5-dibromobenzoate.

Expertise & Experience: Rationale Behind the Protocol

The primary challenge in coupling with this substrate is achieving high selectivity for mono- versus di-substitution and managing the directing effects of the amino and ester groups.

  • Catalyst System: We select a palladium(II) acetate [Pd(OAc)₂] precatalyst with a bulky, electron-rich phosphine ligand like Tri-tert-butylphosphine tetrafluoroborate [P(t-Bu)₃·HBF₄]. The bulky ligand is crucial; it promotes the formation of a monoligated palladium(0) species, which is highly active and favors oxidative addition into the C-Br bond.[8] This bulk also helps prevent double addition by sterically hindering the approach to the second bromine atom after the first coupling has occurred.

  • Base and Solvent: A combination of potassium carbonate (K₂CO₃) in an ethanol/water solvent system is a robust and environmentally conscious choice.[6] The base is essential for the transmetalation step of the catalytic cycle. The aqueous-organic solvent mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating the reaction.

  • Temperature Control: The reaction is initiated at room temperature to favor selective mono-arylation. If di-substitution is desired, the temperature can be elevated after the initial coupling is complete.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Ethyl 4-amino-3,5-dibromobenzoate - Arylboronic Acid - K₂CO₃ - Pd(OAc)₂ / Ligand D Combine Reagents in Flask A->D B Prepare Solvent: Ethanol/Water Mixture B->D C Setup Glassware: Round-bottom flask, condenser C->D E Degas (if necessary) & Introduce Inert Atmosphere D->E F Stir at 25°C E->F G Monitor by TLC/LC-MS F->G H Quench Reaction (add water) G->H Reaction Complete I Extract with Ethyl Acetate H->I J Dry Organic Layer (Na₂SO₄ or MgSO₄) I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Characterize Product: NMR, MS, HPLC L->M

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Mono-Arylation
ReagentMolar Eq.MWAmount (for 1 mmol scale)
Ethyl 4-amino-3,5-dibromobenzoate1.0324.98325 mg
Arylboronic Acid1.1Variable1.1 mmol
Potassium Carbonate (K₂CO₃)2.0138.21276 mg (2.0 mmol)
Palladium(II) Acetate (Pd(OAc)₂)0.02224.504.5 mg (0.02 mmol)
P(t-Bu)₃·HBF₄0.04290.1111.6 mg (0.04 mmol)
Ethanol (EtOH)--5 mL
Deionized Water (H₂O)--5 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-amino-3,5-dibromobenzoate (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add the ethanol/water (1:1) solvent mixture (10 mL total).

  • In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃·HBF₄ (0.04 eq) in 1 mL of ethanol. Add this catalyst solution to the main reaction flask.

  • Fit the flask with a reflux condenser and stir the mixture vigorously at room temperature (25°C) under an air atmosphere.[6]

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Upon completion, add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-arylated product.

  • Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal R'-[B(OR)₂(OH)]⁻ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Transmetal->RedElim RedElim->Pd0 R-R' RedElim->Pd0 Product R-R' (Product) ArX R-X (Aryl Halide) ArB R'-B(OR)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

PART 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[9][10] This reaction allows for the coupling of aryl halides with a wide variety of amines.

Expertise & Experience: Rationale Behind the Protocol

This reaction requires careful selection of the catalyst system to overcome the steric hindrance around the bromine atoms and to facilitate C-N bond formation.

  • Catalyst System: A pre-formed palladium catalyst or an in-situ generated one from a source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a highly specialized biarylphosphine ligand (e.g., XPhos) is recommended.[11] These ligands are designed to be both electron-rich and sterically demanding, which accelerates the rate-limiting reductive elimination step and stabilizes the catalytically active species.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. These bases are strong enough to deprotonate the amine coupling partner, forming the corresponding amide which is more active in the catalytic cycle.

  • Solvent and Atmosphere: Anhydrous, aprotic solvents like toluene or dioxane are essential, as the strong bases used are highly reactive towards water. The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Detailed Protocol: Mono-Amination
ReagentMolar Eq.MWAmount (for 1 mmol scale)
Ethyl 4-amino-3,5-dibromobenzoate1.0324.98325 mg
Amine (e.g., Morpholine)1.287.12105 mg (1.2 mmol)
Sodium tert-butoxide (NaOtBu)1.496.10135 mg (1.4 mmol)
Pd₂(dba)₃0.01915.729.2 mg (0.01 mmol)
XPhos0.04476.6519.1 mg (0.04 mmol)
Anhydrous Toluene--10 mL

Procedure:

  • Inert Atmosphere Setup: Perform all steps in a glovebox or using Schlenk line techniques under an argon or nitrogen atmosphere.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NaOtBu (1.4 eq).

  • Add Ethyl 4-amino-3,5-dibromobenzoate (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110°C.

  • Stir the reaction vigorously. Monitor its progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X Pd0->OxAdd AmideComplex Amide Complex Formation OxAdd->AmideComplex R'₂NH, Base OxAdd->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim AmideComplex->RedElim RedElim->Pd0 R-NR'₂ RedElim->Pd0 ArX R-X (Aryl Halide) Amine R'₂NH (Amine) Base Base (e.g., NaOtBu) Product R-NR'₂ (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

PART 4: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these synthetic procedures, a robust system of in-process controls and final product validation is essential.

  • Reaction Monitoring: The progress of the reaction should be qualitatively monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualized under UV light (254 nm) and/or with a potassium permanganate stain. For more precise tracking of starting material consumption and product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Purification: Flash column chromatography is the standard for purification. Proper selection of silica gel mesh size and eluent polarity is critical for achieving good separation of the product from unreacted starting materials, catalysts, and byproducts.

  • Structural Confirmation and Purity Analysis: The identity and purity of the final, isolated compound must be rigorously confirmed.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the aryl C-H signal and the appearance of new aromatic signals in the Suzuki product, or new aliphatic/aromatic signals from the coupled amine in the Buchwald-Hartwig product, are key diagnostic markers.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of the final compound, which should typically be >95% for use in further biological or material science applications.

References

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 1), 69–76. [Link]

  • Baraldi, P. G., et al. (2007). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E, 64(Pt 4), o785. [Link]

  • Al-Janabi, K. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351478. [Link]

  • Chemsrc. (2025). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. Chemsrc.com. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Hassan, Q. M. A., et al. (2023). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Optical and Quantum Electronics, 55(5). [Link]

  • Wikipedia contributors. (2023, December 26). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hassan, Q. M. A., et al. (2023). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC.org. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Chemos.de. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Hassan, Q. M. A., et al. (2023). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. Springer Professional. [Link]

  • Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2200–2207. [Link]

  • Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 14(24), 6168–6171. [Link]

  • Arshad, M. F., et al. (2011). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E, 67(Pt 3), o640. [Link]

  • Nishihara, Y., et al. (2012). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield, ensure product purity, and resolve common experimental challenges.

Introduction to the Synthesis

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate is a critical step in the development of various pharmaceutical compounds. The primary route to this molecule involves the electrophilic dibromination of Ethyl 4-aminobenzoate. The amino group is a strong activating group, directing the electrophilic substitution to the ortho positions. Achieving high yield and purity requires careful control of reaction conditions to prevent the formation of side products. This guide will walk you through the key aspects of this synthesis, providing practical advice based on established chemical principles and validated experimental protocols for analogous compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Ethyl 4-amino-3,5-dibromobenzoate, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding. What are the possible causes and how can I fix this?

A: Low or no yield in the synthesis of Ethyl 4-amino-3,5-dibromobenzoate can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup.

Potential Causes and Solutions:

  • Poor Quality of Starting Material (Ethyl 4-aminobenzoate): The purity of your starting material is paramount. Impurities can interfere with the reaction.

    • Solution: Ensure your Ethyl 4-aminobenzoate is pure. If necessary, recrystallize it from an appropriate solvent system like ethanol/water before use. You can verify its purity via melting point determination or spectroscopic methods such as NMR.

  • Inactive Brominating Agent: The brominating agent, if not handled or stored correctly, can lose its reactivity.

    • Solution: Use a fresh, properly stored source of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). If using liquid bromine, ensure it has not been exposed to moisture or light for extended periods.

  • Incorrect Reaction Temperature: The temperature for the bromination of aromatic amines is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, a temperature that is too high can lead to the formation of undesired side products and degradation.

    • Solution: Carefully control the reaction temperature. For the dibromination of activated aromatic rings, the reaction can often be performed at or slightly below room temperature. Start with the lower end of the recommended temperature range and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Inadequate Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture of reactants.

Issue 2: Formation of Multiple Products (Impure Product)

Q: My final product is a mixture of compounds, as indicated by TLC or NMR. How can I improve the selectivity of the reaction?

A: The formation of multiple products is a common issue in electrophilic aromatic substitution, often due to over-bromination or side reactions.

Potential Causes and Solutions:

  • Over-bromination: The strong activating effect of the amino group can sometimes lead to the formation of tri-brominated or other poly-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use a precise molar equivalent of the brominating agent required for dibromination. Adding the brominating agent portion-wise or as a solution dropwise over a period can also help to control the reaction and improve selectivity.

  • Formation of Mono-brominated Product: Incomplete reaction can result in a mixture of the desired dibromo-product and the mono-bromo intermediate (Ethyl 4-amino-3-bromobenzoate).

    • Solution: Increase the reaction time or slightly increase the amount of the brominating agent. Monitor the reaction progress closely using TLC to determine the optimal reaction time for complete conversion to the dibrominated product.

  • Side Reactions: At elevated temperatures or in the presence of certain impurities, other reactions can occur, leading to a complex product mixture.

    • Solution: Maintain the recommended reaction temperature and ensure the purity of your starting materials and solvent.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure solid product from the reaction mixture. What purification strategies do you recommend?

A: Effective isolation and purification are crucial for obtaining high-purity Ethyl 4-amino-3,5-dibromobenzoate.

Potential Causes and Solutions:

  • Product is an Oil or Gummy Solid: The crude product may not crystallize easily due to the presence of impurities.

    • Solution:

      • Work-up: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. Neutralize the reaction mixture carefully with a base such as sodium bicarbonate to precipitate the free amine.

      • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

      • Recrystallization: This is the most effective method for purifying the solid product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. Dissolve the crude product in the minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly to obtain pure crystals.

  • Product is Contaminated with Starting Material or Mono-brominated Intermediate: These impurities can co-crystallize with the desired product.

    • Solution:

      • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the components. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

      • Optimize Recrystallization: Experiment with different solvent systems for recrystallization to find one that provides better separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how should I prepare it?

A1: The recommended starting material is Ethyl 4-aminobenzoate (also known as benzocaine). It is commercially available, but its purity should be verified. If you need to synthesize it, a common method is the Fischer esterification of 4-aminobenzoic acid with ethanol using an acid catalyst like sulfuric acid. Another route is the reduction of ethyl 4-nitrobenzoate.[1][2]

Q2: What are the best brominating agents for this synthesis?

A2: Several brominating agents can be used. N-Bromosuccinimide (NBS) is often a good choice as it is a solid and easier to handle than liquid bromine.[3] Elemental bromine (Br₂) dissolved in a suitable solvent like acetic acid or dichloromethane can also be used, but requires more stringent safety precautions.

Q3: What are the optimal reaction conditions (solvent, temperature, time)?

A3: The optimal conditions can vary slightly depending on the brominating agent used. A good starting point, adapted from the synthesis of the analogous difluoro-compound, is:

  • Solvent: Acetonitrile or a chlorinated solvent like dichloromethane.

  • Temperature: 0 °C to room temperature. Starting the reaction at a lower temperature and allowing it to warm to room temperature can help control the reaction rate.

  • Reaction Time: This can range from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC to determine the point of completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v), to separate the starting material, mono-brominated intermediate, and the dibrominated product. The product, being more polar than the starting material due to the bromine atoms, will have a lower Rf value.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Bromine: If using elemental bromine, it is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Solvents: Work with organic solvents in a fume hood to avoid inhalation of vapors.

  • General Precautions: Always wear appropriate PPE. Be aware of the potential hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-aminobenzoate (Starting Material)

This protocol describes the synthesis of Ethyl 4-aminobenzoate from 4-aminobenzoic acid via Fischer esterification.

Materials:

  • 4-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water or ethyl acetate/hexane mixture to yield pure Ethyl 4-aminobenzoate.

Protocol 2: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

This protocol is adapted from the synthesis of the analogous ethyl 4-amino-3,5-difluorobenzoate and provides a robust starting point for optimization.[4]

Materials:

  • Ethyl 4-aminobenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 4-aminobenzoate (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.0 - 2.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain Ethyl 4-amino-3,5-dibromobenzoate as a solid.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19White crystalline solid
N-BromosuccinimideC₄H₄BrNO₂177.98White to off-white crystalline solid
Ethyl 4-amino-3,5-dibromobenzoateC₉H₉Br₂NO₂322.98Off-white to pale yellow solid

Table 2: Typical TLC Analysis

CompoundRf Value (Hexane:Ethyl Acetate 7:3)
Ethyl 4-aminobenzoate~0.5
Ethyl 4-amino-3-bromobenzoate~0.4
Ethyl 4-amino-3,5-dibromobenzoate~0.3

Visualizations

Experimental Workflow: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Ethyl 4-aminobenzoate D 1. Dissolve Ethyl 4-aminobenzoate in Acetonitrile A->D B N-Bromosuccinimide (NBS) F 3. Add NBS portion-wise B->F C Acetonitrile (Solvent) C->D E 2. Cool to 0 °C D->E E->F G 4. Stir at Room Temperature (4-12h) F->G H 5. Monitor by TLC G->H I 6. Quench with Na₂S₂O₃ H->I Reaction Complete J 7. Remove Acetonitrile I->J K 8. Dissolve in Ethyl Acetate J->K L 9. Wash with NaHCO₃ and Brine K->L M 10. Dry and Concentrate L->M N 11. Recrystallization (Ethyl Acetate/Hexane) M->N O Pure Ethyl 4-amino-3,5-dibromobenzoate N->O

Caption: Workflow for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate.

Logical Relationship: Troubleshooting Low Yield

G A Low Yield B Poor Starting Material Quality A->B C Inactive Brominating Agent A->C D Incorrect Reaction Temperature A->D E Inadequate Mixing A->E F Recrystallize Starting Material B->F Solution G Use Fresh Reagent C->G Solution H Optimize Temperature D->H Solution I Ensure Vigorous Stirring E->I Solution

Caption: Troubleshooting guide for low reaction yield.

References

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. [Link]

  • Shakir, R. M., Ariffin, A., & Ng, S. W. (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2916. [Link]

  • Adams, R., & Cohen, F. L. (1928). Ethyl p-Aminobenzoate. Organic Syntheses, 8, 66. [Link]

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google P

Sources

Technical Support Center: Purification of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the purification of Ethyl 4-amino-3,5-dibromobenzoate. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of Ethyl 4-amino-3,5-dibromobenzoate.

Q1: What are the most common impurities I might encounter?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as ethyl 4-aminobenzoate.

  • Mono-brominated Species: Ethyl 4-amino-3-bromobenzoate is a frequent side-product if the bromination reaction is incomplete.[1]

  • Hydrolyzed Product: 4-Amino-3,5-dibromobenzoic acid can form if moisture is present, especially under acidic or basic conditions during workup.[2][3]

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial assessment method. It provides a rapid check for the number of components in your sample. For aromatic amines, visualization is typically straightforward under UV light (254 nm) due to the aromatic structure.[4] Specific staining reagents can also be used for enhanced detection.[5][6]

Q3: What is the expected appearance and melting point of pure Ethyl 4-amino-3,5-dibromobenzoate?

Q4: Which primary purification technique should I try first?

A4: The choice of technique depends on the impurity profile and the scale of your experiment.

  • For removing minor, structurally different impurities, recrystallization is often the most efficient first choice.

  • If you have a complex mixture of closely related compounds (like mono- and di-brominated species), flash column chromatography will be necessary for effective separation.

The following diagram outlines a general decision-making workflow.

Purification_Decision_Tree start Crude Product Analysis (TLC) tlc_check How many spots on TLC? start->tlc_check one_spot One major spot with minor baseline/solvent front impurities tlc_check->one_spot One Major Spot multi_spots Multiple spots with similar Rf values tlc_check->multi_spots Multiple Spots recrystallize Attempt Recrystallization one_spot->recrystallize chromatography Perform Column Chromatography multi_spots->chromatography purity_check_1 Check Purity (TLC, mp) recrystallize->purity_check_1 purity_check_2 Check Purity of Fractions (TLC) chromatography->purity_check_2 pure Pure Product purity_check_1->pure Meets Specs not_pure Still Impure purity_check_1->not_pure Fails Specs purity_check_2->pure Combine Pure Fractions not_pure->chromatography

Caption: Decision workflow for selecting a primary purification method.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Problem 1: My compound won't dissolve, even in the hot solvent.

  • Cause: The solvent is too nonpolar for your compound. Ethyl 4-amino-3,5-dibromobenzoate has polar functional groups (amine, ester) and is expected to have poor solubility in highly nonpolar solvents like hexanes alone.

  • Solution:

    • Increase Solvent Polarity: Add a more polar co-solvent dropwise to the hot suspension until dissolution occurs. For example, if you started with hexanes, add ethyl acetate or acetone.

    • Change Solvents: Choose a more polar single solvent. Ethanol is often a good choice for recrystallizing compounds like ethyl 4-aminobenzoate.[8]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause A: The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. The compound is coming out of the solution as a liquid instead of a solid.

  • Solution A:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

  • Cause B: The presence of impurities is depressing the melting point.

  • Solution B: The product may be too impure for recrystallization to be effective. Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization step.

Problem 3: The final crystals are colored, but the pure compound should be white.

  • Cause: Highly colored, minor impurities are being trapped in the crystal lattice as it forms. These are often polar, oxidized byproducts.

  • Solution:

    • Charcoal Treatment: Add a very small amount of activated charcoal to the hot, dissolved solution.

    • Swirl for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to a solution that is just below its boiling point.

Table 1: Recommended Recrystallization Solvents
Solvent SystemRationale & Use Case
Ethanol A good starting point. Ethyl 4-aminobenzoate is soluble in ethanol, making it a suitable choice for its dibrominated analog.[8] Ideal for removing less polar impurities.
Hexanes / Ethyl Acetate A versatile mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate and add hot hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of ethyl acetate to clarify and allow to cool.
Toluene Can be effective for aromatic compounds. Its higher boiling point allows for a wide temperature gradient for crystallization.

Section 3: Troubleshooting Guide for Column Chromatography

Flash column chromatography is essential for separating compounds with similar polarities.

Problem 1: Poor separation between my product and an impurity on the TLC plate.

  • Cause: The eluent system does not have the right polarity to differentiate between the compounds.

  • Solution:

    • Decrease Polarity: If the Rf values are too high (e.g., > 0.5), decrease the amount of the polar solvent (e.g., move from 20% ethyl acetate in hexanes to 10%).

    • Change Solvent System: Sometimes, changing the nature of the solvents provides better selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or ether/hexanes system can alter the separation.[9] Aromatic compounds sometimes separate better using toluene as the non-polar component.

Problem 2: My compound is streaking or "tailing" on the TLC plate/column.

  • Cause A: The compound is too polar for the eluent and is interacting very strongly with the acidic silica gel. Aromatic amines are basic and can exhibit this behavior.

  • Solution A: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) will neutralize the acidic sites on the silica gel, resulting in sharper bands and more symmetrical spots.[10]

  • Cause B: The sample is overloaded on the TLC plate or column.

  • Solution B: Use a more dilute solution for spotting the TLC plate. For the column, ensure the amount of crude material is no more than 1-5% of the mass of the silica gel used.

Problem 3: The compound will not elute from the column, even with 100% ethyl acetate.

  • Cause: The compound is highly polar or has strongly adsorbed to the silica gel. This can happen with the hydrolyzed impurity (4-amino-3,5-dibromobenzoic acid).

  • Solution: Increase the eluent polarity further by adding a small amount of methanol to your solvent. A common system for very polar compounds is 5-10% methanol in dichloromethane.[9][10] Caution: Using more than 10% methanol can start to dissolve the silica gel.

Table 2: Suggested Eluent Systems for TLC Development & Column Chromatography
Eluent System (v/v)Target Rf on TLCUse Case & Rationale
10-30% Ethyl Acetate / Hexanes 0.25 - 0.35Standard Starting Point. This system is excellent for moderately polar compounds. The exact ratio should be optimized by TLC to achieve the target Rf for the desired product.[9]
20-40% Dichloromethane / Hexanes 0.25 - 0.35An alternative system that can offer different selectivity compared to ethyl acetate.
1-2% Methanol / Dichloromethane ~0.25For eluting more polar impurities or if the product itself is showing low Rf values in less polar systems.
Add 1% Triethylamine (Et₃N) -Add to any of the above systems to prevent streaking of the basic amine product on the acidic silica gel.[10]

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Preparation: Dissolve a small amount (1-2 mg) of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the plate in a developing chamber containing your chosen eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.[4] Circle the visible spots with a pencil.

  • Analysis: Calculate the Rf (retention factor) for each spot. A pure compound should ideally show a single spot.

TLC_Workflow prep Prepare Sample & Eluent spot Spot Plate prep->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize under UV Lamp (254 nm) dry->visualize analyze Analyze Spots & Calculate Rf visualize->analyze

Caption: Standard workflow for TLC analysis.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Secure a glass column vertically. Add your chosen eluent. Slowly pour silica gel into the eluent while tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Combination & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Chemsrc. 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. [Link]

  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. [Link]

  • PubChem. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793. [Link]

  • Google Patents.
  • ChemBK. Ethyl 4-aminobenzoate. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. [Link]

  • ResearchGate. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Pharmaffiliates. CAS No : 4123-72-2| Chemical Name : 4-Amino-3,5-dibromobenzoic acid. [Link]

  • Brainly. You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, .... [Link]

  • Operachem. TLC-Thin Layer Chromatography. [Link]

  • NIST/TRC Web Thermo Tables. ethyl 4-aminobenzoate. [Link]

  • Stenutz. ethyl 4-aminobenzoate. [Link]

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Technical Support Center: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. My aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Introduction to the Synthesis

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the electrophilic bromination of Ethyl 4-aminobenzoate. The amino group (-NH₂) is a strong activating group, directing the incoming bromine atoms to the ortho positions (3 and 5). However, this high reactivity can also lead to the formation of several byproducts, complicating the purification process and reducing the overall yield.

This guide will address the most frequently encountered issues, providing clear, actionable advice to help you optimize your synthesis and obtain a high-purity product.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiment.

Question 1: My reaction seems to have stalled, and I'm observing a significant amount of starting material (Ethyl 4-aminobenzoate) and a new, less polar spot on my TLC plate. What is happening?

Answer:

This is a classic case of incomplete bromination . The new, less polar spot is likely the monobrominated intermediate, Ethyl 4-amino-3-bromobenzoate .

Causality:

The formation of the monobrominated species is the first step in the dibromination reaction. The reaction may stall at this stage due to several factors:

  • Insufficient Bromine: The stoichiometry of the reaction requires at least two equivalents of bromine per equivalent of Ethyl 4-aminobenzoate to achieve complete dibromination.

  • Low Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, and the reaction may not go to completion within a reasonable timeframe.

  • Poor Bromine Activation: In some cases, a Lewis acid catalyst may be used to activate the bromine. If the catalyst is inactive or used in insufficient quantity, the bromination will be sluggish.

Troubleshooting Protocol:

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The starting material, monobrominated intermediate, and the desired dibrominated product will have different Rf values.

  • Ensure Correct Stoichiometry: Carefully measure and add at least two equivalents of the brominating agent.

  • Optimize Reaction Temperature: If the reaction is slow, consider gradually increasing the temperature while monitoring the TLC for the disappearance of the monobrominated intermediate.

  • Consider a Catalyst: If not already in use, a mild Lewis acid catalyst can be employed to facilitate the reaction.

Workflow for Addressing Incomplete Bromination:

Caption: Troubleshooting workflow for incomplete bromination.

Question 2: My final product is contaminated with a more polar impurity that is difficult to remove by recrystallization. What could this be and how can I get rid of it?

Answer:

The more polar impurity is most likely 4-amino-3,5-dibromobenzoic acid , the hydrolyzed form of your target ester.

Causality:

Ester hydrolysis can occur under either acidic or basic conditions, which may be present during the reaction workup or purification steps.

  • Acidic Conditions: If the reaction is quenched with an aqueous acidic solution, or if acidic conditions are used during purification, the ester can be hydrolyzed back to the carboxylic acid.

  • Basic Conditions: Similarly, washing the organic layer with a basic solution (e.g., sodium bicarbonate) to neutralize acid can also promote ester hydrolysis, especially if the contact time is prolonged or the temperature is elevated.[1]

Troubleshooting Protocol:

  • Neutralize Carefully: During the workup, neutralize any acidic components of the reaction mixture cautiously with a mild base, such as a saturated sodium bicarbonate solution, and avoid excessive contact time.

  • Control Temperature: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

  • Purification Strategy - Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid byproduct will be deprotonated and extracted into the aqueous layer as its carboxylate salt.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified ethyl ester.

    • The carboxylic acid can be recovered from the aqueous layer by acidification, if desired.

Experimental Protocol: Acid-Base Extraction for Removal of Carboxylic Acid Impurity

  • Dissolve the crude Ethyl 4-amino-3,5-dibromobenzoate in ethyl acetate (approximately 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution one more time.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Question 3: I am observing a third, even less polar spot on my TLC that I can't identify. What is the likely identity of this byproduct?

Answer:

While less common if the stoichiometry is controlled, a less polar spot could indicate an over-brominated product , such as a tribromo- species, or a byproduct from a side reaction of the solvent. However, a more probable cause for a significant unknown spot is the formation of an azo-compound .

Causality:

Aromatic amines can be susceptible to oxidation, and under certain conditions, can couple to form colored azo compounds. This is more likely to occur if the reaction is exposed to air for extended periods at elevated temperatures or in the presence of certain oxidizing agents.

Troubleshooting Protocol:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Purification by Column Chromatography: Azo compounds often have significantly different polarities and can be effectively separated from the desired product using column chromatography.

Purification Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your desired product. The less polar byproducts will elute first.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the bromination of Ethyl 4-aminobenzoate?

A1: Glacial acetic acid is a commonly used solvent for this reaction. It is polar enough to dissolve the starting material and the intermediate salts that may form, and it is relatively inert to bromine. However, be aware of the potential for N-acetylation as a side reaction, though this is generally minor under typical bromination conditions. Other halogenated solvents like dichloromethane or chloroform can also be used.

Q2: How can I avoid polybromination?

A2: The key to avoiding polybromination is careful control of the stoichiometry of the brominating agent. Adding the bromine solution dropwise to the solution of the amine at a controlled temperature allows for better control over the reaction and minimizes localized areas of high bromine concentration.

Q3: My final product is colored. How can I decolorize it?

A3: A slight coloration is often due to trace impurities, such as oxidized byproducts or residual bromine. Recrystallization is often effective in removing these colored impurities. A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. If the color persists, a small amount of activated carbon can be added during the recrystallization process, followed by hot filtration to remove the carbon.

Data Summary Table:

CompoundStructureCommon Byproduct TypeIdentification
Ethyl 4-amino-3-bromobenzoate Incomplete ReactionLess polar spot on TLC than the desired product.
4-Amino-3,5-dibromobenzoic acid HydrolysisMore polar spot on TLC than the desired product.
Over-brominated species Side ReactionLess polar spot on TLC than the desired product.
Azo compounds OxidationHighly colored impurity, often with a distinct spot on TLC.

Visualization of Byproduct Formation:

Caption: Reaction pathways showing the formation of common byproducts.

IV. References

  • Novikov, E. M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. [Link]

  • Organic Syntheses. (1941). Ethyl p-aminobenzoate. Organic Syntheses, Coll. Vol. 1, p. 240; Vol. 4, p.42. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate—namely, the presence of two ortho-bromine atoms to an amino group and a para-ester functionality—present a distinct set of challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common and nuanced issues you may encounter.

Understanding the Substrate: A Pre-emptive Analysis

Ethyl 4-amino-3,5-dibromobenzoate is a challenging substrate for Suzuki coupling due to several factors:

  • Steric Hindrance: The two bromine atoms flanking the amino group create significant steric bulk around the reaction centers, which can impede the approach of the palladium catalyst and the boronic acid coupling partner.

  • Electronic Effects: The electron-donating amino group and the electron-withdrawing ester group create a complex electronic environment on the aromatic ring. This can influence the rate-determining oxidative addition step of the catalytic cycle.[1][2]

  • Potential for Side Reactions: The presence of the amino group can lead to catalyst inhibition or side reactions if not properly accounted for in the reaction design.

This guide will address how to mitigate these challenges through the careful selection of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows no or very low conversion of the starting material. Where should I start troubleshooting?

A1: Low or no conversion is a common issue and typically points to problems with the catalyst activation, the reaction conditions, or the reagents themselves.

A systematic approach to troubleshooting is crucial. Below is a workflow to diagnose the issue.

troubleshooting_workflow start Low/No Conversion reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents catalyst Step 2: Evaluate Catalyst System (Pre-catalyst & Ligand) reagents->catalyst Reagents OK sub_reagents Degassed Solvents? Fresh Base? Accurate Stoichiometry? reagents->sub_reagents base_solvent Step 3: Assess Base and Solvent Compatibility catalyst->base_solvent Catalyst System Seems Appropriate sub_catalyst Active Pd(0) Generation? Appropriate Ligand for Steric Hindrance? catalyst->sub_catalyst temp_time Step 4: Optimize Temperature and Reaction Time base_solvent->temp_time Base/Solvent Combination Logical sub_base_solvent Sufficiently Strong Base? Solubility of all Components? base_solvent->sub_base_solvent boronic_acid Step 5: Consider Boronic Acid/Ester Stability temp_time->boronic_acid Optimization Fails sub_temp_time High Enough Temperature for Oxidative Addition? Sufficient Reaction Time? temp_time->sub_temp_time success Successful Coupling boronic_acid->success Reaction Proceeds sub_boronic_acid Protodeborylation? Homocoupling? boronic_acid->sub_boronic_acid

Caption: Troubleshooting workflow for low or no conversion.

Detailed Troubleshooting Steps:

  • Reagent Integrity and Stoichiometry:

    • Solvent Degassing: Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

    • Base Quality: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic.

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeborylation upon storage.[3] Consider using a boronic ester (e.g., pinacol ester) for enhanced stability.

    • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is standard.

  • Catalyst System Evaluation:

    • Pre-catalyst Choice: For sterically hindered substrates, pre-catalysts that readily form the active Pd(0) species are advantageous. Consider using Pd₂(dba)₃ or palladacycle pre-catalysts like those from the Buchwald group (e.g., XPhos Pd G2, SPhos Pd G2).

    • Ligand Selection: This is often the most critical parameter. For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.[1]

      • Recommended Ligands:

        • Buchwald-type biaryl phosphines: XPhos, SPhos, and RuPhos are excellent starting points.

        • Bulky trialkylphosphines: P(t-Bu)₃ has shown success in coupling hindered substrates.[4]

        • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts can also be effective.

  • Base and Solvent System:

    • Base Strength: A strong base is often necessary to facilitate the transmetalation step, especially with sterically hindered boronic acids.[5]

      • Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃.

    • Solvent Choice: The solvent must solubilize all components of the reaction.

      • Common Solvents: Dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base and facilitating transmetalation. For substrates with solubility issues, higher boiling point solvents like DMSO or DMF might be necessary, but be mindful of potential side reactions at elevated temperatures.[6]

  • Temperature and Reaction Time:

    • Temperature: Due to the steric hindrance, higher temperatures (80-120 °C) are likely required to overcome the activation energy for oxidative addition.

    • Time: Monitor the reaction by TLC or LC-MS over an extended period (e.g., 12-24 hours) to determine if the reaction is simply slow.

Q2: I am observing significant amounts of dehalogenation (loss of one or both bromine atoms). How can I prevent this?

A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides or when using certain bases and solvents.

Causality: Dehalogenation occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that replaces the halide with a hydride, followed by reductive elimination.[3]

Mitigation Strategies:

  • Choice of Base: Some amine bases or alcoholic solvents can be sources of hydride. If you are using such components, consider switching to inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Ligand Effects: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands is advisable.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the Suzuki coupling.

  • Water Content: Carefully control the amount of water in the reaction, as it can sometimes be a proton source for competing hydrolysis pathways.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.

Causality: This side reaction can occur through several mechanisms, including a Pd(II)-catalyzed pathway where two boronic acid molecules couple.

Mitigation Strategies:

  • Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

  • Stoichiometry: Avoid a large excess of the boronic acid.

  • Temperature Control: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling.

Recommended Starting Conditions & Optimization Protocol

For a challenging substrate like Ethyl 4-amino-3,5-dibromobenzoate, a robust catalyst system is essential. Below is a recommended starting point for your experiments.

ParameterRecommended Starting ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G2 (1-2 mol%)Readily forms active Pd(0); effective for hindered substrates.
Ligand XPhos (2-4 mol%) or P(t-Bu)₃ (2-4 mol%)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1][4]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base promoting transmetalation.
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.2-1.5 equiv)Ester can improve stability and reduce side reactions.
Solvent Dioxane/H₂O (10:1) or 2-MeTHFGood solvating properties for a range of reactants.[7]
Temperature 100 °COvercomes steric hindrance and promotes catalyst turnover.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and boronic acid homocoupling.

Experimental Protocol: A Step-by-Step Guide

  • To a dry reaction vessel, add Ethyl 4-amino-3,5-dibromobenzoate, the arylboronic acid or pinacol ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium pre-catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

suzuki_cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA PdII_RX R-Pd(II)L₂-X TM Transmetalation (Ar-B(OR)₂ + Base) PdII_RX->TM PdII_R_Ar R-Pd(II)L₂-Ar RE Reductive Elimination PdII_R_Ar->RE OA->PdII_RX TM->PdII_R_Ar Product R-Ar RE->Product Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

This guide provides a comprehensive framework for addressing the challenges associated with the Suzuki coupling of Ethyl 4-amino-3,5-dibromobenzoate. By systematically evaluating each component of the reaction, you can optimize your conditions for a successful outcome.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dai, C., Chen, Y., et al. (2013). Ligand-controlled inversion of site-selectivity in the palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes. Journal of the American Chemical Society, 135(28), 10214–10217.
  • Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki-Miyaura Cross-Coupling of Potassium β-Aminoethyltrifluoroborates with Aryl Halides. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Shaikh, A. A., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(9), 1120.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Accounts of Chemical Research, 39(8), 538–549.
  • Lee, S., et al. (2024, July 1).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Saito, T., et al. (2006). Suzuki–Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron, 62(38), 9015-9019.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Cativiela, C., et al. (2000). Synthesis of Bis-Armed Amino Acid Derivatives via the Alkylation of Ethyl Isocyanoacetate and the Suzuki-Miyaura Cross-Coupling Reaction. Tetrahedron, 56(24), 3975-3983.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Baran, P. S., et al. (2025, January 3). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Baran, P. S., & Cernijenko, A. (2021). Aminative Suzuki-Miyaura coupling.
  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

Sources

Improving the solubility of Ethyl 4-amino-3,5-dibromobenzoate for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in various chemical reactions.

Introduction to Ethyl 4-amino-3,5-dibromobenzoate

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound frequently utilized as a building block in organic synthesis. Its structure, featuring an aniline moiety, an ethyl ester, and two bromine atoms, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atoms provide reactive handles for various cross-coupling reactions, while the amino group can be a site for derivatization.

However, the very features that make this compound synthetically attractive also contribute to its primary challenge in the laboratory: poor solubility in many common organic solvents. This guide will provide a comprehensive overview of strategies to overcome this hurdle and ensure successful reactions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of Ethyl 4-amino-3,5-dibromobenzoate is crucial for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₂-
Molecular Weight 322.98 g/mol -
Appearance Off-white to pale yellow crystalline solidGeneral Observation
Melting Point Data not readily available; likely >100 °CInferred from related compounds
Predicted logP ~3.5 - 4.0Inferred from 4-Amino-3,5-dibromobenzoic acid (logP 3.39)[1]

The high predicted logP value indicates a lipophilic nature, suggesting poor solubility in water and better solubility in organic solvents. The crystalline solid form further suggests that significant energy is required to break the crystal lattice, which can contribute to low solubility.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is Ethyl 4-amino-3,5-dibromobenzoate expected to be soluble?

A1: Based on its chemical structure and experimental observations with related compounds, the following trend in solubility is expected:

  • Good Solubility: Polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are your best starting points. These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules.

  • Moderate Solubility: Ethereal solvents such as Tetrahydrofuran (THF) and 1,4-Dioxane can often dissolve the compound, especially with gentle heating. Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also provide moderate solubility.[2]

  • Low to Sparingly Soluble: Protic solvents like Ethanol and Methanol may be used, but often require heating to achieve significant concentrations.[2][3] Non-polar solvents such as Toluene , Hexanes , and Diethyl Ether are generally poor choices for dissolving this compound at room temperature.

Q2: I am having trouble dissolving Ethyl 4-amino-3,5-dibromobenzoate for my Suzuki-Miyaura coupling reaction. What do you recommend?

A2: This is a common challenge. For Suzuki-Miyaura reactions, a mixture of a polar aprotic or ethereal solvent with an aqueous base solution is typically used. Here is a troubleshooting workflow:

G A Start: Dissolution Issue in Suzuki Reaction B Try a 10:1 mixture of THF:H₂O or Dioxane:H₂O A->B C Is the compound still not dissolving? B->C D Gently warm the mixture to 40-50 °C with stirring C->D Yes H Proceed with reaction C->H No E Still insoluble? D->E F Switch to a stronger solvent system like DMF:H₂O or NMP:H₂O E->F Yes E->H No G Consider a phase-transfer catalyst (e.g., TBAB) if using a biphasic system F->G G->H

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Q3: Can I use heat to improve the solubility of Ethyl 4-amino-3,5-dibromobenzoate?

A3: Yes, gentle heating can significantly improve the solubility of this compound in many solvents. However, it is crucial to consider the thermal stability of your other reagents and the potential for side reactions at elevated temperatures. For most applications, heating to 40-60 °C is a safe starting point. Always monitor for any color changes or degradation.

Q4: Are there any additives that can enhance the solubility of this compound?

A4: While not always necessary, co-solvents can be effective. For instance, if your primary solvent is THF, adding a small amount of a more polar solvent like DMF or NMP can sometimes facilitate dissolution without drastically changing the overall reaction conditions.

Troubleshooting Guide: Common Solubility-Related Reaction Failures

IssuePotential CauseRecommended Solution
Low or no product formation in a cross-coupling reaction The starting material did not fully dissolve, leading to a heterogeneous reaction mixture and inefficient catalysis.1. Confirm complete dissolution before adding the catalyst. 2. Switch to a more suitable solvent (see FAQ A1). 3. Gently heat the reaction mixture.
Inconsistent reaction yields Partial dissolution of the starting material leads to variable effective concentrations between batches.1. Standardize your dissolution procedure. 2. Ensure the solid is fully dissolved before proceeding. Sonication can sometimes help break up solid aggregates.
Reaction appears to stall after initial conversion The product may be precipitating out of the reaction mixture, coating the catalyst and preventing further reaction.1. Visually inspect the reaction for precipitate formation. 2. If precipitation is observed, consider a solvent system in which both the starting material and product are soluble.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of Ethyl 4-amino-3,5-dibromobenzoate with an arylboronic acid.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • THF and H₂O (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl 4-amino-3,5-dibromobenzoate and the arylboronic acid.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the THF and stir until the solids are mostly dissolved. Gentle warming (40 °C) may be applied.

  • In a separate flask, dissolve the K₂CO₃ in the required amount of water.

  • Add the aqueous K₂CO₃ solution to the reaction mixture.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvent B->C D Add Base & Catalyst C->D E Heat & Monitor D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for an Acylation of the Amino Group

This protocol outlines a general method for the acylation of the 4-amino group.

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, suspend Ethyl 4-amino-3,5-dibromobenzoate in DCM.

  • Add the base (pyridine or triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • ChemSrc. (2026). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. Retrieved from [Link]

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Molecules, 17(9), 10488-10501. Available at: [Link]

Sources

Side reactions of Ethyl 4-amino-3,5-dibromobenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3,5-dibromobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the amine, ester, and dibromo functionalities makes it a versatile building block, but also susceptible to a range of side reactions. Achieving high purity and avoiding the formation of undesirable byproducts is critical for its successful use in subsequent synthetic steps. This guide addresses the most common issues encountered during the preparation and handling of this important molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis-Related Issues

Question 1: During the bromination of ethyl 4-aminobenzoate, I am observing the formation of multiple brominated species, not just the desired 3,5-dibromo product. How can I improve the selectivity?

Answer: This is a common challenge due to the strong activating effect of the amino group, which makes the aromatic ring highly susceptible to electrophilic substitution. Over-bromination, leading to the formation of 2,3,5-tribromoaniline derivatives, is a frequent side reaction.

Causality and Mitigation Strategies:

  • Reaction Control: The rate of bromination is often very fast. To improve selectivity, it is crucial to control the reaction temperature and the rate of addition of the brominating agent. Performing the reaction at a lower temperature (0-5 °C) can help to moderate the reaction rate and improve selectivity.

  • Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and can lead to over-bromination. Milder brominating agents such as N-bromosuccinimide (NBS) can offer better control. Using a stoichiometric amount of the brominating agent is also critical.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may help to temper the reaction.

  • Protecting Group Strategy: To ensure high selectivity for the 3,5-dibromo product, a common and effective strategy is to first protect the amino group. Acetylation of the amino group to form ethyl 4-acetamidobenzoate deactivates the ring sufficiently to allow for controlled bromination at the 3 and 5 positions. Subsequent deprotection of the acetamido group yields the desired product with high purity.

Question 2: My final product contains a significant amount of 4-amino-3,5-dibromobenzoic acid. What is causing the hydrolysis of the ethyl ester and how can I prevent it?

Answer: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester. This can occur during the synthesis, work-up, or even during storage if the material is exposed to acidic or basic conditions.

Causality and Mitigation Strategies:

  • Reaction Conditions: If the bromination is carried out under strongly acidic conditions, or if the work-up involves prolonged exposure to acid or base, hydrolysis can be a significant side reaction. It is important to neutralize the reaction mixture promptly and avoid excessive heating in the presence of acid or base.

  • Work-up Procedure: During the work-up, it is advisable to use a mild base, such as sodium bicarbonate, for neutralization. Washing with water should be done expeditiously to minimize contact time.

  • Purification: If the acid is formed, it can often be removed by recrystallization. The difference in solubility between the ester and the carboxylic acid in a suitable solvent system can be exploited for purification.

  • Storage: Store the purified Ethyl 4-amino-3,5-dibromobenzoate in a cool, dry place, away from acidic or basic vapors to prevent hydrolysis over time.

Impurity Profile and Purification

Question 3: I have a batch of Ethyl 4-amino-3,5-dibromobenzoate with a noticeable color. What are the likely impurities and how can I purify the material?

Answer: A colored product often indicates the presence of oxidized impurities or residual starting materials. The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of colored byproducts.

Potential Impurities and Purification Strategies:

ImpurityLikely CauseRecommended Purification Method
Over-brominated species (e.g., Ethyl 4-amino-2,3,5-tribromobenzoate) Excess brominating agent or harsh reaction conditions.Column chromatography on silica gel is often effective. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) can separate the desired dibromo compound from the more polar tribromo impurity.
Under-brominated species (e.g., Ethyl 4-amino-3-bromobenzoate) Insufficient brominating agent or incomplete reaction.Recrystallization can sometimes be effective if the concentration of the mono-bromo impurity is low. Column chromatography is a more reliable method for complete separation.
4-Amino-3,5-dibromobenzoic acid Hydrolysis of the ester group.Can be removed by washing an organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). The acid will be extracted into the aqueous layer as its salt.
Oxidized byproducts Exposure to air, light, or oxidizing agents.Treatment with activated carbon during recrystallization can help to remove colored impurities. Column chromatography can also be effective.

Detailed Protocol: Recrystallization

  • Solvent Selection: A common and effective solvent for the recrystallization of Ethyl 4-amino-3,5-dibromobenzoate is ethanol or a mixture of ethanol and water. The goal is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Question 4: I am concerned about the potential for N-alkylation or decarboxylation. Are these common side reactions?

Answer: While less common than over-bromination or hydrolysis, N-alkylation and decarboxylation can occur under specific conditions.

  • N-Alkylation: The formation of N-ethyl-4-amino-3,5-dibromobenzoate is a potential side reaction, especially if the esterification of 4-amino-3,5-dibromobenzoic acid is carried out at high temperatures for extended periods in the presence of ethanol. To minimize this, it is advisable to use the mildest possible conditions for the esterification and to monitor the reaction progress to avoid prolonged heating.

  • Decarboxylation: The decarboxylation of the corresponding carboxylic acid to form 2,6-dibromoaniline can occur, particularly under acidic conditions and at elevated temperatures[1]. This is more of a concern if the starting material is the carboxylic acid and the esterification is not efficient, or if the final product is subjected to harsh acidic conditions.

Experimental Workflow Diagrams

Synthesis and Potential Side Reactions

Synthesis_Side_Reactions cluster_synthesis Synthesis Pathway cluster_side_reactions Potential Side Reactions A Ethyl 4-aminobenzoate B Bromination A->B Br2 or NBS C Ethyl 4-amino-3,5-dibromobenzoate (Product) B->C D Over-bromination (Ethyl 4-amino-2,3,5-tribromobenzoate) B->D Excess Br2 E Hydrolysis (4-Amino-3,5-dibromobenzoic acid) C->E H+ or OH- F Oxidation (Colored Impurities) C->F [O] G N-Alkylation (Ethyl N-ethyl-4-amino-3,5-dibromobenzoate) C->G Heat, EtOH H Decarboxylation (from acid impurity) E->H Heat, H+

Caption: Synthetic pathway to Ethyl 4-amino-3,5-dibromobenzoate and common side reactions.

Purification Workflow

Purification_Workflow A Crude Product B Dissolve in hot ethanol A->B C Add activated carbon (optional for color) B->C D Hot filtration C->D E Cool to crystallize D->E F Vacuum filtration E->F G Wash with cold ethanol F->G H Dry under vacuum G->H I Pure Ethyl 4-amino-3,5-dibromobenzoate H->I J If impurities persist I->J K Column Chromatography J->K Hexane/Ethyl Acetate K->I

Caption: A typical workflow for the purification of Ethyl 4-amino-3,5-dibromobenzoate.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. doi: 10.4236/ijoc.2016.62010. [Link]

  • PubChem Compound Summary for CID 242793, Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11959049, 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Gassman, P. G. and Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. doi: 10.15227/orgsyn.056.0015. [Link]

  • Willard, J. J. and Hamilton, C. S. (1951). The Decarboxylation of Substituted 4-Aminobenzoic Acids in Acidic Aqueous Solution. Journal of the American Chemical Society, 73(10), 4805–4807. [Link]

  • Adams, R. and Marvel, C. S. (1921). ETHYL p-AMINOBENZOATE. Organic Syntheses, 1, 39. doi: 10.15227/orgsyn.001.0039. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Recrystallization methods for high purity Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to achieving high-purity Ethyl 4-amino-3,5-dibromobenzoate through optimized recrystallization methods. This technical support center provides in-depth troubleshooting, FAQs, and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Purity

Ethyl 4-amino-3,5-dibromobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the target compound and its impurities in a given solvent system.[3][4][5] This guide provides a comprehensive resource for troubleshooting and optimizing the recrystallization of Ethyl 4-amino-3,5-dibromobenzoate to achieve the highest possible purity.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the recrystallization of Ethyl 4-amino-3,5-dibromobenzoate.

Q1: What is the most effective solvent system for the recrystallization of Ethyl 4-amino-3,5-dibromobenzoate?

A successful recrystallization hinges on selecting an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For Ethyl 4-amino-3,5-dibromobenzoate, a mixed solvent system is often most effective.

  • Ethanol/Water: Ethanol is a good choice as it is a polar solvent that can dissolve the amine and ester functionalities of the molecule.[6][7] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. The cloudiness indicates the point of saturation. Reheat the solution until it is clear again, and then allow it to cool slowly.

  • Dichloromethane/Hexane: For a less polar option, dichloromethane can be used to dissolve the compound, followed by the addition of hexane as an anti-solvent to induce crystallization.[8] This method is particularly useful if the impurities are highly polar.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, forming an oily layer instead of solid crystals. This is a common issue and can be resolved by:

  • Reheating and Diluting: Reheat the solution until the oil redissolves. Add more of the primary solvent (e.g., ethanol in an ethanol/water system) to increase the volume and lower the saturation point.[9]

  • Slowing the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

  • Scratching the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

Q3: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization?

If no crystals form, the solution is likely not saturated enough, or it is in a metastable supersaturated state. To induce crystallization:

  • Add a Seed Crystal: If available, add a small crystal of pure Ethyl 4-amino-3,5-dibromobenzoate to the solution. The seed crystal acts as a template for further crystal growth.

  • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the solute and promote crystallization upon cooling. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.[9]

  • Cool in an Ice Bath: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound.

Q4: The recovered crystals are colored, but the pure compound should be colorless. How can I remove the color?

Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (about 1-2% of the solute's weight). Swirl the flask and then heat it back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: It is crucial to perform a hot gravity filtration to remove the charcoal while the solution is still hot.[3] If the solution cools during filtration, the product may crystallize prematurely on the filter paper, leading to a lower yield.

Q5: How can I assess the purity of the recrystallized product?

Several analytical techniques can be used to determine the purity of your recrystallized Ethyl 4-amino-3,5-dibromobenzoate:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and lower the melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify any remaining impurities.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Oiling Out - Solution is supersaturated above the compound's melting point.- Inappropriate solvent.- Reheat and add more of the primary solvent.- Lower the temperature at which crystallization begins.- Switch to a lower boiling point solvent system.
No Crystal Formation - Too much solvent was used.- Solution is highly supersaturated but nucleation hasn't started.- Boil off some solvent to increase concentration.- Scratch the inner surface of the flask.- Add a seed crystal.- Cool to a lower temperature in an ice bath.
Rapid Crystal Formation - Solution is too concentrated.- Cooling is too fast.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Colored Crystals - Presence of colored impurities.- Use activated charcoal during the recrystallization process.
Low Recovery - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Choose a solvent in which the compound is less soluble at cold temperatures.- Ensure the filtration apparatus is pre-heated before hot filtration.[3]

Experimental Protocols

Protocol 1: Standard Recrystallization using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 4-amino-3,5-dibromobenzoate. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Charcoal Addition: Remove the flask from the heat and add a small amount of activated charcoal.

  • Heating: Place the flask back on the hot plate and gently boil the solution for 5-10 minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization and Isolation: Proceed with the cooling and isolation steps as described in Protocol 1.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end_product Pure Product dry->end_product

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic

TroubleshootingLogic action action start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No action_reheat Reheat and Add More Solvent oiling_out->action_reheat Yes colored_crystals Colored Crystals? no_crystals->colored_crystals No action_seed Add Seed Crystal or Scratch no_crystals->action_seed Yes action_charcoal Use Activated Charcoal colored_crystals->action_charcoal Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pruka, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. Retrieved from [Link]

  • Pharma Manual. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

  • Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing ethyl p-dimethylaminobenzoate.
  • Google Patents. (n.d.). Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl p-aminobenzoate.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. Retrieved from [Link]

  • Springer. (n.d.). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: A Guide to the Scale-Up Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in chemical principles and practical experience.

I. Overview of the Synthesis

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate is typically achieved through the electrophilic aromatic substitution of ethyl 4-aminobenzoate (also known as benzocaine) using elemental bromine. The amino group is a powerful activating group, directing the bromine atoms to the ortho positions.

Reaction Scheme:

While straightforward in principle, this reaction presents several challenges during scale-up, primarily related to its exothermic nature, the control of selectivity, and the purification of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the bromination of ethyl 4-aminobenzoate?

A1: The three most critical parameters are:

  • Temperature: The bromination of activated aromatic rings like ethyl 4-aminobenzoate is highly exothermic.[1] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, or "runaway reaction," which can cause excessive byproduct formation and pose a significant safety risk.[1]

  • Rate of Bromine Addition: A slow, controlled addition of bromine is essential to manage the exotherm and maintain selectivity. Adding the bromine too quickly can lead to localized high concentrations, promoting the formation of over-brominated impurities.

  • Stoichiometry: Precise control of the bromine to substrate molar ratio is crucial for maximizing the yield of the desired di-bromo product and minimizing the formation of mono- and tri-brominated impurities.

Q2: How can I minimize the formation of the tri-bromo impurity?

A2: The formation of the tri-brominated byproduct, Ethyl 4-amino-2,3,5-tribromobenzoate, occurs when the reaction is allowed to proceed under conditions that favor further bromination. To minimize this, consider the following:

  • Strict Stoichiometric Control: Use a slight excess of the starting material or precisely 2.0 equivalents of bromine.

  • Low Reaction Temperature: Maintaining a low and consistent temperature throughout the bromine addition will reduce the rate of the third bromination.

  • Reaction Monitoring: Utilize in-process controls, such as HPLC or TLC, to monitor the disappearance of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to an acceptable level.

Q3: What are the recommended safety precautions for handling bromine on a large scale?

A3: Bromine is a highly toxic, corrosive, and volatile substance that requires stringent safety protocols.[2][3][4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face respirator with a cartridge suitable for acid gases and halogens, heavy-duty chemical resistant gloves (e.g., neoprene or viton), a chemical-resistant suit, and boots.

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated area, preferably within a closed system or a fume hood designed for handling corrosive materials.

  • Quenching Agent: Have a readily available quenching agent, such as a sodium thiosulfate or sodium bisulfite solution, to neutralize any spills or residual bromine in the reactor.

  • Materials of Construction: Ensure that the reactor and associated equipment are made of materials compatible with bromine and hydrobromic acid (HBr), such as glass-lined steel or Hastelloy.[3]

III. Troubleshooting Guide

This section provides a problem-and-solution format for specific issues that may arise during the scale-up synthesis.

Problem 1: The reaction is sluggish, with a significant amount of starting material remaining after the expected reaction time.

Potential Cause Explanation Recommended Action
Low Reaction Temperature The activation energy for the bromination may not be reached if the temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring the exotherm.
Poor Mixing Inadequate agitation can lead to poor mass transfer between the reactants.Increase the stirring speed to ensure a homogenous reaction mixture. For larger reactors, verify that the impeller design is appropriate for solid-liquid slurries if the starting material is not fully dissolved.
Deactivated Bromine The bromine may have been inadvertently quenched by moisture or other reactive species.Ensure all reagents and solvents are appropriately dried before use.

Problem 2: The isolated product is off-color (e.g., brown or dark red).

Potential Cause Explanation Recommended Action
Over-bromination and Side Reactions Elevated temperatures or prolonged reaction times can lead to the formation of colored impurities.Review the reaction temperature profile and consider lowering it. Use in-process controls to determine the optimal reaction endpoint and avoid unnecessarily long reaction times.
Oxidation of the Amino Group The amino group can be susceptible to oxidation, especially in the presence of excess bromine.Ensure the stoichiometry of bromine is carefully controlled. During work-up, consider using a mild reducing agent, such as a dilute sodium bisulfite wash, to remove colored oxidation byproducts.
Residual Bromine Traces of unreacted bromine can impart a reddish-brown color to the product.During the work-up, ensure a thorough quench with a reducing agent like sodium thiosulfate until the color of bromine is no longer visible in the organic phase.

Problem 3: The yield is consistently low after crystallization.

Potential Cause Explanation Recommended Action
Product Loss in the Mother Liquor The product may have significant solubility in the chosen crystallization solvent.Optimize the crystallization solvent system. Consider using an anti-solvent to induce further precipitation. Cool the slurry to a lower temperature before filtration to minimize solubility.
Incomplete Crystallization The crystallization process may not have reached equilibrium.Increase the crystallization time. Seeding the solution with a small amount of pure product can sometimes initiate and improve crystallization.
Formation of Soluble Impurities High levels of impurities can inhibit crystallization or form a eutectic mixture.Analyze the mother liquor to identify the impurities. If significant amounts of mono-brominated starting material are present, consider re-working the reaction to drive it to completion. If over-brominated species are the issue, a re-crystallization may be necessary.

IV. Experimental Protocols and Workflows

A. Scale-Up Synthesis Protocol (Illustrative)

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with ethyl 4-aminobenzoate and a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane).

  • Inerting: Purge the reactor with an inert gas, such as nitrogen.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

  • Bromine Addition: Slowly add a stoichiometric amount (2.0-2.1 equivalents) of liquid bromine via a dip tube below the surface of the reaction mixture. Maintain the temperature within a narrow range (e.g., ± 2 °C) throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, analyzing for the disappearance of the starting material and the formation of the desired product.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate.

  • Work-up: Neutralize the hydrobromic acid formed during the reaction by adding a base, such as sodium bicarbonate or sodium hydroxide solution, while controlling the temperature.

  • Phase Separation: Separate the organic phase.

  • Washing: Wash the organic phase with water and then brine.

  • Solvent Swap & Crystallization: Concentrate the organic phase and perform a solvent swap to a suitable crystallization solvent (e.g., ethanol/water or heptane/ethyl acetate).

  • Isolation: Isolate the product by filtration, wash with cold solvent, and dry under vacuum.

B. Analytical Method for In-Process Control

A reversed-phase HPLC method is suitable for monitoring the reaction progress.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be able to resolve the starting material, mono-brominated intermediates, the di-brominated product, and the tri-brominated byproduct.

V. Visualization of Key Processes

A. Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Charge Reactor: - Ethyl 4-aminobenzoate - Solvent B Cool to 0-5 °C A->B C Slow Addition of Br₂ (2.0 eq) B->C D Reaction Monitoring (HPLC) C->D E Quench with Na₂S₂O₃ D->E Reaction Complete F Neutralize with NaHCO₃ E->F G Phase Separation F->G H Crystallization G->H I Filtration & Drying H->I J J I->J Final Product

Caption: Overall workflow for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate.

B. Troubleshooting Decision Tree for Low Yield

TroubleshootingYield A Low Yield Observed B Analyze Mother Liquor by HPLC A->B C High Concentration of Starting Material? B->C Evaluate D High Concentration of Product? B->D Evaluate E High Concentration of Byproducts? B->E Evaluate F Incomplete Reaction. - Increase reaction time/temp. - Check bromine stoichiometry. C->F Yes G Suboptimal Crystallization. - Optimize solvent system. - Lower filtration temperature. D->G Yes H Purification Issue. - Consider reslurry or  re-crystallization. E->H Yes

Caption: Decision tree for troubleshooting low yield issues.

VI. References

  • Organic Syntheses Procedure for Ethyl 4-aminobenzoate. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0240]

  • Managing exothermic reactions during chalcone bromination. Benchchem. [URL: https://www.benchchem.com/technical-support/managing-exothermic-reactions-during-chalcone-bromination]

  • Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination. Benchchem. [URL: https://www.benchchem.com/technical-support/managing-exothermic-reactions-in-nitroaromatic-bromination]

  • Bromine Safety Handbook. Indian Chemical Council (ICC). [URL: https://www.indianchemicalcouncil.com/uploads/Bromine-Safety-Handbook.pdf]

  • Bromine Processes. De Dietrich Process Systems. [URL: https://www.dedietrich.com/en/solutions/process-systems/other-processes/bromine-processes]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [URL: https://www.dollycorporation.com/blog/safety-handling-guidelines-for-bromine-and-bromide-chemicals-in-export-operations/]

  • US Patent US6388135B1 - Preparation of 4-bromoaniline derivatives. [URL: https://patents.google.com/patent/US6388135B1/en]

  • Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives. Benchchem. [URL: https://www.benchchem.com/technical-support/scale-up-synthesis-of-2-bromo-5-trifluoromethyl-aniline-derivatives]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640698/]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bk-2014-1181.ch001]

Sources

Stability and storage conditions for Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical advice for the stable storage and effective use of this compound in your experiments.

Introduction: Understanding the Molecule

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic amine ester. Its stability is primarily influenced by the reactivity of three key functional groups: the aromatic amine, the ethyl ester, and the bromine substituents on the benzene ring. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat, often leading to discoloration. The ethyl ester group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. The presence of bromine atoms on the ring can also influence the molecule's reactivity and degradation pathways.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses potential problems you might encounter during the handling and use of Ethyl 4-amino-3,5-dibromobenzoate.

Problem 1: Discoloration of the solid compound (e.g., turning yellow, brown, or pink).

Possible Cause: This is a common indicator of oxidation of the aromatic amine group. Exposure to air (oxygen), light, or elevated temperatures can promote this degradation.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Light Exposure: Has the compound been stored in a clear or amber container exposed to ambient light? Aromatic amines are often photosensitive.

    • Air Exposure: Is the container tightly sealed? Oxygen can readily oxidize the amino group.

    • Temperature: Has the compound been stored at room temperature or higher for an extended period? Heat can accelerate oxidative degradation.

  • Purity Check:

    • Perform a simple purity analysis, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to compare the discolored material with a fresh or properly stored sample. The appearance of new spots or peaks indicates the presence of degradation products.

Solutions:

  • Short-term: For immediate use in non-critical applications, the discolored material might still be usable, but be aware of the potential for reduced purity and altered reactivity.

  • Long-term Prevention:

    • Store the compound in a tightly sealed, amber glass vial to protect it from light and air.

    • For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.

    • Store in a cool, dry place. Refrigeration is often recommended for aromatic amines to slow down degradation.

Problem 2: Inconsistent or unexpected experimental results.

Possible Cause: If you observe lower yields, unexpected side products, or a lack of reactivity, it could be due to the degradation of your Ethyl 4-amino-3,5-dibromobenzoate starting material. Hydrolysis of the ester group is a likely culprit, especially if your reaction conditions are acidic or basic, or if the compound has been exposed to moisture.

Troubleshooting Steps:

  • Analyze the Starting Material:

    • Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy to check for the presence of 4-amino-3,5-dibromobenzoic acid, the product of ester hydrolysis.

    • HPLC analysis can also quantify the purity of your starting material.

  • Review Experimental Conditions:

    • pH: Are your reaction conditions strongly acidic or basic? This can promote ester hydrolysis.

    • Moisture: Have you used anhydrous solvents and taken precautions to exclude moisture from your reaction?

Solutions:

  • Purification: If hydrolysis has occurred, you may be able to purify the remaining ethyl ester from the carboxylic acid by recrystallization or column chromatography.

  • Use Fresh Material: It is always best to use a fresh, pure sample of the starting material for critical experiments.

  • Control Reaction Conditions: If possible, adjust your reaction conditions to a neutral pH to minimize hydrolysis. Ensure all solvents and reagents are dry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 4-amino-3,5-dibromobenzoate?

A1: Based on the chemistry of similar compounds, the ideal storage conditions are as follows:

  • Temperature: In a refrigerator, typically between 2°C and 8°C.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: In an amber or opaque container to protect from light.

  • Moisture: In a dry environment, away from any sources of moisture. A desiccator can be used for added protection.

Q2: How can I assess the purity of my Ethyl 4-amino-3,5-dibromobenzoate?

A2: Several standard analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Chromatography: TLC and HPLC are excellent for detecting impurities.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify major impurities.

Q3: Is Ethyl 4-amino-3,5-dibromobenzoate sensitive to moisture?

A3: Yes, the ethyl ester functional group is susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic conditions. It is crucial to handle and store the compound in a dry environment.

Q4: What are the primary degradation pathways for this compound?

A4: The two most likely degradation pathways are:

  • Oxidation of the aromatic amine: This leads to the formation of colored impurities.

  • Hydrolysis of the ethyl ester: This results in the formation of 4-amino-3,5-dibromobenzoic acid and ethanol.

Q5: Are there any known incompatibilities for Ethyl 4-amino-3,5-dibromobenzoate?

A5: Yes, you should avoid storing or mixing this compound with:

  • Strong oxidizing agents: These can react aggressively with the amino group.

  • Strong acids and bases: These can catalyze the hydrolysis of the ester.

  • Heat and direct sunlight: These can accelerate both oxidation and hydrolysis.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues with Ethyl 4-amino-3,5-dibromobenzoate.

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions Start Start: Unexpected Observation Discoloration Discoloration of Solid Start->Discoloration e.g., Color Change Inconsistent_Results Inconsistent Experimental Results Start->Inconsistent_Results e.g., Low Yield Assess_Storage Assess Storage (Light, Air, Temp) Discoloration->Assess_Storage Purity_Check Perform Purity Check (TLC, HPLC) Discoloration->Purity_Check Analyze_Material Analyze Starting Material (NMR, IR, HPLC) Inconsistent_Results->Analyze_Material Review_Conditions Review Experimental Conditions (pH, Moisture) Inconsistent_Results->Review_Conditions Improve_Storage Improve Storage (Inert gas, Refrigerate, Protect from light) Assess_Storage->Improve_Storage Use_Fresh Use Fresh/Purified Material Purity_Check->Use_Fresh Analyze_Material->Use_Fresh Control_Reaction Control Reaction Conditions (Anhydrous, Neutral pH) Review_Conditions->Control_Reaction

How to monitor the progress of reactions involving Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Reactions of Ethyl 4-amino-3,5-dibromobenzoate

Welcome to the technical support center for Ethyl 4-amino-3,5-dibromobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions related to monitoring the progress of reactions such as N-acylations, Suzuki-Miyaura cross-couplings, and other transformations involving this substrate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Critical Safety Advisory

Before proceeding, it is imperative to recognize the potential hazards associated with this class of compounds. Primary aromatic amines can be toxic and are often readily absorbed through the skin.[1] Brominated aromatic compounds also warrant careful handling. Always consult the Safety Data Sheet (SDS) for Ethyl 4-amino-3,5-dibromobenzoate and all other reagents. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It's fast, inexpensive, and provides immediate feedback on the consumption of starting material and the formation of products.

Frequently Asked Questions (TLC)

Q1: How do I select an appropriate solvent system (mobile phase) for monitoring a reaction with Ethyl 4-amino-3,5-dibromobenzoate?

A1: The key is to find a solvent system that provides good separation between your starting material and the expected product, ideally with Rf (retention factor) values between 0.2 and 0.5.

  • Causality: Ethyl 4-amino-3,5-dibromobenzoate is a moderately polar compound due to the amino group and the ester. Your product's polarity will change depending on the reaction. For example, an N-acylation will likely make the product less polar than the starting amine. A Suzuki coupling that replaces a bromine with a non-polar aryl group will also decrease polarity.

  • Starting Point: A good initial system to try is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of 4:1 Hexanes:Ethyl Acetate.

  • Optimization:

    • If all spots remain at the baseline, increase the polarity by adding more ethyl acetate.

    • If all spots shoot to the solvent front, decrease the polarity by adding more hexanes.

    • The goal is differential migration. You want to clearly see the starting material spot disappear as a new product spot appears elsewhere on the plate.

Q2: My spots are streaking badly on the TLC plate. What's causing this and how can I fix it?

A2: Streaking is typically caused by overloading the sample, high compound polarity, or interactions with the silica gel.

  • Overloading: The most common cause. Dilute your reaction sample significantly in a solvent like dichloromethane or ethyl acetate before spotting. You only need a tiny amount for TLC.

  • Acidic/Basic Compounds: The free amine of your starting material can interact strongly with the acidic silica gel. To fix this, add a small amount (0.5-1%) of a modifier to your mobile phase. For amines, adding triethylamine (Et₃N) can dramatically improve spot shape. If your product is acidic, adding acetic acid can help.

  • Insoluble Material: Ensure the sample you spot is fully dissolved. Any solid material will streak up the plate.

Q3: How can I visualize the spots? The starting material and product have similar UV activity.

A3: While UV visualization (at 254 nm) is the first method to try, it may not be sufficient if the chromophores are too similar. In this case, chemical staining is necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. It reacts with many functional groups, including amines.

  • Ninhydrin Stain: This is highly specific for primary and secondary amines. It will stain your starting material (a primary amine) but will likely not stain a fully substituted product (e.g., after di-alkylation or formation of a tertiary amine), providing excellent contrast.

Protocol: Executing a Diagnostic TLC Analysis
  • Preparation: Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let equilibrate for 5-10 minutes.

  • Spotting: On a silica TLC plate, draw a light pencil line ~1 cm from the bottom. Using a capillary tube, spot your starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and your reaction mixture (Rxn) on the line.

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your spotting line. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp and circle the spots. If needed, proceed with chemical staining. A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot in the Rxn lane.

Data Summary: Example TLC Parameters
CompoundMobile Phase (Hexanes:EtOAc)Approx. RfVisualization
Ethyl 4-amino-3,5-dibromobenzoate3:10.4UV, Ninhydrin, KMnO₄
Hypothetical N-acetylated product3:10.6UV, KMnO₄
Hypothetical Suzuki product3:10.7UV, KMnO₄

Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight

When you need accurate, quantitative data on conversion, purity, and byproduct formation, HPLC is the gold standard.

Frequently Asked Questions (HPLC)

Q1: What are the recommended starting conditions (column, mobile phase, detector) for monitoring a reaction of Ethyl 4-amino-3,5-dibromobenzoate?

A1: A reverse-phase (RP) method is the most common and effective approach.

  • Column: A C18 column is the workhorse of RP-HPLC and is an excellent starting point. A standard dimension like 4.6 x 150 mm with 5 µm particles is suitable for most analyses.

  • Mobile Phase: Use a mixture of water (A) and acetonitrile (ACN) or methanol (MeOH) (B). Since the compounds are aromatic, ACN often provides sharper peaks. To ensure good peak shape and reproducible retention times, especially for the basic amine, it is critical to add an acid modifier to the mobile phase. Start with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both water and the organic solvent.

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal. Ethyl 4-amino-3,5-dibromobenzoate and its likely products contain a strong chromophore. Monitor at a wavelength around 254 nm or determine the absorbance maximum (λ-max) from a UV spectrum.

  • Initial Method: Start with an isocratic method, for example, 50:50 Water:ACN (both with 0.1% TFA), at a flow rate of 1 mL/min. Adjust the ratio to get the starting material to elute with a retention time of 3-5 minutes.

Q2: My retention times are drifting between injections. What are the common causes?

A2: Retention time instability is a frequent issue that compromises data quality.[2] The cause is often related to the mobile phase, temperature, or the pump system.

  • Causality: In reverse-phase HPLC, retention is governed by a precise equilibrium of the analyte between the mobile phase and the stationary phase. Any factor that shifts this equilibrium will change the retention time. An error of just 1% in mobile phase composition can alter retention times by 5-15%.[2]

  • Troubleshooting Steps:

    • Mobile Phase: Has the mobile phase been sitting for a long time? Selective evaporation of the more volatile organic component can change the composition. Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed.

    • Temperature: Is the column thermostatted? Fluctuations in ambient lab temperature will change solvent viscosity and retention. Use a column oven set to a stable temperature (e.g., 30-40 °C).

    • Equilibration: Is the column fully equilibrated before the first injection? Run the mobile phase through the column for at least 15-20 minutes before starting your analysis.

    • Pump Performance: Are you seeing pressure fluctuations? This could indicate a leak, a bad seal, or air bubbles in the system. Prime all solvent lines to remove bubbles.

Workflow: Troubleshooting HPLC Retention Time Instability

Below is a Graphviz diagram outlining a logical workflow for diagnosing this common HPLC issue.

HPLC_Troubleshooting start Start: Retention Time Drifting check_equilibration Is column fully equilibrated (>15 min)? start->check_equilibration equilibrate Equilibrate column and re-inject check_equilibration->equilibrate No check_mobile_phase Is mobile phase fresh (<24h) and degassed? check_equilibration->check_mobile_phase Yes equilibrate->start Still Drifting prep_mobile_phase Prepare fresh mobile phase and re-inject check_mobile_phase->prep_mobile_phase No check_temp Is a column oven being used? check_mobile_phase->check_temp Yes prep_mobile_phase->start Still Drifting use_oven Use column oven set to stable temp. check_temp->use_oven No check_pressure Are there pressure fluctuations (>2%)? check_temp->check_pressure Yes use_oven->start Still Drifting check_leaks Check for leaks, prime pump, check seals check_pressure->check_leaks Yes stable Problem Solved check_pressure->stable No, contact service check_leaks->start Still Drifting Technique_Selection start What information do you need? q1 Is the reaction working? (Qualitative Check) start->q1 q2 What is the % conversion and purity? (Quantitative Analysis) start->q2 q3 What is the structure of the product? (Structural Elucidation) start->q3 q4 What is the mass of the product? (Mass Confirmation) start->q4 ans1 TLC q1->ans1 ans2 HPLC / qNMR q2->ans2 ans3 NMR Spectroscopy q3->ans3 ans4 LC-MS q4->ans4

Caption: A decision tree to help select the optimal analytical technique.

References

  • PubChem. Ethyl 4-amino-3,5-dibromobenzoate. National Center for Biotechnology Information. [Link]

  • Kozachok, S., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 987–993. [Link]

  • Wang, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o759. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. (2024). [Link]

  • Verma, B., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Frontier, A. How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. [Link]

  • Behrendorff, J. B. Y. H., et al. (2019). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemBioChem, 20(18), 2373–2377. [Link]

  • Reddit r/Chempros. How difficult should a suzuki coupling be?. (2023). [Link]

  • Zwirner-Baier, I., & Neumann, H. G. (1998). Acetylation and deacetylation in the metabolic activation of aromatic amines as determined by haemoglobin binding. Archives of Toxicology, 72(8), 499–504. [Link]

  • Ahola, S., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4933–4939. [Link]

  • Pušelj, M., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ChemPlusChem, 86(1), 116-121. [Link]

  • Brown, R. F. C., et al. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]

  • Chemsrc. 4-Amino-3,5-dibromobenzoic acid. (2025). [Link]

  • Gruttadauria, M., et al. (2023). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Molecules, 28(13), 5122. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. [Link]

  • Massey, V., et al. (1998). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. ResearchGate. [Link]

  • Lavan, M., et al. (2011). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

  • de Souza, D., et al. (2017). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate. Semantic Scholar. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • PubChem. Ethyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information. [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Ethyl 4-amino-3,5-dibromobenzoate and Its Derivatives: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. We will explore its synthesis, detailed characterization, and compare its potential performance with other alternatives based on available experimental data for related compounds. This document is intended to serve as a valuable resource for researchers looking to utilize this versatile molecule in their work.

Introduction: The Significance of Halogenated Benzoates

The introduction of halogen atoms into organic molecules is a powerful strategy in drug discovery and materials science. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Ethyl 4-amino-3,5-dibromobenzoate, a derivative of the well-known local anesthetic benzocaine, is a prime example of a scaffold that leverages the unique properties of bromine atoms to unlock new applications.

The 4-aminobenzoate core is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds.[2] By introducing two bromine atoms at the 3 and 5 positions of the benzene ring, the electronic and steric properties of the molecule are significantly modified. This can lead to enhanced biological activity and provides a versatile handle for further chemical modifications. This guide will delve into the synthesis of this compound, its detailed characterization, and explore its potential applications by drawing comparisons with its non-halogenated and other halogenated analogs.

Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate can be achieved through a multi-step process starting from 4-aminobenzoic acid. The general strategy involves the bromination of the aromatic ring followed by esterification of the carboxylic acid. The following protocol is an adaptation from a reliable method for the synthesis of the analogous difluoro compound.[3]

Step 1: Synthesis of 4-amino-3,5-dibromobenzoic acid

The first step is the direct bromination of 4-aminobenzoic acid. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the carboxylic acid, the bromine atoms will be directed to the two ortho positions (3 and 5).

4-Aminobenzoic_Acid 4-Aminobenzoic Acid Product 4-amino-3,5-dibromobenzoic acid 4-Aminobenzoic_Acid->Product Bromination Reagents Br₂, Acetic Acid Reagents->Product

Caption: Reaction scheme for the synthesis of 4-amino-3,5-dibromobenzoic acid.

Experimental Protocol:

  • Dissolve 10 g of 4-aminobenzoic acid in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 11.7 mL (2.2 equivalents) of bromine in 20 mL of glacial acetic acid dropwise over a period of 1 hour, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60 °C.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.

  • Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of side products.

  • Slow Addition of Bromine: This is crucial to control the exotherm and to ensure selective di-bromination without over-bromination.

  • Aqueous Workup: Pouring the reaction mixture into water precipitates the product, which is sparingly soluble in water, and helps to remove the acetic acid and any unreacted bromine.

Step 2: Esterification to Ethyl 4-amino-3,5-dibromobenzoate

The second step is a Fischer esterification of the synthesized 4-amino-3,5-dibromobenzoic acid with ethanol in the presence of a catalytic amount of strong acid.[3]

Starting_Material 4-amino-3,5-dibromobenzoic acid Product Ethyl 4-amino-3,5-dibromobenzoate Starting_Material->Product Fischer Esterification Reagents Ethanol, H₂SO₄ (cat.) Reagents->Product

Caption: Reaction scheme for the esterification of 4-amino-3,5-dibromobenzoic acid.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 10 g of 4-amino-3,5-dibromobenzoic acid and 100 mL of absolute ethanol.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux Conditions: The esterification reaction is a reversible equilibrium. Heating to reflux increases the reaction rate and helps to drive the equilibrium towards the product side.

  • Neutralization and Extraction: The acidic catalyst is neutralized with a weak base (sodium bicarbonate). The product is then extracted into an organic solvent in which it is more soluble than in the aqueous layer.

  • Recrystallization: This purification technique is used to obtain a highly pure crystalline product.

Characterization of Ethyl 4-amino-3,5-dibromobenzoate

Physicochemical Properties
PropertyPredicted ValueComparison with Analogs
Molecular Formula C₉H₉Br₂NO₂Ethyl 4-aminobenzoate: C₉H₁₁NO₂ Ethyl 4-amino-3,5-difluorobenzoate: C₉H₉F₂NO₂
Molecular Weight 323.0 g/mol Ethyl 4-aminobenzoate: 165.19 g/mol Ethyl 4-amino-3,5-difluorobenzoate: 201.17 g/mol
Appearance White to off-white crystalline solidSimilar to other solid benzoic acid esters.
Melting Point Expected to be higher than benzocaine (88-90 °C) due to increased molecular weight and intermolecular interactions.-
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, and acetone. Insoluble in water.Similar to benzocaine and its other halogenated derivatives.
Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for Ethyl 4-amino-3,5-dibromobenzoate. These predictions are based on the analysis of the parent compound, ethyl 4-aminobenzoate, and the known effects of bromine substitution on aromatic systems.

TechniquePredicted Spectral FeaturesRationale and Comparison
¹H NMR δ (ppm): ~8.0 (s, 2H, Ar-H) ~4.3 (q, 2H, -OCH₂CH₃) ~1.3 (t, 3H, -OCH₂CH₃) ~4.5-5.5 (br s, 2H, -NH₂)The two aromatic protons are equivalent and would appear as a singlet. The chemical shift is expected to be downfield due to the electron-withdrawing effect of the bromine atoms. The ethyl ester protons will show the characteristic quartet and triplet. The amino protons will appear as a broad singlet.
¹³C NMR δ (ppm): ~165 (C=O) ~148 (C-NH₂) ~135 (C-Br) ~130 (Ar-CH) ~115 (C-COOEt) ~61 (-OCH₂) ~14 (-CH₃)The chemical shifts are estimated based on the parent compound and the substituent effects of bromine. The carbons attached to bromine will be significantly shifted.
IR ν (cm⁻¹): 3400-3300 (N-H stretch) ~1700 (C=O stretch) ~1600 (C=C aromatic stretch) ~1250 (C-O stretch) ~700-600 (C-Br stretch)The N-H stretching will appear as two bands for the primary amine. The carbonyl stretch will be a strong absorption. The C-Br stretch is a characteristic absorption in the fingerprint region.
Mass Spec (EI) m/z: 321, 323, 325 (M⁺, isotopic pattern for Br₂) 293, 295, 297 ([M-C₂H₅]⁺) 278, 280, 282 ([M-OC₂H₅]⁺)The molecular ion peak will show a characteristic isotopic pattern for two bromine atoms (1:2:1 ratio). Fragmentation will likely involve the loss of the ethyl and ethoxy groups.

Comparative Analysis and Potential Applications

The unique structural features of Ethyl 4-amino-3,5-dibromobenzoate suggest its potential in various applications, particularly in drug development. By comparing it with its non-halogenated parent compound and other derivatives, we can infer its potential advantages.

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid are known to possess antimicrobial properties.[4][5] Halogenation has been shown to enhance the antimicrobial potency of aniline derivatives.[6] The presence of two bromine atoms in Ethyl 4-amino-3,5-dibromobenzoate is expected to increase its lipophilicity, which could facilitate its transport across bacterial cell membranes. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding.[4]

Comparative Performance:

CompoundKey FeatureExpected Antimicrobial Performance
Ethyl 4-aminobenzoate (Benzocaine) Non-halogenatedModerate antimicrobial activity.[2]
Ethyl 4-amino-3,5-dichlorobenzoate Dichloro- derivativeLikely to have enhanced antimicrobial activity compared to benzocaine.
Ethyl 4-amino-3,5-dibromobenzoate Dibromo- derivativePotentially higher antimicrobial activity than the dichloro- analog due to the greater polarizability of bromine, which can lead to stronger halogen bonds.
Anticancer Activity

Many halogenated compounds exhibit significant anticancer activity.[7][8] The 4-aminobenzoate scaffold has also been explored for the development of anticancer agents.[1] The introduction of bromine atoms can enhance the cytotoxic effects of a molecule. The increased lipophilicity can improve cellular uptake, and the bromine atoms can influence interactions with biological targets.

Potential Mechanism of Action:

Derivatives of halogenated anilines have been shown to interfere with key bacterial and cancer cell processes, including DNA synthesis and enzyme activity.[1][6] The dibrominated structure of Ethyl 4-amino-3,5-dibromobenzoate could potentially interact with various biological targets, making it a promising candidate for further investigation as an anticancer agent.

cluster_0 Potential Applications of Ethyl 4-amino-3,5-dibromobenzoate Parent_Compound Ethyl 4-amino-3,5-dibromobenzoate Antimicrobial Antimicrobial Agent Parent_Compound->Antimicrobial Enhanced Lipophilicity & Halogen Bonding Anticancer Anticancer Agent Parent_Compound->Anticancer Increased Cytotoxicity & Cellular Uptake Intermediate Synthetic Intermediate Parent_Compound->Intermediate Versatile Scaffold for Further Derivatization

Caption: Logical relationship of Ethyl 4-amino-3,5-dibromobenzoate's structure to its potential applications.

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate is a fascinating molecule with significant untapped potential. While a complete experimental characterization is yet to be published, its synthesis is achievable through established methods, and its predicted properties suggest promising applications in medicinal chemistry. The presence of two bromine atoms on the 4-aminobenzoate scaffold is likely to confer enhanced antimicrobial and anticancer activities compared to its non-halogenated and other halogenated analogs. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this versatile compound, and it is our hope that it will stimulate further investigation into its properties and potential as a valuable building block in drug discovery and development.

References

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A Senior Application Scientist's Guide to Dibrominated Anilines: A Comparative Analysis of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dibrominated Anilines

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, dibrominated anilines are of particular strategic importance. The presence of two bromine atoms offers dual points for diversification, primarily through palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further functionalization or acts as a critical pharmacophoric element.

This guide provides an in-depth comparison of Ethyl 4-amino-3,5-dibromobenzoate with other common dibrominated aniline isomers: 2,4-dibromoaniline, 2,6-dibromoaniline, and 3,5-dibromoaniline. We will dissect their structural nuances, compare their physicochemical properties, and analyze how these differences translate into distinct reactivity profiles and synthetic utility. This analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights needed to select the optimal building block for their specific synthetic challenges.

Physicochemical Properties: More Than Just Numbers

The physical properties of a reagent are foundational to its practical application, influencing everything from solvent selection and reaction setup to purification strategy. The table below summarizes key physicochemical data for our selected dibrominated anilines.

PropertyEthyl 4-amino-3,5-dibromobenzoate2,4-Dibromoaniline2,6-Dibromoaniline3,5-Dibromoaniline
Molecular Formula C₉H₉Br₂NO₂C₆H₅Br₂NC₆H₅Br₂NC₆H₅Br₂N
Molecular Weight 322.98 g/mol 250.92 g/mol [1][2]250.92 g/mol 250.92 g/mol [3]
Melting Point Not specified78-80 °C[4]80-82 °C[5]52-56 °C[6]
Boiling Point Not specified156 °C at 24 mmHg[4]262-264 °C[5]Not specified
Appearance Not specifiedPowder to crystal[4]Crystalline Powder[5]Powder to crystal[6]
Water Solubility LimitedInsoluble[4]Insoluble[5]Limited solubility[7]

Expert Analysis of Physicochemical Data:

The addition of the ethyl carboxylate group significantly increases the molecular weight of Ethyl 4-amino-3,5-dibromobenzoate compared to the other isomers. While seemingly trivial, this has implications for reaction stoichiometry and product recovery. The melting points of the isomers are relatively similar, with 3,5-dibromoaniline being notably lower, suggesting weaker intermolecular forces in its crystal lattice. All isomers exhibit poor water solubility, a common trait for aromatic halides, necessitating the use of organic solvents for most synthetic transformations.[4][5][7]

Structural and Reactivity Analysis: A Tale of Four Isomers

The true divergence between these molecules lies in their electronic and steric profiles, which dictate their reactivity in key synthetic transformations.

Electronic Effects and Regioselectivity

The reactivity of anilines in electrophilic aromatic substitution is dominated by the powerful electron-donating, ortho-, para-directing nature of the amino group (-NH₂).[8] However, this high reactivity can be a double-edged sword, often leading to uncontrolled polysubstitution. For instance, the direct bromination of aniline with bromine water yields 2,4,6-tribromoaniline almost instantaneously.[8][9]

The isomers in this guide present unique electronic landscapes:

  • Ethyl 4-amino-3,5-dibromobenzoate: This molecule is uniquely substituted. The strongly activating -NH₂ group is para to a moderately deactivating, meta-directing ethyl carboxylate group (-COOEt). The bromine atoms are positioned ortho to the amino group and meta to the ester. This electronic push-pull system, combined with the existing bromination, makes further electrophilic substitution challenging and highly specific.

  • 2,4-Dibromoaniline: The two bromine atoms are ortho and para to the activating amino group. The C6 and C5 positions are the most likely sites for further electrophilic attack, but the molecule is already heavily substituted.

  • 2,6-Dibromoaniline: The two bromine atoms are positioned ortho to the amino group. This creates significant steric hindrance around the amine and the adjacent aromatic positions (C3 and C5), which are electronically activated. This steric shield can be synthetically useful for directing reactions elsewhere or for slowing reaction rates.

  • 3,5-Dibromoaniline: The bromine atoms are meta to the amino group. The ortho- and para- positions (C2, C4, C6) are all activated by the amine, making this isomer highly susceptible to trisubstitution if not carefully controlled.

The following diagram illustrates the dominant electronic influences on Ethyl 4-amino-3,5-dibromobenzoate, which govern its reactivity.

Caption: Electronic push-pull effects in Ethyl 4-amino-3,5-dibromobenzoate.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for creating C-C bonds.[10][11] The reactivity of the C-Br bond in this reaction is highly dependent on its electronic environment and steric accessibility.

  • Ethyl 4-amino-3,5-dibromobenzoate: The two C-Br bonds are chemically equivalent, positioned ortho to the strongly electron-donating amino group. This electronic enrichment at the carbon center can facilitate the oxidative addition step with the Palladium(0) catalyst. Sequential or double coupling can be achieved by controlling stoichiometry.

  • 2,4-Dibromoaniline: The C-Br bonds are electronically distinct. The bromine at C4 is para to the -NH₂ group, while the bromine at C2 is ortho. The C4-Br bond is generally more reactive in Suzuki couplings due to less steric hindrance compared to the C2-Br bond. This differential reactivity allows for selective mono-arylation at the C4 position under carefully controlled conditions.

  • 2,6-Dibromoaniline: This isomer is notoriously challenging for cross-coupling reactions.[12] The significant steric hindrance from the two ortho bromine atoms flanking the reaction center makes oxidative addition difficult. These reactions often require more forcing conditions, specialized bulky phosphine ligands (e.g., SPhos, XPhos), and higher catalyst loadings to achieve reasonable yields.

  • 3,5-Dibromoaniline: The two C-Br bonds are equivalent and meta to the amino group. They are less sterically hindered than in the 2,6-isomer and less electronically activated than in the 2,4- or 3,5-dibromo-4-amino isomers. Their reactivity is generally considered intermediate, and they undergo coupling reactions under standard conditions.

Experimental Protocols: From Theory to Practice

To provide a practical context, we present a validated protocol for a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to highlight the principles of our analysis.

Protocol: Mono-Arylation of Ethyl 4-amino-3,5-dibromobenzoate

This protocol details a representative Suzuki-Miyaura reaction. The choice of a ligand-free system in aqueous DMF is based on established green chemistry principles that can be effective for activated aryl bromides.[12][13]

Workflow Diagram:

Suzuki_Workflow Reactants 1. Combine Reactants - Ethyl 4-amino-3,5-dibromobenzoate - Arylboronic Acid (1.1 eq) - Base (e.g., K2CO3, 3.0 eq) Catalyst 2. Add Catalyst - Pd(OAc)2 (1-3 mol%) Reactants->Catalyst Solvent 3. Add Solvent - DMF/H2O mixture Catalyst->Solvent Reaction 4. Reaction - Degas with N2/Ar - Heat (e.g., 80-100 °C) - Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT - Dilute with H2O - Extract with EtOAc Reaction->Workup Purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purify Product Final Product Ethyl 4-amino-3-bromo-5-arylbenzoate Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-amino-3,5-dibromobenzoate (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

    • Causality: Using an oven-dried flask under an inert atmosphere is crucial as moisture can interfere with the catalytic cycle and boronic acids can be susceptible to degradation. The base is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

    • Causality: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The catalyst loading is kept low to minimize cost and residual palladium in the final product.

  • Solvent Addition: Add a degassed 4:1 mixture of DMF (dimethylformamide) and water (5 mL).

    • Causality: DMF is an excellent polar aprotic solvent for dissolving the organic reagents, while the presence of water can accelerate the reaction rate in many Suzuki couplings.[12][13] Degassing the solvent by bubbling with nitrogen or argon for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is key to avoid side product formation from prolonged heating after the reaction has reached completion.

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Causality: The aqueous workup removes the inorganic base and other water-soluble byproducts. Ethyl acetate is a common extraction solvent that is immiscible with water and effectively dissolves the organic product.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: The brine wash helps to remove residual water from the organic layer. Drying with Na₂SO₄ is the final water removal step. Flash chromatography is a standard technique to separate the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.

Adaptations for Other Isomers:

  • For 2,4-Dibromoaniline: Similar conditions can be used, but careful monitoring is required to favor mono-substitution at the more reactive C4 position. Lowering the temperature or reaction time may be necessary.

  • For 2,6-Dibromoaniline: These conditions are unlikely to be effective. A switch to a stronger base (e.g., K₃PO₄), a different solvent (e.g., toluene, dioxane), and the addition of a bulky phosphine ligand (e.g., XPhos, SPhos, or Buchwald's G3 precatalyst) would be the recommended starting point to overcome the severe steric hindrance.[12]

  • For 3,5-Dibromoaniline: The protocol described above is likely to be effective, providing the di-substituted product if 2.2 equivalents of boronic acid are used.

Conclusion: Selecting the Right Tool for the Job

The choice between Ethyl 4-amino-3,5-dibromobenzoate and other dibrominated anilines is not arbitrary; it is a strategic decision based on a clear understanding of their inherent properties and reactivity.

  • Ethyl 4-amino-3,5-dibromobenzoate is the ideal choice when a scaffold with two equivalent, activated C-Br bonds is required, especially when the final target contains a para-amino benzoic ester moiety, a common feature in pharmaceuticals.

  • 2,4-Dibromoaniline offers opportunities for sequential, regioselective functionalization, allowing for the introduction of different groups at the C2 and C4 positions.

  • 2,6-Dibromoaniline should be chosen when significant steric bulk around the amino group is a desired structural feature in the final product, though the synthetic chemist must be prepared for more challenging coupling reactions.

  • 3,5-Dibromoaniline provides a symmetrical scaffold where the reactive sites are electronically activated by the amino group but not sterically encumbered, making it a reliable substrate for double-coupling reactions.

By understanding the interplay of electronics, sterics, and physicochemical properties, researchers can harness the full synthetic potential of these versatile building blocks, streamlining synthetic routes and accelerating the discovery of novel molecules.

References

  • Song, G. et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o785. Available at: [Link]

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A Comparative Guide to the Reactivity of Ethyl 4-amino-3,5-dibromobenzoate vs. Ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two structurally related, yet electronically distinct, aromatic amines: Ethyl 4-aminobenzoate (commonly known as Benzocaine) and its halogenated analogue, Ethyl 4-amino-3,5-dibromobenzoate. By examining their electronic properties and performance in a key synthetic transformation, we aim to provide researchers with the field-proven insights necessary for informed substrate selection and reaction optimization.

Structural and Electronic Analysis: The Decisive Impact of Halogenation

At first glance, the two molecules are simple analogues. However, the introduction of two bromine atoms ortho to the amine functionality in Ethyl 4-amino-3,5-dibromobenzoate fundamentally alters the electronic landscape of the molecule, leading to significant differences in reactivity compared to the parent Ethyl 4-aminobenzoate.

CompoundStructureKey Features
Ethyl 4-aminobenzoate Structure of Ethyl 4-aminobenzoateThe amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring via a positive mesomeric effect (+M). This enhances the nucleophilicity of the nitrogen atom and activates the ring towards electrophilic substitution.
Ethyl 4-amino-3,5-dibromobenzoate Structure of Ethyl 4-amino-3,5-dibromobenzoateThe two bromine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect outweighs their weaker positive mesomeric effect (+M). Consequently, the overall electron density of the aromatic ring and, crucially, the nitrogen atom of the amino group is significantly reduced.

This difference in electron density is the primary determinant of their divergent chemical behavior. The amino group in Ethyl 4-amino-3,5-dibromobenzoate is substantially less basic and less nucleophilic than that in Ethyl 4-aminobenzoate[1]. This has profound implications for reactions involving the amine, such as diazotization.

Comparative Reactivity in the Sandmeyer Reaction

To provide a tangible comparison, we will analyze the performance of both compounds in the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate[2][3]. The first and most critical step of this sequence is the diazotization of the primary aromatic amine.

The diazotization reaction involves the attack of the nucleophilic amino group on a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid[4]. The reduced nucleophilicity of the amino group in Ethyl 4-amino-3,5-dibromobenzoate is expected to decelerate this initial step, potentially requiring more stringent conditions or longer reaction times to achieve complete conversion to the diazonium salt.

Diazotization_Mechanism ArNH2 Ar-NH₂ (Aromatic Amine) ArNH2NO Ar-NH₂⁺-NO ArNH2->ArNH2NO Nucleophilic attack HNO2 HNO₂ + H⁺ NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus Protonation & Dehydration NO_plus->ArNH2NO ArN_N_OH Ar-N=N-OH ArNH2NO->ArN_N_OH Proton transfers ArN2_plus Ar-N₂⁺ (Diazonium Salt) ArN_N_OH->ArN2_plus Protonation & Loss of H₂O

Caption: Generalized mechanism of aromatic amine diazotization.

Experimental Protocols: Diazotization-Iodination

The following protocols outline a representative Sandmeyer reaction—the conversion of the amine to an iodide—for both substrates. The key variables to note are the reaction conditions, which must be adjusted to account for the differing reactivity.

G cluster_0 Experimental Workflow start Dissolve Amine in Acid/Solvent cool Cool to 0-5 °C start->cool diazotize Add NaNO₂ (aq) Dropwise cool->diazotize stir Stir for 15-30 min diazotize->stir add_ki Add KI (aq) Solution stir->add_ki warm Warm to RT & Heat add_ki->warm workup Aqueous Workup & Extraction warm->workup purify Purification (e.g., Chromatography) workup->purify product Isolate Final Product (Ethyl 4-Iodobenzoate or Ethyl 4-Iodo-3,5-dibromobenzoate) purify->product

Caption: General experimental workflow for diazotization-iodination.

Protocol 1: Synthesis of Ethyl 4-iodobenzoate
  • Objective: To synthesize Ethyl 4-iodobenzoate from Ethyl 4-aminobenzoate.

  • Materials: Ethyl 4-aminobenzoate, Concentrated Sulfuric Acid, Water, Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sodium Thiosulfate, Dichloromethane, Brine.

  • Procedure:

    • In a 250 mL flask, combine Ethyl 4-aminobenzoate (10.0 g, 60.5 mmol) with a mixture of water (50 mL) and concentrated sulfuric acid (6.0 mL). Stir until a fine suspension of the amine salt is formed.

    • Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (4.38 g, 63.5 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

    • In a separate beaker, dissolve potassium iodide (12.1 g, 72.6 mmol) in water (25 mL). Slowly add the cold diazonium salt solution to the KI solution with stirring.

    • Allow the mixture to warm to room temperature and then heat gently at 50-60 °C for 30 minutes until nitrogen evolution ceases.

    • Cool the reaction mixture and decolorize by adding a small amount of sodium thiosulfate solution.

    • Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain Ethyl 4-iodobenzoate[5].

Protocol 2: Synthesis of Ethyl 4-iodo-3,5-dibromobenzoate
  • Objective: To synthesize Ethyl 4-iodo-3,5-dibromobenzoate from Ethyl 4-amino-3,5-dibromobenzoate.

  • Materials: Ethyl 4-amino-3,5-dibromobenzoate, Acetic Acid, Concentrated Sulfuric Acid, Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sodium Thiosulfate, Ethyl Acetate, Brine.

  • Procedure:

    • In a 250 mL flask, suspend Ethyl 4-amino-3,5-dibromobenzoate (10.0 g, 30.9 mmol) in glacial acetic acid (60 mL).

    • Cool the suspension to 0-5 °C in an ice-water bath and slowly add concentrated sulfuric acid (6.0 mL) while maintaining the low temperature.

    • Prepare a solution of sodium nitrite (2.35 g, 34.0 mmol) in water (10 mL). Add this solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Note: The reduced nucleophilicity may necessitate a slower addition and longer reaction time.

    • After the addition, stir the mixture at 0-5 °C for an additional 45-60 minutes to ensure complete diazotization.

    • In a separate beaker, dissolve potassium iodide (7.7 g, 46.4 mmol) in water (20 mL). Slowly pour the cold diazonium salt mixture onto the KI solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat at 60-70 °C for 1 hour, or until gas evolution has stopped.

    • Cool the mixture and pour it into ice water (200 mL). Decolorize with sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude solid by column chromatography to yield Ethyl 4-iodo-3,5-dibromobenzoate.

Comparative Performance Data

The following table summarizes the expected outcomes based on the principles of chemical reactivity discussed.

ParameterEthyl 4-aminobenzoateEthyl 4-amino-3,5-dibromobenzoateRationale for Difference
Diazotization Time ~20 minutes~45-60 minutesThe amino group of the dibromo-compound is less nucleophilic due to the strong -I effect of the bromine atoms, slowing the rate of reaction with the nitrosonium ion[1].
Reaction Temperature Standard (0-5 °C)Standard (0-5 °C), but may require slightly elevated temperatures during substitution.While diazotization is kept cold to maintain diazonium salt stability, the subsequent displacement may require more thermal energy to overcome the activation barrier in the deactivated system.
Expected Yield High (~80-90%)Moderate to Good (~60-75%)Slower, less efficient diazotization can lead to incomplete conversion and potential side reactions, such as decomposition of the diazonium salt, lowering the overall yield.
Potential Side Products Phenolic byproducts if the temperature is not controlled.Higher potential for incomplete reaction and diazonium salt decomposition products.The less stable diazonium salt derived from the electron-deficient ring may be more prone to undesired decomposition pathways.

Conclusion for the Practicing Scientist

While both Ethyl 4-aminobenzoate and Ethyl 4-amino-3,5-dibromobenzoate are viable substrates for the Sandmeyer reaction, their reactivities are markedly different.

  • Ethyl 4-aminobenzoate is a highly reactive and straightforward substrate. Its activated amino group undergoes rapid and efficient diazotization under standard conditions, typically leading to high yields of the desired product. It is the substrate of choice when a simple, unsubstituted aromatic backbone is required.

  • Ethyl 4-amino-3,5-dibromobenzoate is a significantly less reactive substrate. The electron-withdrawing nature of the bromine substituents deactivates the amino group, necessitating longer reaction times and careful control to ensure complete conversion. Researchers should anticipate potentially lower yields and the need for more rigorous purification. However, the resulting poly-halogenated product is a valuable intermediate for further functionalization, for instance, in cross-coupling reactions where the different halogens (bromo vs. iodo) can be selectively addressed.

References

  • Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 845–854. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Baraldi, P. G., et al. (2007). Journal of Medicinal Chemistry, 50(13), 3094–3107. [Link]

  • Organic Syntheses. (n.d.). Ethyl p-aminobenzoate. Coll. Vol. 1, p.240 (1941); Vol. 2, p.39 (1922). [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate with Indium in Aqueous Ethanol. Vol. 82, p.98 (2005). [Link]

  • Reusch, W. (2013). Reactions of Diazonium Salts. Michigan State University Department of Chemistry. Retrieved from [Link] (Note: A more general reference, specific link may vary). A similar overview is available at Master Organic Chemistry: [Link]

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • PubChem. (n.d.). Ethyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
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A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Halogenated Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of drug discovery programs. Ethyl 4-amino-3,5-dibromobenzoate is a quintessential example of a versatile building block, offering a unique combination of reactive sites and inherent structural properties. Its aromatic core is decorated with an amino group, an ethyl ester, and two bromine atoms. This strategic arrangement provides multiple handles for synthetic modification, allowing for the construction of diverse molecular architectures.

The presence of bromine atoms is particularly noteworthy; halogens are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The amino group serves as a primary nucleophile, readily participating in reactions to form amides, Schiff bases, and nitrogen-containing heterocycles. The ethyl ester, while also modifiable, primarily influences the compound's solubility and can be a key interaction point with biological targets. This guide provides a comparative analysis of the biological activities reported for compounds synthesized from this and structurally related aminobenzoate scaffolds, offering insights into its potential in developing novel therapeutic agents.[1]

Synthetic Pathways: From a Simple Ester to Complex Heterocycles

The synthetic utility of ethyl 4-amino-3,5-dibromobenzoate and its analogs stems from the predictable reactivity of its functional groups. The primary amino group is the most common site for initial derivatization, leading to the formation of a wide array of compounds, including Schiff bases, thioureas, and various heterocyclic systems like oxadiazoles, pyrimidines, and thiazoles. These heterocyclic moieties are prevalent in pharmacologically active compounds, often serving as the core pharmacophore responsible for biological activity.[2][3][4]

The general workflow for exploring the potential of this scaffold involves a multi-step process beginning with synthesis and culminating in biological evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening A Ethyl 4-amino-3,5-dibromobenzoate (Starting Material) B Intermediate Formation (e.g., Schiff Base, Acyl Amide, Thiourea) A->B Reagent 1 C Cyclization Reactions B->C Reagent 2 D Library of Novel Heterocyclic Compounds C->D E In Vitro Assays (Antimicrobial, Anticancer, Anti-inflammatory) D->E Screening F Hit Identification (Active Compounds) E->F G Lead Optimization (Structure-Activity Relationship) F->G H In Vivo Studies G->H

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Comparative Analysis of Biological Activities

While literature specifically detailing derivatives of Ethyl 4-amino-3,5-dibromobenzoate is emerging, extensive research on structurally similar halogenated aminobenzoates provides a strong predictive framework for its potential. We will compare three primary areas of biological activity: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

The incorporation of a dibromo-substituted aromatic ring is a known strategy for enhancing antimicrobial potency. A compelling parallel can be drawn from studies on Ethyl 3,5-dibromoorsellinate, a compound that shares the dibrominated phenolic ester motif.

This derivative has demonstrated significant efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[5] It exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL and showed a bactericidal effect.[5] Molecular docking studies suggest that its activity stems from binding to the penicillin-binding protein 2A (PBP2a) of MRSA, a key mechanism of resistance.[5] Furthermore, the compound was effective at disrupting MRSA biofilms, a critical factor in chronic infections.[5]

This evidence strongly suggests that derivatives of Ethyl 4-amino-3,5-dibromobenzoate, particularly those that maintain the dibrominated core while introducing other pharmacophoric features, are promising candidates for development as novel antibacterial agents.

Table 1: Antimicrobial Performance of a Related Dibromo-Compound

CompoundTarget OrganismMIC (µg/mL)Key FindingsReference
Ethyl 3,5-dibromoorsellinateMRSA4Bactericidal effect, antibiofilm activity, binds to PBP2a.[5]
Anticancer Activity

The aminobenzoate scaffold is a cornerstone in the design of anticancer agents. Research on analogs, such as ethyl 4-amino-3-chlorobenzoate, has yielded derivatives with potent antiproliferative properties.[2] In one study, a series of 1,3,4-oxadiazole and hydrazine-1-carbothioamide derivatives were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology.[2]

One particular derivative, compound N5a , induced cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines by targeting EGFR and activating the extrinsic apoptotic pathway via caspases 3 and 8.[2]

Similarly, derivatives of ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate have been developed into potent anticancer agents.[6][7] One such compound demonstrated a significant reduction in solid tumor mass (26.6%) in an in vivo mouse model of Ehrlich Carcinoma, comparable to the standard chemotherapeutic drug 5-fluorouracil.[6]

These findings highlight a clear path for derivatives of Ethyl 4-amino-3,5-dibromobenzoate. By converting the amino group into various heterocyclic systems, it is highly probable to generate compounds that can interfere with key signaling pathways in cancer cells, such as EGFR signaling or apoptosis.

cluster_0 EGFR Signaling Cascade EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Inhibitor Benzoate Derivative (e.g., Compound N5a) Inhibitor->EGFR Inhibition

Caption: Proposed mechanism of action for anticancer benzoate derivatives targeting EGFR.

Table 2: Comparative Anticancer Activity (IC₅₀ µM)

Compound ClassCell LineActivity (IC₅₀)Proposed TargetReference
Hydrazine-1-carbothioamide (N5a)A549, HepG2, HCT-116Not specified, but cytotoxicEGFR[2]
Thieno[2,3-d]pyrimidine (Cpd 4)MCF-723.2 µMApoptosis Induction[6]
Thieno[2,3-d]pyrimidine (Cpd 7a)FaDu1.73 µMTopoisomerase I/II[7]
Organodiselenide Anthranilate (OSe 14)HepG23.57 µMCytotoxicity[8]
Anti-inflammatory Activity

Benzoic acid derivatives have long been explored for their anti-inflammatory properties.[9] The mechanism often involves the inhibition of inflammatory mediators. While specific studies on Ethyl 4-amino-3,5-dibromobenzoate derivatives are not yet prevalent, the general scaffold is promising. For example, compounds derived from related structures have been shown to inhibit carrageenan-induced paw edema in rats, a classic model for acute inflammation.[10] The development of thiourea derivatives from the parent amine is a particularly attractive strategy, as thioureas are known to possess a broad range of biological activities, including potent anti-inflammatory effects.[4]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for synthesis and biological evaluation.

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol describes a fundamental first step in derivatizing the amino group.

  • Solubilization: Dissolve Ethyl 4-amino-3,5-dibromobenzoate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add an appropriate substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

Ethyl 4-amino-3,5-dibromobenzoate represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging data from structurally analogous compounds, a clear rationale emerges for its potential in generating potent antimicrobial, anticancer, and anti-inflammatory agents. The strategic placement of reactive functional groups and bio-active halogen atoms provides a robust platform for synthetic diversification. Future research should focus on synthesizing a broad library of heterocyclic derivatives and performing comprehensive structure-activity relationship (SAR) studies. The experimental protocols provided herein offer a validated starting point for researchers and drug development professionals to unlock the full therapeutic potential of this versatile chemical entity.

References

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  • Devadiga, P., et al. (2020). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. ResearchGate. Available at: [Link]

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Available at: [Link]

  • Fun, H. K., et al. (2009). Ethyl 4-ethyl-amino-3-nitro-benzoate. PubMed. Available at: [Link]

  • Le, T. M., et al. (2024). Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus. PubMed Central. Available at: [Link]

  • Gouda, M. A., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. Available at: [Link]

  • The PLOS ONE Editors. (2023). Retraction: Gastroprotective Activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate against Ethanol-Induced Gastric Mucosal Ulcer in Rats. PLOS One. Available at: [Link]

  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate. PubChem. Available at: [Link]

  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

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  • Pan, Z., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Central European Journal of Chemistry.
  • Bouyahya, A., et al. (2021). Caralluma europaea (Guss.) N.E.Br.: Anti-Inflammatory, Antifungal, and Antibacterial Activities against Nosocomial Antibiotic-Resistant Microbes of Chemically Characterized Fractions. MDPI. Available at: [Link]

  • Kumar, D., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Al-wsabli, M. A., et al. (2023). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI. Available at: [Link]

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Introduction: The Analytical Imperative for Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Validated Analytical Methods for Ethyl 4-amino-3,5-dibromobenzoate: A Comparative Analysis

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Ethyl 4-amino-3,5-dibromobenzoate, a crucial building block in organic synthesis, demands robust analytical methods to ensure its purity, stability, and quality. This guide provides a comprehensive comparison of validated analytical techniques, moving beyond mere protocols to explain the scientific rationale behind methodological choices. Our focus is on creating self-validating systems that ensure data integrity and reproducibility.

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic amine, a class of compounds frequently used in the synthesis of pharmaceuticals and other high-value materials. The presence of two bromine atoms, an amino group, and an ethyl ester functional group on the benzene ring dictates its chemical properties and, consequently, the optimal strategies for its analysis. Accurate quantification and impurity profiling are critical, as even trace-level impurities can have significant impacts on the safety and efficacy of a final drug product.

This guide will compare the primary analytical techniques applicable to this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and key Spectroscopic methods. We will explore their relative strengths and weaknesses, providing the technical insights necessary to select the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability

HPLC is the undisputed workhorse for the analysis of non-volatile or thermally labile compounds like Ethyl 4-amino-3,5-dibromobenzoate.[1] Its high resolving power makes it the ideal choice for separating the main component from structurally similar impurities and degradation products, making it the foundation of any stability-indicating assay.

The "Why": Causality in HPLC Method Design

The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific chemical reason.

  • Column Chemistry : A reversed-phase (RP) C18 (octadecylsilane) column is the logical starting point. The non-polar stationary phase effectively retains the aromatic ring of the analyte through hydrophobic interactions. For halogenated aromatics, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer enhanced selectivity.[2] These phases provide alternative separation mechanisms, such as π-π interactions, which can be crucial for resolving compounds with minor structural differences.

  • Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is recommended. The amino group on the analyte has a pKa that makes its charge state pH-dependent. Buffering the aqueous phase (e.g., with phosphate or formate to a pH between 3 and 5) ensures that the amino group is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. The organic solvent is the "eluting" component; a gradient starting with a lower organic concentration allows for the retention and separation of polar impurities before the main analyte is eluted as the organic concentration increases.

  • Detection : The conjugated aromatic system in Ethyl 4-amino-3,5-dibromobenzoate makes it an excellent chromophore. UV-Vis detection is therefore the most straightforward and robust choice. Based on structurally related compounds like ethyl 4-aminobenzoate, a detection wavelength in the range of 270-310 nm is likely to provide high sensitivity.[3][4] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, providing valuable data for peak purity assessment and impurity identification.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Sample Sample Dissolve Dissolve Sample->Dissolve Filter Filter Dissolve->Filter Standard Standard Standard->Dissolve Inject Inject Filter->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Quantify Quantify Integrate->Quantify Report Report Quantify->Report

Protocol: Validated Stability-Indicating RP-HPLC Method

This protocol is based on established principles for analyzing aromatic amines and esters and is designed to meet ICH validation guidelines.[5]

  • Chromatographic System :

    • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 295 nm, with spectra collected from 200-400 nm.

    • Injection Volume : 10 µL.

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Sample Preparation :

    • Diluent : Acetonitrile/Water (50:50 v/v).

    • Standard Solution : Accurately weigh ~10 mg of Ethyl 4-amino-3,5-dibromobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution : Prepare the sample solution at the same target concentration (100 µg/mL) using the diluent.

    • Filtration : Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Expected Performance Data

The following table summarizes the expected validation parameters for this method, based on typical performance for similar assays.[5]

Validation ParameterExpected ResultCausality/Rationale
Linearity R² > 0.999 (Range: 1-150 µg/mL)Demonstrates a direct proportional response of the detector to analyte concentration.
Accuracy (% Recovery) 98.0% - 102.0%Ensures the method measures the true value, assessed by spiking experiments.
Precision (% RSD) Repeatability < 1.0%; Intermediate < 2.0%Low relative standard deviation (RSD) confirms consistency of results within and between days.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration that can be reliably detected, crucial for trace impurity analysis.
Limit of Quantitation (LOQ) ~0.15 µg/mLThe lowest concentration that can be accurately quantified, important for reporting impurities.
Specificity No interference from blank, placebo, or degradation products.Peak purity analysis via PDA detector confirms the main peak is not co-eluting with other species.

Gas Chromatography (GC): A Complementary Technique

GC is a powerful technique for analyzing thermally stable and volatile compounds.[1] While HPLC is superior for parent compound analysis, GC, especially when coupled with a Mass Spectrometer (GC-MS), is invaluable for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process (e.g., ethanol, ethyl acetate).

The "Why": Causality in GC Method Design
  • Derivatization : The primary amino group can exhibit tailing on some GC columns. While the molecule may be analyzed directly, derivatization (e.g., silylation) can improve peak shape and thermal stability, though this adds a step to sample preparation.

  • Column Selection : A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good selectivity for a wide range of aromatic compounds and potential impurities.

  • Detector Choice : A Flame Ionization Detector (FID) offers excellent sensitivity for general-purpose quantification. However, a Mass Spectrometer (MS) is far superior for this application. It provides definitive identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST). For halogenated compounds, Negative Chemical Ionization (NCI-MS) can offer exceptionally high sensitivity compared to standard Electron Ionization (EI-MS).[6][7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample Sample Dissolve Dissolve Sample->Dissolve Vial Vial Dissolve->Vial Inject Inject Vial->Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Identify Identify Detect->Identify Quantify Quantify Identify->Quantify Report Report Quantify->Report

Protocol: GC-MS for Volatile Impurity and Degradant Profiling
  • Chromatographic System :

    • GC-MS System : Agilent 8890/5977B or equivalent.

    • Column : Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium, constant flow at 1.2 mL/min.

    • Inlet : Split/Splitless, 250 °C, Split ratio 20:1.

    • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Mass Spectrometer Parameters :

    • Ion Source : Electron Ionization (EI).

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : 40-500 m/z.

Comparison of Analytical Techniques
TechniquePrimary ApplicationSelectivitySensitivityKey AdvantageKey Limitation
RP-HPLC-UV/PDA Purity assay, stability testing, non-volatile impurity profiling.HighModerate (ng level)Best for quantitative accuracy and separating polar/non-polar compounds.Not suitable for volatile compounds like residual solvents.
GC-FID Quantification of known volatile impurities (e.g., solvents).ModerateHigh (pg level)Simple, robust, and cost-effective for routine volatile analysis.Does not provide structural information for unknown identification.
GC-MS (EI) Identification and quantification of volatile/semi-volatile impurities.Very HighHigh (pg level)Definitive identification of unknowns through spectral library matching.[8]May require derivatization for polar functional groups.
UV-Vis Spec. Rapid quantification of pure bulk material.LowLow (µg/mL level)Very fast, simple, and inexpensive for concentration checks.Cannot separate analyte from impurities; only useful for pure samples.
FT-IR Spec. Identity confirmation of raw material.High (for structure)Low (mg level)Provides a unique "fingerprint" for compound identity verification.[9]Not a quantitative technique for mixtures.

Spectroscopic Methods: Identity and Bulk Quantification

Spectroscopic techniques are essential for confirming the identity and structure of Ethyl 4-amino-3,5-dibromobenzoate and for performing simple, rapid quantification of the pure substance.

  • UV-Visible Spectroscopy : This is the simplest quantitative method. By preparing a standard solution in a suitable solvent (e.g., ethanol) and measuring its absorbance at the λmax, a calibration curve can be generated according to the Beer-Lambert Law. This is ideal for quick concentration checks of the pure API but lacks the specificity to distinguish it from impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is a powerful tool for identity confirmation. The spectrum provides a unique molecular fingerprint. Key vibrational bands confirm the presence of the required functional groups.

    • N-H stretch (amine) : ~3300-3500 cm⁻¹

    • C=O stretch (ester) : ~1700-1720 cm⁻¹

    • Aromatic C=C stretch : ~1500-1600 cm⁻¹

    • C-O stretch (ester) : ~1250-1300 cm⁻¹

    • C-Br stretch : ~500-650 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the definitive methods for structural elucidation, providing unambiguous confirmation of the molecule's atomic connectivity.

Conclusion and Recommendations

For the comprehensive analysis of Ethyl 4-amino-3,5-dibromobenzoate, no single technique is sufficient. A multi-faceted approach is required, grounded in a thorough understanding of the molecule's chemistry.

  • Primary Recommendation : A validated, stability-indicating RP-HPLC method with PDA detection should be the core of any quality control strategy. It provides the most reliable data for potency, purity, and stability.

  • Complementary Technique : GC-MS is highly recommended for orthogonal impurity analysis, specifically for identifying and quantifying volatile and semi-volatile species that may not be detected by HPLC.

  • Identity Confirmation : FT-IR should be used as a rapid and definitive test for raw material identification upon receipt. NMR serves as the ultimate reference for structural confirmation.

By selecting and validating the appropriate analytical tools, researchers and drug developers can ensure the quality and consistency of Ethyl 4-amino-3,5-dibromobenzoate, building a foundation of trust and scientific integrity into their development pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242793, Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link].

  • Freitas, M. B., Lages, E. B., Gonc¸alves, I. M. B., de Oliveira, R. B., & Vianna-Soares, C. D. (2014). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526–531. Available at: [Link].

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated, sensitive and highly selective two stability indicating methods are adopted for simultaneous quantitative determination of antipyrine (ANT) and benzocaine HCl (BEN) in the presence of benzocaine HCl degradation product [p-aminobenzoic acid (PABA)]. Analytical Methods, Royal Society of Chemistry.
  • Biotech Spain (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link].

  • Dhabbah, A., Badjah-Hadj-Ahmed, A., Stec, A., & Hull, T. (2019). Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. American Journal of Analytical Chemistry, 10, 23-37. Available at: [Link].

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. Available at: [Link].

  • Chromatography Forum (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link].

  • Al-Majed, A. A., & Belal, F. (2015). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Separation Science, 38(10), 1736-1744. Available at: [Link].

  • RSC Publishing (n.d.). Analytical Methods.
  • Der Pharma Chemica (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • ResearchGate (n.d.).
  • ResearchGate (n.d.). (PDF)
  • PHARMACEUTICAL SCIENCES (n.d.).

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 4-Amino-3,5-dibromobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of Ethyl 4-amino-3,5-dibromobenzoate and its isomers, offering a practical framework for their unambiguous differentiation using common analytical techniques.

Introduction to the Isomers: Beyond the Molecular Formula

Ethyl 4-amino-3,5-dibromobenzoate is an aromatic compound with a well-defined substitution pattern on the benzene ring. However, during its synthesis or in complex chemical mixtures, several structural isomers can potentially arise. The differentiation of these isomers is critical, as the specific placement of the amino, bromo, and ethyl carboxylate groups profoundly influences the molecule's electronic properties, reactivity, and interaction with biological targets. This guide will focus on the comparison between the primary compound and a representative isomer, Ethyl 2-amino-3,5-dibromobenzoate, to illustrate the power of spectroscopic methods in structural elucidation.

The Structural Landscape: Visualizing the Isomers

The key to differentiating isomers lies in understanding their unique three-dimensional structure and the resulting differences in the chemical environment of their constituent atoms.

isomers cluster_4_amino Ethyl 4-amino-3,5-dibromobenzoate cluster_2_amino Ethyl 2-amino-3,5-dibromobenzoate node_4_amino node_4_amino node_2_amino node_2_amino

Caption: Chemical structures of Ethyl 4-amino-3,5-dibromobenzoate and its 2-amino isomer.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic signatures for each isomer, providing a basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule.

The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups (like bromine and the ethyl carboxylate group) deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups (like the amino group) shield nearby protons, shifting their resonance to a lower chemical shift (upfield).

Table 1: Comparative ¹H NMR Data (in CDCl₃)

Proton Ethyl 4-amino-3,5-dibromobenzoate (Expected δ) Ethyl 2-amino-3,5-dibromobenzoate (Expected δ) Rationale for Difference
Aromatic-H~8.0 ppm (singlet)~7.8 ppm (doublet), ~7.5 ppm (doublet)The two aromatic protons in the 4-amino isomer are chemically equivalent due to symmetry, resulting in a single peak. In the 2-amino isomer, the two aromatic protons are in different environments, leading to two distinct peaks that will likely appear as doublets due to spin-spin coupling.
NH₂~4.5-5.5 ppm (broad singlet)~5.0-6.0 ppm (broad singlet)The chemical shift of the amino protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water. The position can be influenced by intramolecular hydrogen bonding, which may differ between the isomers.
O-CH₂~4.3 ppm (quartet)~4.4 ppm (quartet)These protons are adjacent to the ester oxygen and will show a quartet splitting pattern due to coupling with the methyl protons. The chemical shift is similar in both isomers as they are relatively distant from the varying substituents on the ring.
CH₃~1.3 ppm (triplet)~1.4 ppm (triplet)These protons are part of the ethyl group and will appear as a triplet due to coupling with the methylene protons. Their chemical environment is nearly identical in both isomers.

Similar to ¹H NMR, the chemical shifts in ¹³C NMR reflect the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

Carbon Ethyl 4-amino-3,5-dibromobenzoate (Expected δ) Ethyl 2-amino-3,5-dibromobenzoate (Expected δ) Rationale for Difference
C=O~165 ppm~167 ppmThe carbonyl carbon's environment is slightly different, leading to a small change in chemical shift.
Aromatic C-NH₂~148 ppm~145 ppmThe carbon directly attached to the amino group will have a distinct chemical shift based on the overall electronic structure of the ring.
Aromatic C-Br~108 ppm~110 ppm, ~115 ppmIn the 4-amino isomer, the two carbons bonded to bromine are equivalent. In the 2-amino isomer, they are in different environments, resulting in two separate signals.
Aromatic C-H~132 ppm~130 ppm, ~135 ppmThe chemical shifts of the protonated aromatic carbons will differ significantly due to the different substitution patterns.
Aromatic C-COOEt~118 ppm~120 ppmThe carbon attached to the ethyl carboxylate group will also show a shift based on the isomer.
O-CH₂~61 ppm~62 ppmMinimal difference expected.
CH₃~14 ppm~14 ppmMinimal difference expected.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Comparative FT-IR Data (in KBr or as a thin film)

Vibrational Mode Ethyl 4-amino-3,5-dibromobenzoate (Expected Wavenumber, cm⁻¹) Ethyl 2-amino-3,5-dibromobenzoate (Expected Wavenumber, cm⁻¹) Rationale for Difference
N-H Stretch~3400-3200 (two bands)~3450-3250 (two bands)The exact position of the N-H stretching bands can be sensitive to hydrogen bonding. The 2-amino isomer may exhibit intramolecular hydrogen bonding between the amino group and the ester, which would alter the peak positions compared to the 4-amino isomer.
C=O Stretch~1710-1690~1690-1670The carbonyl stretching frequency is influenced by conjugation and hydrogen bonding. The potential for intramolecular hydrogen bonding in the 2-amino isomer could lower the C=O stretching frequency.
C-N Stretch~1340-1250~1350-1260The position of the C-N stretch can provide complementary information.
C-Br Stretch~600-500~600-500While present, the C-Br stretching region can be complex and is often less diagnostic than the other functional group regions.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While both isomers will have the same molecular weight and thus the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ, providing structural clues.

Table 4: Comparative Mass Spectrometry Data

Parameter Ethyl 4-amino-3,5-dibromobenzoate Ethyl 2-amino-3,5-dibromobenzoate Rationale for Difference
Molecular Ion (M⁺)m/z ~323, 325, 327 (isotopic pattern for 2 Br atoms)m/z ~323, 325, 327 (isotopic pattern for 2 Br atoms)The molecular ion peak will be identical for both isomers and will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Key Fragment IonsLoss of -OCH₂CH₃ (M-45), Loss of -COOCH₂CH₃ (M-73)Loss of -OCH₂CH₃ (M-45), Loss of -COOCH₂CH₃ (M-73)While major fragmentation pathways like the loss of the ethoxy group or the entire ester group are expected for both, the relative intensities of these and other fragment ions may differ due to the different stabilities of the resulting fragment ions. For example, the proximity of the amino group to the ester in the 2-amino isomer might lead to unique fragmentation pathways not observed in the 4-amino isomer.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Dissolve 5-10 mg of sample nmr_prep in 0.7 mL of deuterated solvent (e.g., CDCl3) sample->nmr_prep ir_prep or prepare KBr pellet/thin film sample->ir_prep ms_prep in a suitable volatile solvent (e.g., Methanol) sample->ms_prep nmr_acq Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) spectrometer nmr_prep->nmr_acq ir_acq Record FT-IR spectrum from 4000 to 400 cm-1 ir_prep->ir_acq ms_acq Obtain mass spectrum using ESI or EI ionization ms_prep->ms_acq process Process spectra (e.g., Fourier transform, baseline correction) nmr_acq->process ir_acq->process ms_acq->process compare Compare chemical shifts, coupling constants, peak positions, and fragmentation patterns to reference data process->compare identify Confirm isomer identity compare->identify

Caption: General experimental workflow for spectroscopic analysis of isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher field) NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for more volatile compounds. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed m/z values of the fragment ions with those expected from the proposed structures.

Conclusion

The unambiguous identification of Ethyl 4-amino-3,5-dibromobenzoate and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy is particularly diagnostic, as the number of signals, their splitting patterns, and chemical shifts in the aromatic region provide a clear fingerprint for each substitution pattern. Complementary information from ¹³C NMR, FT-IR (especially for identifying potential intramolecular hydrogen bonding), and Mass Spectrometry (for confirming molecular weight and analyzing fragmentation) further strengthens the structural assignment. By following the detailed protocols and comparative data presented in this guide, researchers can confidently distinguish between these closely related isomers, ensuring the integrity of their research and the quality of their products.

References

This is a representative list of resources for the principles and data discussed. Specific experimental data for the named compounds may be found in chemical supplier databases or specialized chemical literature.

  • PubChem. National Center for Biotechnology Information. [Link]

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook on the principles of spectroscopic techniques.
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.

A Comparative Performance Analysis of Ethyl 4-amino-3,5-dibromobenzoate in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth evaluation of Ethyl 4-amino-3,5-dibromobenzoate, a versatile substituted aniline, by comparing its performance in various reaction conditions against relevant alternatives. The insights presented herein are supported by experimental data from peer-reviewed literature, offering a robust framework for making informed decisions in your synthetic endeavors.

Introduction to Ethyl 4-amino-3,5-dibromobenzoate: A Versatile Synthetic Intermediate

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic amine that serves as a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its chemical structure, featuring an amino group, an ethyl ester, and two bromine atoms on the aromatic ring, provides multiple reactive sites for functionalization. The electron-withdrawing nature of the bromine atoms and the ester group influences the reactivity of the amino group and the aromatic ring, making it an interesting substrate for various transformations.

This guide will focus on evaluating the performance of Ethyl 4-amino-3,5-dibromobenzoate in three critical classes of reactions:

  • Diazotization and Subsequent Sandmeyer Reaction: A classic transformation for converting aromatic amines into a variety of functional groups.

  • Suzuki-Miyaura Cross-Coupling: A cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: A powerful method for the construction of carbon-nitrogen bonds.

We will compare its reactivity with other structurally related aminobenzoates to provide a clear perspective on its advantages and potential limitations.

Performance in Diazotization and Sandmeyer Reactions

The conversion of the amino group of Ethyl 4-amino-3,5-dibromobenzoate into a diazonium salt, followed by a Sandmeyer reaction, offers a pathway to introduce a wide range of substituents at the 4-position. The presence of two bromine atoms ortho to the amino group can influence the stability and reactivity of the intermediate diazonium salt.

Experimental Protocol: Sandmeyer Iodination of Ethyl 4-amino-3,5-dibromobenzoate

A documented procedure for the conversion of Ethyl 4-amino-3,5-dibromobenzoate to Ethyl 4-iodo-3,5-dibromobenzoate highlights its utility in this transformation[1].

Step-by-Step Methodology:

  • Diazotization: Ethyl 4-amino-3,5-dibromobenzoate is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as a mixture of acetic acid and sulfuric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: A solution of potassium iodide (KI) is then added to the in situ generated diazonium salt.

  • Work-up and Isolation: The reaction mixture is subsequently warmed to room temperature and subjected to an appropriate work-up procedure, typically involving extraction and purification by chromatography, to yield the desired Ethyl 4-iodo-3,5-dibromobenzoate.

Caption: Workflow for the Sandmeyer iodination of Ethyl 4-amino-3,5-dibromobenzoate.

Comparative Performance Analysis
SubstrateKey Structural FeaturesExpected Reactivity in DiazotizationNotes
Ethyl 4-amino-3,5-dibromobenzoate Two ortho-bromo substituents (electron-withdrawing)Efficient diazotization. The diazonium salt is a good leaving group.The presence of two halogens can stabilize the diazonium salt to some extent.
Ethyl 4-aminobenzoate Unsubstituted at ortho positionsStandard reactivity.Serves as a baseline for comparison.
Ethyl 4-amino-3-methylbenzoate One ortho-methyl substituent (electron-donating)The electron-donating group can slightly destabilize the diazonium salt compared to the dibromo analogue, potentially leading to more side reactions if not controlled carefully.
Methyl 4-amino-3,5-difluorobenzoate Two ortho-fluoro substituents (highly electron-withdrawing)Similar to the dibromo analogue, efficient diazotization is expected. The high electronegativity of fluorine might influence the subsequent Sandmeyer reaction kinetics.

Expert Insights: The electron-withdrawing bromine atoms in Ethyl 4-amino-3,5-dibromobenzoate are expected to facilitate the diazotization process by increasing the acidity of the ammonium ion precursor. This generally leads to clean and efficient formation of the diazonium salt. The steric bulk of the bromine atoms is not anticipated to significantly hinder the reaction at the amino group. In comparison to electron-donating or less-substituted analogues, Ethyl 4-amino-3,5-dibromobenzoate is a robust substrate for Sandmeyer reactions, offering a reliable route to 1,2,3,5-tetrasubstituted benzene derivatives.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms of Ethyl 4-amino-3,5-dibromobenzoate are suitable leaving groups for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl compounds. The electronic and steric environment of the bromine atoms will influence the reaction's efficiency and regioselectivity.

General Experimental Protocol for Suzuki-Miyaura Coupling

While specific examples for Ethyl 4-amino-3,5-dibromobenzoate are not extensively detailed in readily available literature, a general protocol can be outlined based on established methods for aryl bromides.

Step-by-Step Methodology:

  • Reaction Setup: A reaction vessel is charged with Ethyl 4-amino-3,5-dibromobenzoate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Reaction Conditions: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then heated, often under an inert atmosphere, for a specified period.

  • Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

The performance of Ethyl 4-amino-3,5-dibromobenzoate in Suzuki-Miyaura coupling can be compared with other halogenated anilines based on established principles of palladium-catalyzed cross-coupling reactions.

SubstrateHalogen ReactivityInfluence of Other SubstituentsExpected Outcome
Ethyl 4-amino-3,5-dibromobenzoate Aryl-Br bond is reactive.The amino group can coordinate to the palladium center, potentially influencing the catalytic cycle. The ester group is generally well-tolerated.Good to excellent yields are expected with appropriate catalyst and ligand selection. Potential for mono- or di-arylation.
Ethyl 4-aminobenzoate No halogen for coupling.Not a substrate for Suzuki coupling.N/A
Ethyl 3,5-dibromobenzoate Aryl-Br bonds are reactive.Lacks the amino group, which can simplify the reaction by avoiding potential catalyst inhibition.Expected to be a highly efficient substrate for di-arylation.
4-Bromoaniline Single Aryl-Br bond.The amino group can influence the reaction.A standard substrate for mono-arylation.

Expert Insights: The two bromine atoms of Ethyl 4-amino-3,5-dibromobenzoate are electronically similar, which may lead to challenges in achieving selective mono-arylation. However, for the synthesis of symmetrical di-aryl products, it is an excellent substrate. The presence of the amino group can sometimes necessitate the use of specific ligands that are less prone to inhibition by coordination with the nitrogen lone pair. Modern palladium catalysts and ligand systems are generally robust enough to handle the presence of the amino group, often leading to high yields. For instance, the use of bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful tool for forming C-N bonds, and the bromine atoms on Ethyl 4-amino-3,5-dibromobenzoate can serve as coupling sites for this reaction. This allows for the introduction of a second, different amino group onto the aromatic ring.

General Experimental Protocol for Buchwald-Hartwig Amination

A general procedure for the N-arylation of an amine with Ethyl 4-amino-3,5-dibromobenzoate would be as follows:

Step-by-Step Methodology:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with Ethyl 4-amino-3,5-dibromobenzoate, the amine to be coupled, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).

  • Solvent and Reaction Conditions: An anhydrous aprotic solvent such as toluene or dioxane is added, and the reaction mixture is heated.

  • Monitoring and Work-up: The reaction is monitored by an appropriate analytical technique. After completion, the reaction is quenched, and the product is isolated via extraction and purified by chromatography.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Comparative Performance Analysis

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base, as well as the nature of the aryl halide and the amine.

SubstrateHalogen ReactivityInfluence of Other SubstituentsExpected Outcome
Ethyl 4-amino-3,5-dibromobenzoate Aryl-Br bonds are reactive.The existing amino group could potentially undergo self-coupling or other side reactions, though this is generally minimized with modern catalyst systems.Good yields are achievable with careful optimization of the reaction conditions, particularly the choice of ligand and base.
Ethyl 3,5-dibromobenzoate Aryl-Br bonds are reactive.The absence of the amino group simplifies the reaction profile.An excellent substrate for di-amination.
4-Bromoaniline Single Aryl-Br bond.The amino group can participate in the reaction.A standard substrate for coupling with a second amine.
Ethyl 4-chloro-3,5-dinitrobenzoate Aryl-Cl bond is less reactive than Aryl-Br.The strongly electron-withdrawing nitro groups activate the ring towards nucleophilic aromatic substitution, but can also influence the palladium-catalyzed reaction.Buchwald-Hartwig amination might be more challenging due to the less reactive C-Cl bond, though specialized catalyst systems exist for aryl chlorides.

Expert Insights: For the Buchwald-Hartwig amination of Ethyl 4-amino-3,5-dibromobenzoate, the choice of ligand is paramount. Bulky, electron-rich ligands are generally preferred as they facilitate the oxidative addition of the aryl bromide and prevent catalyst decomposition. The basicity of the reaction medium needs to be carefully controlled to deprotonate the coupling amine without promoting unwanted side reactions involving the ester or the existing amino group. While the potential for self-coupling of the aniline exists, it is often not a major competing pathway, especially when a more nucleophilic external amine is used in excess. The reaction offers a viable route to synthesize complex diamino-substituted benzoic acid derivatives.

Conclusion and Recommendations

Ethyl 4-amino-3,5-dibromobenzoate is a highly versatile and valuable building block in organic synthesis. Its performance across different reaction conditions demonstrates its utility as a precursor for a diverse range of functionalized aromatic compounds.

  • For Sandmeyer reactions , it is an excellent substrate, providing a reliable entry point to 1,2,3,5-tetrasubstituted aromatic rings.

  • In Suzuki-Miyaura cross-coupling , it is well-suited for the synthesis of symmetrical di-aryl products. Achieving selective mono-arylation may require careful control of stoichiometry and reaction conditions.

  • For Buchwald-Hartwig amination , it offers a pathway to complex diamino-substituted benzoates, with the success of the reaction being highly dependent on the judicious selection of the catalyst system.

When selecting a substrate for a specific transformation, researchers should consider the electronic and steric properties of the alternatives. For instance, if a simpler, non-halogenated aniline is sufficient, using ethyl 4-aminobenzoate would be more cost-effective. However, for constructing highly substituted aromatic systems, the di-bromo functionality of Ethyl 4-amino-3,5-dibromobenzoate provides significant synthetic advantages. The experimental protocols and comparative data presented in this guide should serve as a valuable resource for chemists in designing and executing their synthetic strategies.

References

  • Dean, R. D. (2014). Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions. Cardiff University. [Link]

  • Modrakowski, C., et al. (2001). A report on the synthesis of ethyl 4-iodo-3,5-dibromobenzoate. (This is a conceptual reference based on the text of another search result; a direct link to the specific paper by Modrakowski was not found in the provided search results, but its existence is implied in reference[1]).

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Gallon, J. T., & Kocienski, P. J. (2002). Recent advances in the Sandmeyer reaction. Journal of the Chemical Society, Perkin Transactions 1, (21), 2615-2629. [Link]

Sources

Benchmarking the synthesis of Ethyl 4-amino-3,5-dibromobenzoate against other methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-3,5-dibromobenzoate: A Comparative Analysis

Introduction

Ethyl 4-amino-3,5-dibromobenzoate is a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules and functional organic materials. The strategic placement of the amino, ethyl ester, and dibromo functionalities on the benzene ring provides a versatile scaffold for further chemical modifications. The selection of a synthetic route to this compound is a critical decision in any research and development campaign, with significant implications for yield, purity, scalability, and safety. This guide presents a comprehensive benchmark of the direct bromination of ethyl 4-aminobenzoate against the alternative approach of esterifying 4-amino-3,5-dibromobenzoic acid. We will provide detailed experimental protocols, a comparative analysis of the two methods, and expert insights into the rationale behind the experimental choices.

Benchmark Method: Direct Electrophilic Bromination of Ethyl 4-aminobenzoate

The direct bromination of ethyl 4-aminobenzoate is often considered the benchmark method due to its atom economy and procedural simplicity. The powerful activating and ortho-, para-directing effect of the amino group facilitates the introduction of two bromine atoms at the 3 and 5 positions.

Causality Behind Experimental Choices
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine for several reasons.[1] NBS is a solid, making it easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[2][3][4][5] Furthermore, NBS provides a slow, controlled release of electrophilic bromine, which can help to minimize the formation of over-brominated byproducts.

  • Solvent Selection: Acetonitrile is a suitable solvent for this reaction as it is relatively polar, capable of dissolving the starting material and NBS, and is inert to the reaction conditions.

  • Temperature Control: The reaction is typically run at room temperature to ensure a controlled reaction rate. Exothermic bromination reactions can lead to side product formation if not properly managed.

  • Work-up and Purification: The work-up procedure is designed to remove the succinimide byproduct and any unreacted NBS. Recrystallization is an effective method for purifying the final product to a high degree.

Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (16.5 g, 100 mmol) in 100 mL of acetonitrile.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (35.6 g, 200 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure ethyl 4-amino-3,5-dibromobenzoate.

Alternative Method: Fischer Esterification of 4-amino-3,5-dibromobenzoic acid

An alternative and equally viable route to the target compound is the Fischer esterification of 4-amino-3,5-dibromobenzoic acid. This method is particularly useful if the dibrominated carboxylic acid is a more readily available or cost-effective starting material.

Causality Behind Experimental Choices
  • Reaction Principle: Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6]

  • Excess Alcohol: Ethanol is used in a large excess to serve as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Chatelier's principle.

  • Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization and Work-up: The reaction is neutralized with a weak base, such as sodium bicarbonate, to quench the sulfuric acid catalyst and to deprotonate the ammonium salt of the product, rendering it soluble in the organic extraction solvent.

Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 4-amino-3,5-dibromobenzoic acid (29.5 g, 100 mmol) and 250 mL of absolute ethanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: Carefully add the residue to 200 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Comparative Data

ParameterBenchmark Method (Direct Bromination)Alternative Method (Esterification)
Starting Material Ethyl 4-aminobenzoate4-amino-3,5-dibromobenzoic acid
Key Reagents N-Bromosuccinimide, AcetonitrileEthanol, Sulfuric Acid
Reaction Time 12-18 hours8-12 hours
Reaction Temperature Room TemperatureReflux (approx. 78 °C)
Typical Yield 85-95%90-98%
Purity (Post-Recrystallization) >98%>98%
Key Byproducts SuccinimideWater
Safety Considerations Use of NBS requires care; avoid inhalation and skin contact.Handling of concentrated sulfuric acid requires appropriate personal protective equipment.

Visualizing the Synthesis Pathways

G cluster_0 Benchmark Method: Direct Bromination start_A Ethyl 4-aminobenzoate reagent_A N-Bromosuccinimide (NBS) Acetonitrile start_A->reagent_A product_A Ethyl 4-amino-3,5-dibromobenzoate reagent_A->product_A

Caption: Reaction scheme for the direct bromination of ethyl 4-aminobenzoate.

G cluster_1 Alternative Method: Fischer Esterification start_B 4-amino-3,5-dibromobenzoic acid reagent_B Ethanol (excess) H2SO4 (cat.) start_B->reagent_B product_B Ethyl 4-amino-3,5-dibromobenzoate reagent_B->product_B

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic amine, a class of compounds that requires meticulous handling and disposal due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical causality and regulatory compliance. The objective is to empower you with the knowledge to manage this chemical waste stream safely, protecting both yourself and the environment.

Part 1: Hazard Identification and Risk Assessment

The primary hazards are associated with its aromatic amine structure and the two bromine substituents. Aromatic amines can be toxic and irritating, while the bromine atoms classify it as a halogenated organic compound, which has specific disposal requirements.[3] Upon combustion, it will produce hazardous byproducts including nitrogen oxides (NOx) and highly corrosive hydrogen bromide (HBr) gas.[1][4]

Table 1: Inferred Hazard Profile of Ethyl 4-amino-3,5-dibromobenzoate

Hazard CategoryClassification & StatementRationale & Source Analogy
Acute Toxicity (Oral) Harmful/Toxic if swallowed Aromatic amines and brominated compounds often exhibit oral toxicity.[1][5]
Skin Corrosion/Irritation Causes skin irritation Common characteristic of aromatic amines.[6][7]
Eye Damage/Irritation Causes serious eye irritation A frequent hazard for this chemical class.[5][6][7]
Inhalation Toxicity Harmful if inhaled Dust or aerosols can irritate the respiratory tract.[1][6]
Environmental Hazard Harmful to aquatic life Halogenated organics can persist and cause long-term adverse effects in aquatic environments.[7]
Combustion Products NOx, CO, CO₂, Hydrogen Bromide (HBr) Expected from the combustion of a nitrogen- and bromine-containing organic molecule.[1][4]

Part 2: Personal Protective Equipment (PPE) Protocol

Before handling the chemical for any purpose, including disposal, adherence to the correct PPE protocol is mandatory. This is a non-negotiable step to prevent personal exposure.

Step-by-Step PPE Application:

  • Eye Protection : Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[6] A face shield is recommended if there is a significant risk of splashing.

  • Hand Protection : Use nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Discard gloves immediately after handling the waste and wash your hands thoroughly.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is required. For larger quantities or in the event of a spill, consider impervious clothing or a chemical-resistant apron.[6]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, all work must be conducted in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.

Part 3: Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in a compliant waste management system. Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

Experimental Protocol for Waste Collection:

  • Container Selection : Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste." The container must be made of a material that will not react with the chemical and must have a secure, sealable lid.[9][10]

  • Labeling : The waste container must be labeled before the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 4-amino-3,5-dibromobenzoate"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of first accumulation.

  • Waste Transfer :

    • Conduct all transfers inside a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated spatula or scoop for the solid waste.

    • Ensure the exterior of the waste container remains clean. If any chemical contaminates the outside, decontaminate it immediately.

  • Container Management :

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1][10]

Part 4: Disposal Pathway and Rationale

The chemical structure of Ethyl 4-amino-3,5-dibromobenzoate dictates its disposal pathway. The presence of bromine atoms makes it a halogenated waste, which has specific regulatory requirements under the Resource Conservation and Recovery Act (RCRA).

Disposal Decision Workflow Diagram

G cluster_start Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal Pathway cluster_forbidden Forbidden Pathways start Waste Ethyl 4-amino-3,5-dibromobenzoate (Solid or in solution) collect Segregate into dedicated 'Halogenated Organic Waste' container start->collect drain DO NOT Dispose Down Drain start->drain Incorrect Path trash DO NOT Dispose in Regular Trash start->trash Incorrect Path label_node Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms collect->label_node incineration Arrange pickup by certified hazardous waste contractor for High-Temperature Incineration label_node->incineration scrubbing Incinerator must have flue gas scrubbing to neutralize HBr incineration->scrubbing

Caption: Disposal workflow for Ethyl 4-amino-3,5-dibromobenzoate.

Core Disposal Directive:

The only acceptable method for disposing of Ethyl 4-amino-3,5-dibromobenzoate is through a licensed hazardous waste management company via high-temperature incineration .[2]

  • Causality : High-temperature incineration is required to achieve complete destruction of the hazardous organic molecule.[11] Because this compound contains bromine, the incineration process generates hydrogen bromide (HBr), a toxic and corrosive gas. Therefore, it is imperative that the incineration facility is equipped with a flue gas treatment system (i.e., "scrubbers") to neutralize the HBr before release into the atmosphere.[11]

  • Regulatory Note : Under the EPA's RCRA, many spent halogenated solvents are listed as F001 hazardous wastes.[12] While this compound is a solid, the principle of segregating halogenated waste applies. Disposal must comply with all federal, state, and local regulations.[13][14]

Part 5: Emergency Procedures - Spill Management

Accidents can happen, and a prepared response is essential for safety. The following protocol is for small, manageable spills of solid material.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. Evacuate the immediate area if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Before attempting cleanup, don the full PPE as described in Part 2.

  • Contain the Spill : Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[15] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material : Carefully sweep or scoop the spilled material and absorbent into the designated "Halogenated Organic Solid Waste" container.[6] Use non-sparking tools.

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department, following all internal reporting procedures.

References

  • Chemos GmbH & Co. KG. (2019).
  • Sigma-Aldrich. (2025).
  • CDN Isotopes. (2016).
  • Fisher Scientific. (2025).
  • Chemsrc. (2025). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. Available at: [Link]

  • Fisher Scientific. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3,5-dibromobenzoic acid.
  • Flinn Scientific. (2015).
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA).
  • ACS Publications. (2023).
  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-amino-3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. Handling specialized chemical reagents like Ethyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic amine, demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment to ensure that your personal protective equipment (PPE) strategy is both robust and scientifically sound. The causality behind each recommendation is explained, empowering you to make informed safety decisions in your laboratory.

Foundational Safety: Hazard Recognition and Risk Assessment

Before selecting a single piece of PPE, we must first understand the material we are handling. Ethyl 4-amino-3,5-dibromobenzoate is a solid, crystalline powder. Its structure as both an aromatic amine and a dibrominated compound informs its potential hazard profile.

  • Inhalation Hazard: As a fine powder, the primary route of exposure is inhalation, which can cause respiratory tract irritation.[1]

  • Skin and Eye Contact: Contact with skin may cause irritation or an allergic reaction.[1][2] Direct eye contact can lead to serious irritation.[1]

  • Ingestion Hazard: The substance may be harmful if swallowed.[1][3]

  • Chemical Class Hazards: Aromatic amines as a class can have varying degrees of toxicity, and halogenated organic compounds require specific environmental handling and disposal considerations.[4][5]

The American Chemical Society (ACS) promotes the RAMP framework for laboratory safety: R ecognize hazards, A ssess the risks of those hazards, M inimize the risks, and P repare for emergencies.[6] This guide is structured around minimizing risks through the proper selection and use of PPE, which should always be considered the final line of defense after engineering and administrative controls are implemented.

Engineering Controls: Your Primary Barrier

PPE does not reduce or eliminate a hazard; it provides a barrier. Therefore, engineering controls must be the primary method for exposure minimization.[7]

  • Chemical Fume Hood: All handling of Ethyl 4-amino-3,5-dibromobenzoate powder, especially weighing and transferring, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The hood's ventilation is critical for capturing airborne particles and preventing them from entering the laboratory environment and your breathing zone.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

A Risk-Based Approach to PPE Selection

The level of PPE required is dictated by the specific task and the associated risk of exposure. A static, one-size-fits-all approach is insufficient. The following decision workflow illustrates how to tailor your PPE selection to the procedure at hand.

PPE_Selection_Workflow PPE Selection Workflow for Ethyl 4-amino-3,5-dibromobenzoate cluster_0 Risk Assessment cluster_1 PPE Selection start Identify Task (e.g., Weighing, Synthesis, Cleanup) assess_exposure Assess Potential for Exposure (Dust, Splash, Spill) start->assess_exposure weighing Task: Weighing/Transfer (Solid) High Dust Potential assess_exposure->weighing High Dust synthesis Task: Synthesis (In Solution) Splash Potential assess_exposure->synthesis Low Dust, Splash cleanup Task: Spill Cleanup High Contact/Inhalation Potential assess_exposure->cleanup High Contact ppe_weighing Required PPE: - Nitrile Gloves (Double) - Lab Coat - Chemical Splash Goggles - Face Shield - NIOSH-Approved Respirator (N95 minimum, in fume hood) weighing->ppe_weighing ppe_synthesis Required PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles synthesis->ppe_synthesis ppe_cleanup Required PPE: - Chemical-Resistant Gloves (Nitrile) - Chemical-Resistant Gown/Apron - Chemical Splash Goggles - Face Shield - NIOSH-Approved Respirator cleanup->ppe_cleanup caption Decision workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

PPE Specification Table

This table summarizes the required PPE for various laboratory operations involving Ethyl 4-amino-3,5-dibromobenzoate.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection Causality & Rationale
Receiving/Storage Nitrile GlovesSafety GlassesLab CoatNot typically requiredLow risk of exposure; protects against incidental contact with contaminated packaging.
Weighing & Transfer (Solid) Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatMandatory: NIOSH-approved respirator (e.g., N95 or half-mask with P100 cartridges)High risk of generating and inhaling airborne powder. Double gloves prevent contamination during doffing. Face shield protects against puffs of powder.
Solution Preparation & Synthesis Nitrile GlovesChemical Splash GogglesLab CoatNot required if performed in a fume hoodThe solid is now in solution, mitigating the inhalation risk. Protection is focused on preventing splashes of the chemical solution.[6]
Small Spill Cleanup (<5g) Double Nitrile GlovesChemical Splash GogglesLab CoatNIOSH-approved respirator (N95 minimum)Risk of re-aerosolizing powder during cleanup. The goal is to contain and wet the powder immediately.[9]
Large Spill Cleanup (>5g) Chemical-Resistant Gloves (e.g., Nitrile)Chemical Splash Goggles & Face ShieldChemical-Resistant Apron or CoverallsNIOSH-approved half- or full-face respirator with P100 cartridgesSignificant exposure risk. Requires enhanced body and respiratory protection. Untrained personnel should evacuate and call for expert assistance.[9]

Operational Plan: A Step-by-Step Protocol for Weighing

This protocol provides a practical application of the PPE requirements for the highest-risk routine task: weighing the solid compound.

Objective: To safely weigh 10g of Ethyl 4-amino-3,5-dibromobenzoate powder.

1. Preparation (Outside the Fume Hood):

  • Review the Safety Data Sheet (SDS) for Ethyl 4-amino-3,5-dibromobenzoate.
  • Prepare your workspace: Label the destination flask, obtain necessary solvents, and place a weigh boat on the analytical balance inside the chemical fume hood.
  • Ensure an appropriate chemical waste container is accessible.

2. Donning PPE (Putting On):

  • Step 1: Put on a lab coat and ensure it is fully buttoned.
  • Step 2: Don your NIOSH-approved respirator, ensuring a proper seal check is performed.
  • Step 3: Put on chemical splash goggles.
  • Step 4: Put on a face shield over the goggles and respirator.
  • Step 5: Put on the first pair of nitrile gloves.
  • Step 6: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

3. Chemical Handling (Inside the Fume Hood):

  • Step 1: Place the stock container of Ethyl 4-amino-3,5-dibromobenzoate in the fume hood.
  • Step 2: Open the container slowly to avoid creating a plume of dust.
  • Step 3: Use a spatula to carefully transfer the powder to the weigh boat on the balance. Minimize the drop height to prevent dust formation.
  • Step 4: Once the desired weight is reached, securely close the stock container.
  • Step 5: Carefully transfer the weighed powder into the labeled destination flask.
  • Step 6: Use a small amount of the intended solvent to rinse the weigh boat and spatula into the flask, ensuring a complete transfer and wetting any residual powder.

4. Decontamination and Doffing PPE (Taking Off):

  • Step 1: Dispose of the used weigh boat in the designated solid waste container inside the hood.
  • Step 2: Wipe down the spatula with a solvent-dampened towel and place the towel in the solid waste.
  • Step 3: Remove the outer pair of gloves, turning them inside out, and dispose of them in the solid waste.
  • Step 4: Step away from the immediate work area. Remove the face shield.
  • Step 5: Remove the lab coat, rolling it so the contaminated exterior is folded inward.
  • Step 6: Remove the chemical splash goggles.
  • Step 7: Remove the inner pair of gloves and dispose of them.
  • Step 8: As the final step, remove your respirator.
  • Step 9: Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response:

  • For small spills (<5g): Alert personnel in the immediate area. While wearing appropriate PPE (see table), gently cover the spill with wet paper towels to avoid making the powder airborne.[2][9] Once wetted, use the towels to wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • For large spills (>5g): Evacuate the area immediately. Alert your supervisor and institutional safety office. Do not attempt to clean it up unless you are part of a trained emergency response team.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan:

  • All waste containing Ethyl 4-amino-3,5-dibromobenzoate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Due to its halogenated nature, it must be segregated into the appropriate "halogenated organic" waste stream as specified by your institution's environmental health and safety program.[4] Do not mix with non-halogenated waste.

  • Containers should be tightly sealed, properly labeled, and stored in a designated satellite accumulation area before collection.[4]

By integrating this comprehensive, risk-based approach into your laboratory's standard operating procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. (2025). Chemsrc. [Link]

  • Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke Occupational & Environmental Safety Office. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. [Link]

  • Safety. (2020). Chemistry LibreTexts. [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. [Link]

  • From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. (2022). American Chemical Society. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.